Insulin Lispro
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRQPCUGRUFHED-DETKDSODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C257H389N65O77S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157956 | |
| Record name | Insulin lispro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5814 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133107-64-9 | |
| Record name | Insulin lispro | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Insulin lispro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Amino Acid Sequence of Insulin Lispro
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin Lispro, a rapid-acting human insulin analog, has been a cornerstone in the management of diabetes mellitus for decades. Its unique pharmacokinetic and pharmacodynamic profile is a direct result of a strategic modification in its amino acid sequence compared to native human insulin. This technical guide provides a comprehensive overview of the molecular structure, amino acid sequence, and biophysical properties of this compound. It includes detailed experimental protocols for the characterization of this important biopharmaceutical, quantitative data for comparative analysis, and visualizations of its structure and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound was the first commercially available rapid-acting insulin analog, designed to mimic the natural postprandial insulin spike more closely than regular human insulin. This was achieved through recombinant DNA technology by altering the amino acid sequence of the B-chain. This modification leads to a reduced tendency for self-association into hexamers, allowing for faster dissociation into monomers and subsequent rapid absorption from the subcutaneous tissue. This guide delves into the core molecular features of this compound, providing the technical details necessary for advanced research and development.
Molecular Structure and Amino Acid Sequence
The defining feature of this compound is the inversion of two amino acids at the C-terminus of the B-chain. In native human insulin, the sequence at positions B28 and B29 is Proline-Lysine. In this compound, this is reversed to Lysine-Proline.[1] This seemingly minor change has profound effects on the molecule's self-association properties.
Amino Acid Sequence
The primary structure of this compound consists of two polypeptide chains, the A-chain with 21 amino acids and the B-chain with 30 amino acids, linked by two disulfide bonds. An additional intrachain disulfide bond is present in the A-chain.
A-Chain Sequence: GIVEQCCTSICSLYQLENYCN
B-Chain Sequence: FVNQHLCGSHLVEALYLVCGERGFFYTKPT
The key modification is at positions B28 and B29, where the sequence is -Lys(B28)-Pro(B29)- instead of the native -Pro(B28)-Lys(B29)- sequence.
Three-Dimensional Structure
The three-dimensional structure of this compound has been determined by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The overall fold of the monomer is very similar to that of human insulin. However, the B28-B29 inversion disrupts the hydrophobic and electrostatic interactions that promote the formation of dimers and, subsequently, zinc-coordinated hexamers in the presence of phenolic excipients. This steric hindrance is the molecular basis for its rapid action. In pharmaceutical preparations, this compound exists as a hexamer, but it rapidly dissociates into monomers upon subcutaneous injection.
The following diagram illustrates the difference in the amino acid sequence between human insulin and this compound at the C-terminus of the B-chain.
Quantitative Data
The biophysical and physiological properties of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C257H383N65O77S6 |
| Molecular Weight | 5808 Da |
| Isoelectric Point (pI) | ~5.6 |
Table 2: Pharmacokinetic Parameters (Subcutaneous Administration)
| Parameter | This compound | Regular Human Insulin |
| Onset of Action | 15-30 minutes | 30-60 minutes |
| Time to Peak Concentration (Tmax) | 30-90 minutes | 2-4 hours |
| Duration of Action | 3-5 hours | 5-8 hours |
| Bioavailability | 55-77% | Similar to this compound |
Table 3: Pharmacodynamic Parameters (Euglycemic Clamp Studies)
| Parameter | This compound | Regular Human Insulin |
| Time to Maximum Glucose Infusion Rate (T-GIRmax) | 99 ± 39 minutes | 179 ± 93 minutes |
| Maximum Glucose Infusion Rate (GIRmax) | Higher | Lower |
Experimental Protocols
This section provides detailed methodologies for the structural and functional characterization of this compound.
X-ray Crystallography for Structure Determination
Objective: To determine the three-dimensional structure of this compound at atomic resolution.
Methodology:
-
Crystallization:
-
Prepare a solution of highly purified this compound at a concentration of 5-10 mg/mL in a buffer such as 20 mM Tris-HCl, pH 7.5.
-
Use the hanging drop vapor diffusion method. Mix 1-2 µL of the protein solution with an equal volume of a reservoir solution containing a precipitant.
-
A typical reservoir solution consists of 10-20% (w/v) polyethylene glycol (PEG) 3350, 0.1-0.2 M sodium chloride, and 0.1 M buffer (e.g., HEPES, pH 7.0-8.0).
-
Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.
-
Crystals usually appear within a few days to a week.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and 20-30% (v/v) glycerol or ethylene glycol.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
Use a suitable detector (e.g., CCD or pixel array detector) to record the diffraction pattern as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software such as HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement with the coordinates of human insulin (from the Protein Data Bank, PDB) as a search model.
-
Build and refine the atomic model of this compound using software like COOT and PHENIX or REFMAC5.
-
Validate the final structure using tools such as PROCHECK and MolProbity.
-
Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the insulin receptor.
Methodology:
-
Cell Culture:
-
Culture a cell line overexpressing the human insulin receptor (e.g., CHO-K1 or IM-9 cells) in appropriate media.
-
Grow cells to a suitable confluency and harvest.
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of unlabeled this compound and a constant concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin).
-
Incubate the cells with the mixture of labeled and unlabeled insulin in a binding buffer (e.g., HEPES-buffered saline with 1% BSA) at 4°C for a defined period (e.g., 16 hours) to reach equilibrium.
-
Wash the cells to remove unbound insulin.
-
Lyse the cells and measure the amount of bound radiolabeled insulin using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled insulin against the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways
Upon binding to the insulin receptor, this compound initiates the same intracellular signaling cascades as human insulin. The two major pathways are the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.
PI3K/Akt Signaling Pathway
Ras/MAPK Signaling Pathway
Conclusion
The rational design of this compound, based on a fundamental understanding of insulin's structure-function relationship, has provided a valuable therapeutic tool for individuals with diabetes. Its altered amino acid sequence directly translates to a more physiological pharmacokinetic profile for prandial glucose control. This technical guide has provided a detailed overview of the molecular and functional characteristics of this compound, offering a valuable resource for researchers and professionals in the field of diabetes and drug development. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation and innovation in insulin analog design.
References
The Genesis of Rapid-Acting Insulin: A Technical History of Insulin Lispro
Introduction
Insulin lispro, marketed under the brand name Humalog, represents a landmark achievement in the therapeutic management of diabetes mellitus. Its development in the late 20th century by scientists at Eli Lilly and Company marked the dawn of insulin analog therapy, offering patients a treatment that more closely mimics the natural physiological response to meals. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles of this compound, tailored for researchers, scientists, and drug development professionals.
The Pre-Lispro Landscape: A Therapeutic Gap
Prior to the advent of insulin analogs, treatment for post-meal hyperglycemia relied on subcutaneous injections of regular human insulin (RHI). While effective, RHI had a significant drawback: its propensity for self-association. In pharmaceutical formulations, zinc is used to stabilize insulin, promoting the formation of insulin hexamers. Following subcutaneous injection, these hexamers must first dissociate into dimers and then into biologically active monomers to be absorbed into the bloodstream. This dissociation process is slow, leading to a delayed onset of action (30-60 minutes) and a prolonged duration that did not align well with the rapid influx of glucose from a meal. This pharmacokinetic mismatch often resulted in initial postprandial hyperglycemia followed by a risk of late postprandial hypoglycemia.
This therapeutic gap spurred a call from organizations like the Juvenile Diabetes Foundation International in 1985 for the development of faster-acting insulins that could better replicate the body's natural prandial insulin spike.
The Molecular Innovation: Inverting the B-Chain
The breakthrough that led to this compound came from the research team led by Dr. Richard DiMarchi at Eli Lilly and Company.[1] The team hypothesized that by modifying the amino acid sequence of the insulin B-chain, they could disrupt the intermolecular contacts responsible for dimerization and hexamerization without compromising the insulin's ability to bind to its receptor.
Through recombinant DNA technology, they engineered a novel insulin analog by inverting the natural sequence of proline at position B28 and lysine at position B29.[2] This new molecule, named this compound (from Lys ine(B28), Pro line(B29)), had a significantly reduced tendency for self-association.[3] This seemingly minor structural change had a profound impact: in solution, this compound exists predominantly as monomers, allowing for rapid absorption from the subcutaneous tissue.[4] This modification did not, however, alter the molecule's binding affinity to the insulin receptor, ensuring its biological activity remained equivalent to that of human insulin on a molar basis.[5]
Manufacturing and Purification
This compound is produced using recombinant DNA technology, a process that allows for the large-scale synthesis of this engineered protein.
Recombinant Production in Escherichia coli
The manufacturing process begins with the insertion of the gene encoding the this compound precursor into a non-pathogenic laboratory strain of Escherichia coli bacteria. These genetically modified bacteria are then cultured in large-scale fermentation tanks. The this compound precursor is expressed as insoluble inclusion bodies within the bacterial cells. This method offers several advantages, including high yield and protection of the protein from proteolytic degradation.
Downstream Purification Protocol
Following fermentation, a multi-step purification process is employed to isolate and refine the this compound.
Experimental Protocol: Purification of Recombinant this compound
-
Cell Lysis and Inclusion Body Recovery: The E. coli cells are harvested and lysed to release the intracellular contents. The dense inclusion bodies are then separated from other cellular debris by centrifugation.
-
Inclusion Body Washing: The recovered inclusion bodies are washed with agents such as urea and Triton X-100 to remove contaminants like host cell proteins and nucleic acids that are ionically or hydrophobically associated with the inclusion bodies.
-
Solubilization and Refolding: The purified inclusion bodies are solubilized using strong denaturing agents (e.g., 8 M urea). The protein is then subjected to a refolding process, often involving dilution into a refolding buffer, which allows the prothis compound to assume its correct three-dimensional structure with the proper formation of disulfide bonds.
-
Enzymatic Cleavage: The refolded prothis compound precursor is converted into the active two-chain this compound molecule through enzymatic digestion. This is typically a two-step process:
-
Trypsin Digestion: Trypsin is used to cleave the C-peptide connecting the A and B chains.
-
Carboxypeptidase B Digestion: Carboxypeptidase B is then used to trim any remaining basic amino acid residues from the C-terminus of the newly formed B-chain.
-
-
Chromatographic Purification: A series of chromatographic steps are used to purify the this compound to a high degree, removing the cleavage enzymes, any remaining proinsulin, and other process-related impurities. This typically involves:
-
Ion-Exchange Chromatography (IEC): This separates proteins based on their net charge. Cation exchange resins are commonly used for proinsulin and insulin purification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is a powerful tool for achieving the final high-purity product.
-
-
Crystallization: The purified this compound is crystallized in the presence of zinc and a phenolic preservative (like m-cresol) to form the stable hexameric structure used in the final pharmaceutical formulation. These weakly associated hexamers readily dissociate back to monomers upon injection.
Mechanism of Action and Signaling Pathway
This compound lowers blood glucose by the same mechanism as endogenous human insulin. It binds to the insulin receptor, a transmembrane tyrosine kinase receptor found on target cells like those in skeletal muscle, adipose tissue, and the liver.
This binding event triggers a cascade of intracellular signaling events:
-
Receptor Autophosphorylation: Binding of this compound to the alpha subunit of the insulin receptor induces a conformational change, leading to the autophosphorylation of tyrosine residues on the beta subunit.
-
IRS Protein Recruitment and Phosphorylation: The activated receptor then recruits and phosphorylates various insulin receptor substrate (IRS) proteins.
-
Activation of Downstream Pathways: Phosphorylated IRS proteins serve as docking sites for other signaling molecules, leading to the activation of two primary downstream pathways:
-
PI3K-Akt/PKB Pathway: This is the main pathway responsible for the metabolic actions of insulin. It culminates in the translocation of GLUT4 glucose transporters to the cell membrane in muscle and fat cells, facilitating the uptake of glucose from the bloodstream. This pathway also promotes glycogen synthesis in the liver and muscles and inhibits hepatic glucose production.
-
Ras-MAPK Pathway: This pathway is primarily involved in regulating gene expression and cell growth and differentiation.
-
Pharmacokinetic and Pharmacodynamic Profile
The clinical utility of this compound is defined by its rapid absorption and action profile. The gold-standard method for evaluating the pharmacodynamic properties of insulin is the hyperinsulinemic-euglycemic clamp technique.
Experimental Protocol: The Euglycemic Clamp Technique
The euglycemic clamp is a method used to quantify insulin sensitivity and measure the glucose-lowering effect of an insulin preparation.
-
Subject Preparation: The study is conducted in fasted subjects. For patients with diabetes, an overnight intravenous insulin infusion may be used to achieve stable, near-normal blood glucose levels before the clamp procedure begins. Two intravenous catheters are placed in opposite arms: one for the infusion of insulin and glucose, and the other for blood sampling. The sampling arm is often warmed to "arterialize" the venous blood.
-
Insulin Infusion: A primed-continuous infusion of insulin is administered to acutely raise and maintain the plasma insulin concentration at a specific hyperinsulinemic level (e.g., 100 µU/mL).
-
Glucose Clamping: Simultaneously, blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of a glucose solution (typically 20% dextrose) is adjusted to "clamp" the blood glucose concentration at a constant, euglycemic level (e.g., 100 mg/dL).
-
Data Acquisition: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time. As the subcutaneously administered this compound is absorbed and begins to act, the GIR must be increased to counteract the glucose-lowering effect. The GIR is therefore a direct measure of the insulin's metabolic activity.
-
Pharmacokinetic Sampling: Blood samples are taken at regular intervals to measure the concentration of the insulin analog in the serum, allowing for the determination of pharmacokinetic parameters.
Comparative Data: this compound vs. Regular Human Insulin
Early clinical trials in healthy volunteers and patients with diabetes definitively established the accelerated pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound compared to RHI.
| Parameter | This compound | Regular Human Insulin (RHI) | Significance | Reference(s) |
| Pharmacokinetics (PK) | ||||
| Time to Peak Concentration (Tmax) | 30 - 90 minutes | 50 - 120 minutes | Faster | |
| Peak Concentration (Cmax) | Higher | Lower | ||
| Half-life (t½) after SC injection | ~1 hour | ~1.5 hours | Shorter | |
| Pharmacodynamics (PD) | ||||
| Onset of Action | ~15 minutes | 30 - 60 minutes | Faster | |
| Time to Peak Glucose Infusion Rate | ~1 hour | 2 - 3 hours | Faster | |
| Duration of Action | 2 - 5 hours | 5 - 8 hours | Shorter | |
| Postprandial Glucose Excursion (1-hr) | Significantly Reduced | Higher | p < 0.05 | |
| Postprandial Glucose Excursion (2-hr) | Significantly Reduced | Higher | p < 0.02 |
| Study Outcome (vs. RHI) | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance | Reference(s) |
| Type 1 Diabetes | ||||
| Achieving ≥1 Therapeutic Success | 1.35 | 1.32 - 1.83 | Significant | |
| Postprandial BG ≤8 mmol/L | 1.52 | 1.27 - 1.83 | p < 0.00001 | |
| Type 2 Diabetes | ||||
| Achieving ≥1 Therapeutic Success | 1.45 | 1.20 - 1.75 | Significant |
Development and Approval Timeline
The development of this compound followed a structured path from initial concept to clinical application.
Key milestones in the history of this compound include:
-
1994: The pivotal clinical pharmacology study by Howey et al. is published, detailing the rapid absorption and action of this compound (then referred to as [Lys(B28), Pro(B29)]-human insulin) in healthy volunteers.
-
April 1996: Granted marketing authorization in the European Union.
-
June 1996: Approved for use in the United States by the FDA, becoming the first commercially available insulin analog.
Conclusion
The discovery and development of this compound was a triumph of rational drug design, enabled by advancements in recombinant DNA technology. By identifying and altering a key structural feature responsible for the delayed action of regular human insulin, scientists created a therapeutic agent that offered a more physiological approach to mealtime glucose control. The success of this compound not only improved the quality of life for millions of people with diabetes by providing greater convenience and reducing the risk of hypoglycemia but also paved the way for the development of a wide array of subsequent insulin analogs, each designed to further refine and optimize insulin replacement therapy.
References
- 1. Clinical outcomes with this compound compared with human regular insulin: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. [Lys(B28), Pro(B29)]-human insulin. A rapidly absorbed analogue of human insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. d-nb.info [d-nb.info]
An In-Depth Technical Guide to Insulin Lispro: Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin lispro, a rapid-acting insulin analog. The information presented herein is intended to support research, development, and a deeper understanding of the molecular interactions of this critical therapeutic agent.
Introduction
This compound is a genetically engineered human insulin analog designed for faster subcutaneous absorption and a more rapid onset of action compared to regular human insulin.[1] This is achieved by reversing the amino acid sequence at positions B28 and B29 of the insulin B-chain, from the native proline-lysine to lysine-proline. This modification reduces the tendency for self-association into dimers and hexamers, allowing for a quicker dissociation into monomers, the biologically active form that binds to the insulin receptor.[2] Understanding the binding affinity and kinetics of this compound with its primary target, the insulin receptor (IR), and its potential off-target interactions, such as with the insulin-like growth factor 1 receptor (IGF-1R), is crucial for elucidating its mechanism of action and safety profile.
This compound Receptor Binding Affinity
The binding affinity of this compound to the insulin receptor is a key determinant of its biological activity. This is typically quantified by the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower Kd and IC50 values indicate higher binding affinity.
Binding to the Insulin Receptor (IR)
This compound binds to the insulin receptor, a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits.[2] Studies have shown that this compound exhibits a binding affinity for the insulin receptor that is comparable to that of human insulin. The interaction is complex and can be described by a two-site binding model, indicating the presence of both high-affinity and low-affinity binding sites on the receptor.[1][3]
Table 1: this compound Binding Affinity to the Insulin Receptor
| Ligand | Receptor/Cell Type | Assay Method | Affinity Metric | Value | Reference |
| This compound | Insulin Receptor Ectodomain, Isoform A (eIR-A) | Surface Plasmon Resonance (SPR) | Kd1 (High-affinity) | 73.2 ± 1.8 nM | |
| This compound | Insulin Receptor Ectodomain, Isoform A (eIR-A) | Surface Plasmon Resonance (SPR) | Kd2 (Low-affinity) | 148.9 ± 6.1 nM | |
| Human Insulin | Insulin Receptor Ectodomain, Isoform A (eIR-A) | Surface Plasmon Resonance (SPR) | Kd1 (High-affinity) | 38.1 ± 0.9 nM | |
| Human Insulin | Insulin Receptor Ectodomain, Isoform A (eIR-A) | Surface Plasmon Resonance (SPR) | Kd2 (Low-affinity) | 166.3 ± 7.3 nM | |
| This compound | Circulating Monocytes (from IDDM patients) | Competitive Radioligand Binding Assay | IC50 | 0.1 ± 0.03 nmol/L | |
| Regular Insulin | Circulating Monocytes (from IDDM patients) | Competitive Radioligand Binding Assay | IC50 | 0.6 ± 0.2 nmol/L |
Binding to Insulin Receptor Isoforms (IR-A and IR-B)
The insulin receptor exists in two isoforms, IR-A and IR-B, which arise from alternative splicing of the 11th exon of the IR gene. These isoforms exhibit differential ligand binding properties and are expressed in a tissue-specific manner. While both isoforms bind insulin, IR-A also binds IGF-II with high affinity. Studies have investigated the binding of this compound to both IR-A and IR-B, revealing comparable binding to both isoforms.
Table 2: this compound Binding Affinity to Insulin Receptor Isoforms
| Ligand | Receptor Isoform | Assay Method | Affinity Metric | Relative Affinity vs. Human Insulin | Reference |
| This compound | IR-A | Not Specified | Not Specified | Similar | |
| This compound | IR-B | Not Specified | Not Specified | Similar |
Binding to the Insulin-Like Growth Factor 1 Receptor (IGF-1R)
The structural similarity between the insulin receptor and the IGF-1 receptor raises the possibility of cross-reactivity of insulin analogs. The mitogenic potential of insulin analogs is often correlated with their binding affinity for the IGF-1R. Studies have shown that this compound has a slightly higher affinity for the IGF-1 receptor compared to human insulin.
Table 3: this compound Binding Affinity to the IGF-1 Receptor
| Ligand | Receptor | Assay Method | Affinity Metric | Relative Affinity vs. Human Insulin | Reference |
| This compound | IGF-1R | Not Specified | Not Specified | 1.5-fold higher | |
| This compound | IGF-1R | Not Specified | Not Specified | Slightly elevated |
This compound Receptor Binding Kinetics
The kinetics of the interaction between this compound and the insulin receptor, specifically the association (on-rate, k_on) and dissociation (off-rate, k_off) rate constants, govern the duration of the signaling cascade. While detailed studies often report the equilibrium dissociation constant (Kd = k_off/k_on), explicit values for k_on and k_off for this compound are not consistently reported in the literature. However, the rapid onset of action of this compound is attributed to its fast dissociation from hexameric form to monomeric form, allowing for quicker binding to the receptor. The interaction with the receptor itself is characterized by a complex kinetic profile, consistent with the two-site binding model.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of receptor binding affinity and kinetics. Below are representative protocols for two common techniques used in the study of this compound.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Objective: To determine the kinetic parameters (k_on, k_off, and Kd) of this compound binding to the insulin receptor.
Materials:
-
SPR instrument (e.g., Biacore™, ProteOn™)
-
Sensor chips (e.g., CM5, CM3)
-
Recombinant human insulin receptor (ectodomain or full-length)
-
This compound
-
Human insulin (for comparison)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: Pre-condition the sensor chip with a series of injections of regeneration solution and running buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the insulin receptor solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (typically 1000-2000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the injection of the receptor to serve as a control for non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of this compound and human insulin in running buffer (e.g., ranging from 1 nM to 1 µM).
-
Inject the analyte solutions over the receptor-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180-300 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
-
-
Regeneration: After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Perform global fitting of the sensorgrams to a suitable binding model (e.g., a two-state model or a 1:1 binding model with mass transport limitations) using the instrument's analysis software to determine k_on, k_off, and Kd.
-
Competitive Radioligand Binding Assay
This assay measures the ability of unlabeled this compound to compete with a radiolabeled insulin for binding to the insulin receptor.
Objective: To determine the IC50 and relative binding affinity of this compound.
Materials:
-
Cells or cell membranes expressing the insulin receptor (e.g., IM-9 cells, CHO-IR cells)
-
[¹²⁵I]-labeled human insulin
-
Unlabeled this compound
-
Unlabeled human insulin (for standard curve)
-
Binding buffer (e.g., HEPES-based buffer with BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Gamma counter
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of cells or membranes at a predetermined concentration in binding buffer.
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, add a fixed amount of cell/membrane suspension.
-
Add a fixed concentration of [¹²⁵I]-labeled human insulin to each tube/well.
-
Add increasing concentrations of unlabeled this compound or human insulin (for the standard curve).
-
Include tubes/wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled human insulin).
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 15°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separation of Bound and Free Ligand:
-
Centrifuge the tubes/plates to pellet the cells/membranes.
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
-
Washing: Wash the pellets with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity in the pellets using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Mandatory Visualizations
Insulin Receptor Signaling Pathway
The binding of this compound to the insulin receptor initiates a complex intracellular signaling cascade that mediates the metabolic and mitogenic effects of insulin.
Caption: Insulin receptor signaling cascade initiated by this compound binding.
Experimental Workflow for SPR Analysis
The following diagram illustrates the typical workflow for determining binding kinetics using Surface Plasmon Resonance.
Caption: Workflow for SPR-based analysis of this compound binding kinetics.
This compound Structure-Function Relationship
The unique binding kinetics of this compound are a direct result of its modified amino acid sequence. This diagram illustrates the logical relationship between the structural change and its functional consequences.
Caption: Relationship between this compound's structure and its rapid action.
References
Downstream Signaling Pathways Activated by Insulin Lispro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin lispro, a rapid-acting human insulin analog, is a cornerstone in the management of hyperglycemia in individuals with diabetes mellitus. Its modified structure, with the inversion of the amino acids proline at position B28 and lysine at position B29, results in a reduced tendency for self-association, leading to faster absorption and a quicker onset of action compared to regular human insulin. While the primary therapeutic effect of this compound is the regulation of glucose metabolism, its action is mediated through a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core downstream signaling cascades activated by this compound upon its binding to the insulin receptor. The focus is on the molecular mechanisms, quantitative aspects of pathway activation, and detailed experimental protocols for their investigation.
This compound and Insulin Receptor Interaction
The initiation of intracellular signaling by this compound begins with its binding to the insulin receptor (IR), a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits. This binding event triggers a conformational change in the receptor, leading to the autophosphorylation of multiple tyrosine residues on the intracellular domains of the β-subunits. This autophosphorylation activates the intrinsic tyrosine kinase activity of the receptor, a critical step for the recruitment and phosphorylation of downstream effector proteins.
Receptor Binding Kinetics
The binding affinity of this compound to the insulin receptor is a key determinant of its biological activity. Surface Plasmon Resonance (SPR) is a powerful technique to study these interactions in real-time.
| Ligand | Receptor Isoform | High-Affinity Dissociation Constant (KD1) | Low-Affinity Dissociation Constant (KD2) | Reference |
| This compound | eIR-A | 73.2 ± 1.8 nM | 148.9 ± 6.1 nM | [1] |
| Recombinant Human Insulin | eIR-A | 38.1 ± 0.9 nM | 166.3 ± 7.3 nM | [1] |
Core Downstream Signaling Pathways
Upon activation, the insulin receptor phosphorylates a variety of intracellular substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins (IRS-1, IRS-2, etc.) and Shc. The phosphorylation of these scaffolding proteins on specific tyrosine residues creates docking sites for other signaling molecules containing Src homology 2 (SH2) domains, thereby propagating the signal downstream through two major pathways: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to the metabolic actions of insulin, including glucose transport, glycogen synthesis, and protein synthesis.
Pathway Activation:
-
IRS Phosphorylation: The activated insulin receptor phosphorylates IRS proteins on multiple tyrosine residues.
-
PI3K Activation: The p85 regulatory subunit of PI3K binds to the phosphotyrosine residues on IRS via its SH2 domains. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3' position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, including Akt (also known as Protein Kinase B) and Phosphoinositide-Dependent Kinase 1 (PDK1).
-
Akt Phosphorylation: At the membrane, Akt is phosphorylated on Threonine 308 (T308) by PDK1 and on Serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation.
Downstream Effects of Akt Activation:
-
GLUT4 Translocation: Activated Akt phosphorylates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. This phosphorylation inhibits the GAP activity of AS160, leading to the activation of Rab proteins that are crucial for the translocation of GLUT4-containing vesicles to the plasma membrane in muscle and adipose tissue, thereby facilitating glucose uptake.
-
Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), which in its active state phosphorylates and inhibits glycogen synthase. The inactivation of GSK-3 allows for the dephosphorylation and activation of glycogen synthase, promoting the conversion of glucose into glycogen in the liver and muscle.
-
Protein Synthesis: Akt activates the mTORC1 pathway, which in turn phosphorylates p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to the initiation of protein synthesis.
-
Inhibition of Gluconeogenesis: Akt phosphorylates and promotes the nuclear exclusion of the transcription factor FOXO1, thereby inhibiting the expression of genes involved in gluconeogenesis in the liver.
Caption: The PI3K/Akt signaling pathway activated by this compound.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is primarily associated with the mitogenic and growth-promoting effects of insulin, although there is crosstalk with metabolic signaling.
Pathway Activation:
-
IRS/Shc Phosphorylation: The activated insulin receptor phosphorylates IRS proteins and/or Shc.
-
Grb2-Sos Complex Recruitment: The adapter protein Growth factor receptor-bound protein 2 (Grb2) binds to phosphotyrosine residues on IRS or Shc via its SH2 domain. Grb2 is constitutively associated with Son of sevenless (Sos), a guanine nucleotide exchange factor (GEF) for Ras.
-
Ras Activation: The recruitment of the Grb2-Sos complex to the plasma membrane brings Sos into proximity with the small G-protein Ras. Sos facilitates the exchange of GDP for GTP on Ras, leading to its activation.
-
Raf-MEK-ERK Cascade: Activated Ras recruits and activates the serine/threonine kinase Raf (MAPKKK). Raf then phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK).
-
Gene Transcription: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that regulate cell growth, proliferation, and differentiation.
Caption: The MAPK/ERK signaling pathway activated by this compound.
Quantitative Data on Downstream Signaling
While the qualitative aspects of insulin signaling are well-established, quantitative data directly comparing the downstream effects of this compound and regular human insulin are less abundant in publicly available literature. However, clinical studies have shown that this compound leads to a more rapid and pronounced postprandial glucose-lowering effect, suggesting a faster and potentially more potent initial activation of these signaling pathways.
| Parameter | This compound | Regular Human Insulin | Key Findings | Reference |
| Postprandial Glucose Control | Superior | Standard | This compound results in significantly lower postprandial blood glucose levels. | [2] |
| Akt Phosphorylation (in response to insulin) | Dose-dependent increase | Dose-dependent increase | Insulin at 100 nM stimulates a significant increase in Akt phosphorylation. | [3] |
| GLUT4 Translocation (in response to insulin) | Induces translocation | Induces translocation | 100 nM insulin can induce a five-fold increase in cell surface GLUT4 in 3T3-L1 adipocytes. | [1] |
Experimental Protocols
Western Blotting for Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates following insulin stimulation.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound and/or regular human insulin
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 3T3-L1 adipocytes, L6 myotubes) and grow to desired confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with desired concentrations of this compound or regular insulin for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). A common stimulating concentration is 100 nM.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt for normalization.
-
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
Glucose Uptake Assay using 2-NBDG
This protocol describes a cell-based assay to measure glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Cells cultured in a multi-well plate (e.g., 96-well)
-
Glucose-free cell culture medium
-
2-NBDG stock solution
-
This compound and/or regular human insulin
-
Phloretin (an inhibitor of glucose transport, as a control)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate and grow to the desired density.
-
-
Pre-incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose.
-
-
Insulin Stimulation:
-
Treat the cells with desired concentrations of this compound or regular insulin in glucose-free medium for 30 minutes. Include a negative control (no insulin) and a positive control with a known insulin-mimetic.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of 100-200 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Washing:
-
Stop the uptake by removing the 2-NBDG containing medium and washing the cells twice with ice-cold PBS.
-
-
Measurement:
-
Flow Cytometry: Trypsinize and resuspend the cells in FACS buffer. Analyze the fluorescence intensity in the FITC channel.
-
Fluorescence Microscopy: Add fresh PBS to the wells and visualize the cells under a fluorescence microscope with a blue excitation filter.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each condition. The increase in MFI corresponds to the amount of glucose uptake.
-
Caption: Workflow for 2-NBDG glucose uptake assay.
Conclusion
This compound exerts its potent glucose-lowering effects by activating the same fundamental downstream signaling pathways as endogenous human insulin, namely the PI3K/Akt and MAPK/ERK pathways. Its rapid-acting profile is primarily due to its unique pharmacokinetic properties that lead to a faster interaction with the insulin receptor. A thorough understanding of these signaling cascades and the quantitative assessment of their activation are crucial for the development of novel therapeutics for diabetes and for optimizing the clinical use of insulin analogs. The experimental protocols provided in this guide offer a framework for researchers to investigate the nuanced molecular mechanisms of this compound and other insulin-based therapies. Further research employing quantitative phosphoproteomics and high-resolution imaging techniques will continue to unravel the intricate details of insulin signaling and its regulation.
References
A Deep Dive into the Structural Nuances of Insulin Lispro Versus Human Insulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural distinctions between the rapid-acting insulin analog, Insulin Lispro, and native human insulin. The content herein delves into the core molecular modifications, their impact on the physicochemical properties of the molecule, and the resultant alterations in pharmacokinetic and pharmacodynamic profiles. Detailed methodologies for key analytical techniques are provided, alongside visual representations of structural differences and signaling pathways to facilitate a thorough understanding.
Core Structural Modifications: An Inversion with Profound Consequences
The primary structural difference between this compound and human insulin lies in the inversion of two amino acids at the C-terminal end of the B-chain. In human insulin, the sequence is Proline at position B28 followed by Lysine at position B29. This compound features a reversal of this sequence to Lysine at B28 and Proline at B29.[1][2][3][4] This seemingly minor alteration has significant implications for the molecule's self-association properties.
Human insulin, particularly in the presence of zinc ions in pharmaceutical preparations, has a strong tendency to self-associate into dimers and subsequently into hexamers.[1] This hexameric state is stable but too large to be readily absorbed into the bloodstream from the subcutaneous tissue. Before absorption can occur, the hexamers must first dissociate into dimers and then into monomers. This dissociation process is the rate-limiting step in the absorption of regular human insulin.
The inversion of the Proline-Lysine sequence in this compound disrupts the hydrophobic and electrostatic interactions that are critical for the formation and stabilization of the hexameric structure. Specifically, the altered positioning of the charged lysine residue weakens the contacts between insulin monomers, leading to a significantly reduced tendency for self-association. As a result, this compound exists predominantly in its monomeric and dimeric forms in solution, allowing for much faster dissociation and subsequent absorption after subcutaneous injection.
Amino Acid Sequence Comparison
The following table details the amino acid sequences of the A and B chains of both human insulin and this compound, highlighting the key difference.
| Chain | Position | Human Insulin | This compound |
| B-Chain | B28 | Proline (Pro) | Lysine (Lys) |
| B-Chain | B29 | Lysine (Lys) | Proline (Pro) |
Table 1: A comparison of the amino acid sequences of Human Insulin and this compound at positions B28 and B29.
Physicochemical and Pharmacological Data at a Glance
The structural modification of this compound directly translates to distinct physicochemical and pharmacological properties when compared to human insulin. These differences are summarized in the tables below.
Receptor Binding Affinity
Despite the structural change, this compound retains a binding affinity for the human insulin receptor that is comparable to that of native human insulin. Some studies suggest a slightly elevated affinity for the IGF-I receptor for this compound compared to human insulin, though the clinical significance of this is not fully established.
| Ligand | Insulin Receptor (IR) Affinity (IC50, nmol/L) | IGF-I Receptor (IGF-IR) Affinity |
| Human Insulin | ~0.6 ± 0.2 | Baseline |
| This compound | ~0.1 ± 0.03 | Slightly elevated vs. Human Insulin |
Table 2: A summary of the receptor binding affinities of Human Insulin and this compound. Note that IC50 values can vary between studies based on the specific assay conditions.
Pharmacokinetic Profile
The most significant consequence of the structural modification is the rapid-acting pharmacokinetic profile of this compound.
| Parameter | Human Insulin (Regular) | This compound |
| Onset of Action | 30-60 minutes | 15-30 minutes |
| Time to Peak Concentration (Tmax) | 2-4 hours | 30-90 minutes |
| Duration of Action | 5-8 hours | 3-5 hours |
Table 3: A comparative overview of the pharmacokinetic parameters of Human Insulin and this compound following subcutaneous administration.
Pharmacodynamic Profile
The altered pharmacokinetics of this compound result in a more rapid and shorter-lasting glucose-lowering effect.
| Parameter | Human Insulin (Regular) | This compound |
| Time to Peak Glucose Lowering Effect | ~4 hours | ~1-2 hours |
| Duration of Glucose Lowering Effect | Up to 8 hours | Up to 5 hours |
| Postprandial Glucose Control | Slower onset may lead to initial hyperglycemia followed by a risk of late hypoglycemia. | Rapid onset provides better control of post-meal glucose excursions with a lower risk of late hypoglycemia. |
Table 4: A comparison of the pharmacodynamic profiles of Human Insulin and this compound.
Experimental Protocols for Structural and Functional Characterization
The elucidation of the structural and functional differences between this compound and human insulin has been made possible through a variety of sophisticated analytical techniques. Below are detailed overviews of the methodologies employed.
X-ray Crystallography: Visualizing the Three-Dimensional Structure
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline molecule.
Methodology Overview:
-
Crystallization:
-
Highly purified this compound is dissolved in a suitable buffer solution.
-
Crystallization is induced by techniques such as vapor diffusion (hanging or sitting drop methods). Specific conditions, including pH, temperature, and the presence of precipitants (e.g., polyethylene glycol, salts) and zinc, are optimized to promote the growth of well-ordered crystals.
-
-
Data Collection:
-
A single, high-quality crystal is mounted and exposed to a focused beam of X-rays, typically from a synchrotron source to ensure high intensity and resolution.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
-
This diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The intensities and positions of the diffracted spots are used to calculate an electron density map of the repeating unit in the crystal.
-
An atomic model of this compound is built into the electron density map.
-
The model is refined using computational methods to achieve the best fit with the experimental data, resulting in a high-resolution three-dimensional structure. This structure can then be compared to the known crystal structure of human insulin to visualize the conformational changes resulting from the amino acid inversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, which is particularly useful for understanding the self-association behavior of insulin.
Methodology Overview:
-
Sample Preparation:
-
A concentrated solution of this compound or human insulin is prepared in a suitable buffer, often containing D₂O.
-
The pH and temperature are carefully controlled to mimic physiological conditions or to favor specific oligomeric states.
-
-
Data Acquisition:
-
The sample is placed in a strong magnetic field within an NMR spectrometer.
-
A series of radiofrequency pulses are applied to the sample, and the resulting signals from atomic nuclei (typically ¹H, ¹³C, and ¹⁵N) are detected.
-
A variety of NMR experiments can be performed, including one-dimensional (1D) and two-dimensional (2D) experiments like COSY, TOCSY, NOESY, and HSQC.
-
-
Data Analysis and Interpretation:
-
The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) in the NMR spectra provide information about the chemical environment, connectivity, and spatial proximity of atoms.
-
By comparing the NMR spectra of this compound and human insulin under various conditions, researchers can identify differences in their conformational dynamics and self-association states. For instance, the weaker tendency of this compound to form hexamers can be observed through changes in the chemical shifts and line widths of specific amino acid residues involved in monomer-monomer interfaces.
-
Mass Spectrometry: Confirming Primary Structure and Purity
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the confirmation of amino acid sequences.
Methodology Overview:
-
Sample Preparation and Ionization:
-
A solution of this compound or human insulin is introduced into the mass spectrometer.
-
The molecules are ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio.
-
The detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum.
-
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
To confirm the amino acid sequence, a specific parent ion (e.g., the intact insulin molecule) is selected and fragmented.
-
The masses of the resulting fragment ions are then measured. The difference in mass between the fragments reveals the sequence of amino acids. This technique can be used to unequivocally confirm the inverted Lys-Pro sequence in this compound.
-
Euglycemic Clamp: Assessing In Vivo Pharmacodynamics
The euglycemic clamp is the gold-standard method for assessing the pharmacodynamic action of insulin in vivo.
Methodology Overview:
-
Subject Preparation:
-
The study is typically conducted in healthy volunteers or individuals with diabetes.
-
Intravenous lines are placed for insulin and glucose infusion, and for blood sampling.
-
-
Insulin Infusion:
-
A continuous infusion of the insulin being tested (either human insulin or this compound) is administered at a fixed rate to achieve a steady-state plasma insulin concentration.
-
-
Glucose Clamping:
-
Blood glucose levels are frequently monitored (e.g., every 5-10 minutes).
-
A variable infusion of glucose is administered to maintain blood glucose at a constant, predetermined level (euglycemia).
-
-
Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's glucose-lowering effect.
-
By plotting the GIR over time, a pharmacodynamic profile of the insulin can be generated, revealing its onset of action, peak effect, and duration of action.
-
In Vitro Receptor Binding Assay
These assays are crucial for determining the affinity of insulin and its analogs for the insulin receptor.
Methodology Overview:
-
Preparation of Receptors:
-
Cell membranes expressing the human insulin receptor or purified insulin receptors are prepared.
-
-
Competitive Binding:
-
A constant amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled insulin (either human insulin or this compound).
-
-
Separation and Detection:
-
The receptor-bound and free radiolabeled insulin are separated.
-
The amount of radioactivity bound to the receptors is measured.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of bound radiolabeled insulin against the concentration of unlabeled insulin.
-
The IC50 value (the concentration of unlabeled insulin required to inhibit 50% of the binding of the radiolabeled insulin) is determined, which is a measure of the binding affinity.
-
Insulin Signaling Pathway: A Shared Mechanism of Action
Both human insulin and this compound exert their physiological effects by binding to and activating the insulin receptor, a transmembrane tyrosine kinase. The subsequent intracellular signaling cascade is believed to be identical for both molecules.
Upon binding, the insulin receptor undergoes a conformational change, leading to autophosphorylation of its intracellular beta subunits and the activation of its tyrosine kinase activity. This triggers the phosphorylation of various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins.
Phosphorylated IRS proteins serve as docking sites for other signaling molecules, leading to the activation of two major downstream pathways:
-
The PI3K/Akt Pathway: This is the primary pathway responsible for most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell surface, which facilitates glucose uptake into muscle and fat cells, and the promotion of glycogen synthesis in the liver and muscle.
-
The Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression and cell growth and proliferation.
Conclusion
The structural modification of this compound, a simple inversion of two amino acids, results in profound changes to its physicochemical properties, most notably a reduced tendency for self-association. This fundamental difference leads to a more rapid absorption from the subcutaneous tissue and a consequently faster onset and shorter duration of action compared to regular human insulin. While the mechanism of action at the cellular level via the insulin receptor signaling pathway remains the same, the altered pharmacokinetic and pharmacodynamic profiles of this compound offer a significant therapeutic advantage in the management of postprandial hyperglycemia for individuals with diabetes. The analytical techniques detailed in this guide have been instrumental in characterizing these differences and continue to be vital in the development and quality control of insulin analogs.
References
The Pharmacokinetic and Pharmacodynamic Profile of Insulin Lispro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin lispro, a rapid-acting human insulin analog, has been a cornerstone in the management of diabetes mellitus for decades. Its engineered amino acid sequence confers a unique pharmacokinetic and pharmacodynamic profile, characterized by a rapid onset of action and a shorter duration of effect compared to regular human insulin. This technical guide provides an in-depth review of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction
This compound was developed to more closely mimic the physiological postprandial insulin secretion, thereby improving glycemic control in individuals with diabetes. This was achieved by reversing the amino acid sequence at positions B28 and B29 of the insulin B-chain, specifically proline and lysine.[1] This modification reduces the tendency for self-association into hexamers, which is characteristic of regular human insulin.[2] Upon subcutaneous injection, this compound rapidly dissociates into monomers, leading to faster absorption and a quicker onset of glucose-lowering activity.[3] This guide delves into the critical pharmacokinetic and pharmacodynamic characteristics of this important therapeutic agent.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is defined by its rapid absorption, distribution, metabolism, and excretion. These parameters are crucial for its clinical efficacy in managing postprandial hyperglycemia.
Absorption
This compound is absorbed more rapidly from subcutaneous tissue than regular human insulin.[2][3] This is the primary factor contributing to its rapid onset of action. The rate of absorption can be influenced by the injection site, with the abdomen generally providing the fastest absorption, followed by the deltoid and thigh.
Distribution
Following absorption, this compound is distributed throughout the body in a manner similar to endogenous insulin. Its volume of distribution has been reported to be between 0.26 and 0.36 L/kg.
Metabolism and Excretion
The metabolism of this compound is believed to be identical to that of regular human insulin, primarily occurring in the liver, with the kidneys and muscle tissue also contributing to its degradation. The elimination half-life of subcutaneously administered this compound is approximately 1 hour, which is shorter than that of regular human insulin (approximately 1.5 hours).
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound, often in comparison to regular human insulin.
Table 1: Pharmacokinetic Parameters of Subcutaneously Administered this compound vs. Regular Human Insulin
| Parameter | This compound | Regular Human Insulin | Reference(s) |
| Time to Peak Concentration (Tmax) | 30 - 90 minutes | 50 - 120 minutes | |
| Peak Concentration (Cmax) | Higher | Lower | |
| Bioavailability | 55% - 77% | Similar to this compound | |
| Half-life (t½) | ~1 hour | ~1.5 hours | |
| Onset of Action | ~15 minutes | 30 - 60 minutes | |
| Duration of Action | 2 - 5 hours | 5 - 8 hours |
Pharmacodynamic Properties
The pharmacodynamics of this compound describe its glucose-lowering effects. These are a direct consequence of its pharmacokinetic profile and its interaction with the insulin receptor.
Mechanism of Action
This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor on the surface of target cells, primarily in the liver, skeletal muscle, and adipose tissue. This binding initiates a cascade of intracellular signaling events that ultimately lead to increased glucose uptake from the blood and decreased hepatic glucose production.
Signaling Pathways
The binding of this compound to the insulin receptor activates two main signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
-
PI3K/Akt Pathway: This is the primary pathway responsible for the metabolic effects of insulin. Activation of this pathway leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake. It also promotes glycogen synthesis and protein synthesis while inhibiting gluconeogenesis and lipolysis.
-
MAPK/ERK Pathway: This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.
References
The Pivotal Role of Proline and Lysine Inversion in the Function of Insulin Lispro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin Lispro, a rapid-acting insulin analog, represents a cornerstone in the management of diabetes mellitus. Its enhanced pharmacokinetic and pharmacodynamic profile compared to regular human insulin is a direct consequence of a subtle yet critical structural modification: the inversion of the amino acid sequence at positions B28 and B29 of the insulin B-chain. This in-depth technical guide elucidates the molecular mechanisms underpinning the function of this compound, focusing on the pivotal role of the proline and lysine inversion. It provides a comprehensive overview of the structural changes, the resulting alterations in self-association and receptor binding kinetics, and the downstream effects on the insulin signaling pathway. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers and professionals in the field of drug development.
Introduction: The Rationale for a Rapid-Acting Insulin Analog
The physiological secretion of insulin in a non-diabetic individual is characterized by a basal level of insulin throughout the day, with rapid, pronounced spikes in response to meals to manage postprandial glucose excursions. Conventional recombinant human insulin, when administered subcutaneously, exhibits a delayed onset and a prolonged duration of action.[1] This is primarily due to its propensity to self-associate into stable hexameric structures at pharmaceutical concentrations.[2] These hexamers must first dissociate into dimers and then into biologically active monomers to be absorbed from the subcutaneous tissue into the bloodstream.[1] This dissociation process is the rate-limiting step in the absorption of regular insulin, leading to a mismatch between the timing of insulin action and the peak of post-meal hyperglycemia.
To overcome this limitation, this compound was engineered. The core innovation lies in the reversal of the natural sequence of proline at position B28 and lysine at position B29 to lysine at B28 and proline at B29.[3][4] This seemingly minor alteration has profound implications for the physicochemical properties of the insulin molecule, leading to a more physiological and effective glycemic control.
The Molecular Basis of this compound's Rapid Action: Proline-Lysine Inversion
The inversion of proline at B28 and lysine at B29 is the key structural modification that differentiates this compound from human insulin. This change disrupts the hydrophobic and hydrogen bonding interactions at the C-terminus of the B-chain that are crucial for the formation and stabilization of insulin dimers and, consequently, hexamers. In human insulin, the proline at B28 and surrounding residues contribute to a conformation that favors the formation of antiparallel β-sheets between two insulin monomers, a critical step in dimerization.
By swapping the positions of proline and lysine, the steric hindrance and altered charge distribution at the monomer-monomer interface weaken the self-association tendency of this compound molecules. While this compound can still form hexamers in the presence of zinc ions and phenolic excipients in its pharmaceutical formulation, these hexamers are significantly less stable and dissociate much more rapidly into monomers upon subcutaneous injection. This accelerated dissociation is the primary reason for the rapid absorption and onset of action of this compound.
Quantitative Comparison: this compound vs. Human Insulin
The structural modification in this compound translates into significant differences in its pharmacokinetic, pharmacodynamic, and receptor binding properties compared to regular human insulin.
Pharmacokinetic and Pharmacodynamic Profile
The rapid dissociation of this compound hexamers leads to a faster absorption from the subcutaneous tissue, resulting in a quicker onset of action, an earlier and higher peak insulin concentration, and a shorter duration of action.
| Parameter | This compound | Regular Human Insulin | Reference(s) |
| Onset of Action | ~15 minutes | 30-60 minutes | |
| Time to Peak Concentration (Tmax) | 30-90 minutes | 50-120 minutes | |
| Peak Concentration (Cmax) | Higher | Lower | |
| Duration of Action | 2-5 hours | 5-8 hours | |
| Area Under the Curve (AUC) | Similar | Similar |
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters of this compound and Regular Human Insulin.
Receptor Binding Affinity
Despite the structural modification, this compound retains a high affinity for the human insulin receptor, comparable to that of native human insulin. This ensures that once in the bloodstream, it effectively binds to and activates the insulin receptor to elicit its glucose-lowering effects. Some studies suggest a slightly higher affinity for the IGF-1 receptor compared to human insulin, though the clinical significance of this is not fully established.
| Ligand | IC50 (nmol/L) for Insulin Receptor Binding | Reference(s) |
| This compound | 0.1 ± 0.03 | |
| Regular Human Insulin | 0.6 ± 0.2 |
Table 2: Comparative Insulin Receptor Binding Affinity (IC50) of this compound and Regular Human Insulin on circulating monocytes.
Mechanism of Action: The Insulin Signaling Pathway
Upon binding to the α-subunit of the insulin receptor (IR), a receptor tyrosine kinase, this compound triggers a conformational change that leads to the autophosphorylation of tyrosine residues on the β-subunits of the receptor. This activation initiates a cascade of intracellular signaling events, primarily through two main pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.
The PI3K/Akt pathway is central to most of the metabolic actions of insulin. Activated IR phosphorylates insulin receptor substrate (IRS) proteins, which then recruit and activate PI3K. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that activates PDK1 and subsequently Akt (also known as protein kinase B). Activated Akt mediates a wide range of downstream effects, including:
-
Glucose Uptake: Promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake from the blood.
-
Glycogen Synthesis: Inactivates glycogen synthase kinase 3 (GSK3), leading to the activation of glycogen synthase and the promotion of glycogen storage in the liver and muscles.
-
Protein Synthesis: Activates the mTOR pathway, which promotes protein synthesis.
-
Lipid Synthesis: Promotes lipogenesis and inhibits lipolysis.
-
Inhibition of Gluconeogenesis: Suppresses the expression of genes involved in hepatic glucose production.
The Ras/MAPK pathway, also initiated by the activated IR through adaptor proteins like Grb2, is primarily involved in regulating gene expression and mitogenic effects, such as cell growth and proliferation.
Caption: Insulin signaling pathway activated by this compound.
Key Experimental Protocols
The characterization of this compound and its comparison to human insulin rely on a suite of established experimental methodologies.
Euglycemic Clamp Technique
The euglycemic clamp is the gold standard for assessing insulin action in vivo. It allows for the determination of the pharmacokinetic and pharmacodynamic properties of insulin and its analogs.
Objective: To measure the glucose-lowering effect of an insulin preparation over time while maintaining a constant blood glucose level.
Protocol Outline:
-
Subject Preparation: Subjects are studied in a fasted state. In patients with diabetes, an overnight intravenous insulin infusion may be used to normalize blood glucose levels prior to the clamp.
-
Catheter Placement: Two intravenous catheters are placed. One for the infusion of glucose and insulin, and the other, typically in a heated hand vein ("arterialized" venous blood), for blood sampling.
-
Basal Period: A baseline period is established to measure basal glucose turnover, often using a tracer like [3-³H]glucose.
-
Insulin Infusion: A primed-continuous infusion of the insulin being tested (e.g., this compound or regular human insulin) is initiated at a fixed rate.
-
Glucose Clamping: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable-rate infusion of glucose (typically 20% dextrose) is adjusted to maintain the blood glucose concentration at a predetermined euglycemic level (e.g., 90-100 mg/dL). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin action.
-
Data Analysis: The GIR over time provides the pharmacodynamic profile of the insulin, including its onset of action, peak effect (GIRmax), and duration of action. Pharmacokinetic parameters (Cmax, Tmax, AUC) are determined from plasma insulin concentrations measured at regular intervals.
Caption: Workflow for the euglycemic clamp technique.
In Vitro Insulin Receptor Binding Assay
This assay quantifies the binding affinity of insulin and its analogs to the insulin receptor.
Objective: To determine the dissociation constant (Kd) or the concentration that inhibits 50% of radiolabeled insulin binding (IC50) for this compound and human insulin.
Protocol Outline:
-
Cell Culture: A cell line overexpressing the human insulin receptor (e.g., CHO-hIR or IM-9 cells) is cultured.
-
Membrane Preparation or Whole-Cell Assay: Cell membranes containing the insulin receptor are isolated, or the assay is performed on whole cells.
-
Competitive Binding: A constant amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled competitor insulin (this compound or human insulin).
-
Separation of Bound and Free Ligand: The receptor-bound radiolabeled insulin is separated from the free radiolabeled insulin, typically by filtration or centrifugation.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled insulin against the concentration of the unlabeled competitor. The IC50 value is determined from this curve.
Caption: Workflow for an in vitro insulin receptor binding assay.
X-ray Crystallography of Insulin Analogs
X-ray crystallography is a powerful technique to determine the three-dimensional structure of insulin and its analogs at atomic resolution, providing insights into how structural modifications affect their conformation and self-association.
Objective: To determine the crystal structure of this compound and compare it to that of human insulin.
Protocol Outline:
-
Crystallization: Purified this compound is crystallized under specific conditions of pH, temperature, and precipitating agents to obtain well-ordered crystals. This can be a challenging and iterative process.
-
X-ray Diffraction: The crystal is exposed to a focused beam of X-rays. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern.
-
Data Collection: The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into the electron density map and refined to best fit the experimental data.
-
Structural Analysis: The final three-dimensional structure of this compound is analyzed and compared to the known structure of human insulin to understand the conformational changes resulting from the proline-lysine inversion.
Caption: Workflow for X-ray crystallography of insulin analogs.
Conclusion
The inversion of proline and lysine at positions B28 and B29 in this compound is a prime example of rational drug design, where a subtle molecular modification leads to a significant improvement in therapeutic efficacy. By weakening the propensity for self-association, this inversion facilitates a more rapid absorption and a more physiological time-action profile, enabling better postprandial glucose control for individuals with diabetes. The comprehensive understanding of its structure-function relationship, supported by robust experimental data, continues to inform the development of next-generation insulin analogs. This technical guide provides a foundational understanding for researchers and drug development professionals working to further advance the treatment of diabetes.
References
Early-Phase Clinical Trial Results for Insulin Lispro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for Insulin Lispro, a rapid-acting human insulin analog. The document focuses on the core pharmacokinetic (PK) and pharmacodynamic (PD) properties, safety, and efficacy data derived from foundational clinical studies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of insulin therapies and diabetes management.
Core Pharmacokinetic and Pharmacodynamic Profile
This compound was developed through recombinant DNA technology by reversing the amino acid sequence at positions 28 and 29 on the B-chain of human insulin, specifically proline and lysine.[1] This modification prevents the molecule from forming hexamers, which are aggregates that regular insulin tends to form.[1] The consequence of this structural change is a more rapid absorption and onset of action following subcutaneous injection.[1]
Pharmacokinetic (PK) Data
Early-phase trials consistently demonstrated the rapid absorption and elimination profile of this compound compared to regular human insulin. Key pharmacokinetic parameters from these studies are summarized below.
| Parameter | This compound | Regular Human Insulin | Key Findings |
| Time to Maximum Concentration (Tmax) | ~60 minutes[2][3] | Slower than this compound | This compound exhibits a significantly faster time to peak concentration. |
| Maximum Concentration (Cmax) | Higher than Regular Human Insulin | Lower than this compound | The peak plasma concentration of this compound is reached more rapidly and is higher. |
| Area Under the Curve (AUC) | Similar to Regular Human Insulin on a molar basis | Similar to this compound on a molar basis | Demonstrates equipotent glucose-lowering effects on a molar basis. |
| Onset of Action | 10-15 minutes | 30-45 minutes | This compound has a more rapid onset of action. |
| Duration of Action | 4-5 hours | Longer than this compound | This compound has a shorter duration of action, mimicking a more physiological postprandial insulin spike. |
Pharmacodynamic (PD) Data
Pharmacodynamic assessments in early-phase trials, primarily utilizing the euglycemic clamp technique, confirmed the rapid glucose-lowering effect of this compound.
| Parameter | This compound | Regular Human Insulin | Key Findings |
| Peak Glucose Infusion Rate (GIRmax) | Achieved earlier and is higher | Achieved later and is lower | Reflects a more rapid and potent glucose-lowering effect. |
| Time to GIRmax | Shorter | Longer | Correlates with the faster Tmax observed in PK studies. |
| Total Glucose Infused | Similar | Similar | Indicates comparable overall glucose disposal. |
Ultra-Rapid Lispro (URLi): An Evolution in Rapid-Acting Insulin
Further development led to Ultra-Rapid Lispro (URLi), a novel formulation designed to accelerate the absorption of this compound even further. Early-phase studies comparing URLi to this compound (Humalog®) have shown significant improvements in the speed of action.
Comparative Pharmacokinetic Data: URLi vs. Humalog®
| Parameter | Ultra-Rapid Lispro (URLi) | Humalog® (this compound) | Key Findings |
| Time to Early Half-Maximal Drug Concentration | Reduced by 37% in T1D patients and 22.6% in T2D patients | - | URLi demonstrates significantly faster initial absorption. |
| Insulin Exposure (first 30 mins post-dose) | 2.2-fold increase | - | Greater early insulin availability with URLi. |
| Onset of Appearance in Serum | 5 minutes faster in T2D patients | - | URLi is detectable in the bloodstream more quickly. |
| Duration of Exposure | 51 minutes shorter in T2D patients | - | URLi has a shorter residence time, potentially reducing the risk of late hypoglycemia. |
Comparative Pharmacodynamic Data: URLi vs. Humalog®
| Parameter | Ultra-Rapid Lispro (URLi) | Humalog® (this compound) | Key Findings |
| Postprandial Glucose Excursion (over 5 hours) | Reduced by 40-44% in T1D patients and 29-105% in T2D patients | - | URLi provides superior control of after-meal blood sugar spikes. |
| Onset of Insulin Action | 13 minutes faster in T2D patients | - | The glucose-lowering effect of URLi begins more rapidly. |
| Early Insulin Action (first 30 mins) | 4.2-fold greater in T2D patients | - | A more pronounced initial impact on glucose metabolism. |
Experimental Protocols
The foundational early-phase clinical trials for this compound and its subsequent formulations relied on standardized and rigorous methodologies to assess its pharmacokinetic and pharmacodynamic properties.
Euglycemic Clamp Study
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity and the pharmacodynamics of insulin preparations.
Objective: To evaluate the glucose-lowering effect of an insulin product over time by maintaining a constant blood glucose level through a variable glucose infusion.
Methodology:
-
Insulin Infusion: A primed-continuous intravenous infusion of insulin is administered to achieve and maintain a specific hyperinsulinemic state.
-
Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10 minutes).
-
Glucose Infusion: A variable infusion of glucose (typically 20% dextrose) is adjusted to maintain the blood glucose concentration at a predetermined euglycemic level (e.g., 100 mg/dL).
-
Steady State: When a steady state is reached, the glucose infusion rate (GIR) is equal to the rate of glucose uptake by the body's tissues, serving as a direct measure of insulin action.
-
Data Collection: The GIR is recorded over the duration of the clamp (typically 8-10 hours) to generate a pharmacodynamic profile, including GIRmax and time to GIRmax.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is utilized to assess the ability of an insulin formulation to control postprandial glucose excursions in a more real-world setting.
Objective: To evaluate the glycemic response to a standardized meal following the administration of an insulin product.
Methodology:
-
Fasting: Participants fast overnight prior to the test.
-
Insulin Administration: The investigational insulin product is administered at a specified time relative to the meal (e.g., 15 minutes before, immediately before, or 15 minutes after).
-
Standardized Meal: Participants consume a standardized liquid or solid meal with a known composition of carbohydrates, proteins, and fats.
-
Blood Sampling: Blood samples are collected at frequent intervals before and for several hours after the meal to measure glucose and insulin concentrations.
-
Data Analysis: The primary endpoint is typically the postprandial glucose excursion, calculated as the area under the glucose concentration-time curve above the fasting baseline.
Immunogenicity Assessment
The potential for an insulin analog to elicit an immune response is a critical safety consideration.
Objective: To evaluate the incidence and titer of anti-insulin antibodies following exposure to the insulin analog.
Methodology:
-
Baseline Sampling: Blood samples are collected before the first administration of the investigational product to determine pre-existing antibody status.
-
Follow-up Sampling: Samples are collected at multiple time points throughout and after the treatment period (e.g., at 26 weeks).
-
Antibody Assay: A validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), is used to detect and quantify the presence of anti-insulin antibodies.
-
Data Analysis: The primary outcome is the incidence of treatment-emergent anti-drug antibodies in patients who were antibody-negative at baseline, and any significant increase in antibody titers in those who were already positive.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor (IR), a transmembrane protein. This binding initiates a cascade of intracellular signaling events.
Caption: this compound signaling pathway leading to glucose uptake and metabolic effects.
Euglycemic Clamp Experimental Workflow
The workflow for a typical euglycemic clamp study involves several interconnected processes to maintain euglycemia while measuring insulin action.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Bioassay of Insulin Lispro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Lispro is a rapid-acting human insulin analog used in the management of diabetes mellitus. Accurate and reliable determination of its biological activity is crucial for ensuring product quality, consistency, and efficacy. This document provides a detailed protocol for an in vitro cell-based bioassay to assess the potency of this compound. The described method is based on the principle of quantifying the ligand-induced phosphorylation of the human insulin receptor (hIR) in a cell line overexpressing the receptor. This assay serves as a robust alternative to in vivo methods, aligning with the global initiative to reduce animal testing.[1][2]
The bioassay utilizes Chinese Hamster Ovary (CHO-K1) cells genetically engineered to overexpress the human insulin receptor (CHO-hIR).[3] Upon binding of this compound to the hIR, it induces autophosphorylation of the receptor on specific tyrosine residues, initiating a downstream signaling cascade. The level of receptor phosphorylation is proportional to the biological activity of the this compound. This is quantified using an in-cell western assay, a sensitive immunocytochemical method.
Principle of the Assay
The bioassay quantifies the potency of an this compound test sample relative to a reference standard. CHO-hIR cells are seeded in microplates and, after a period of serum starvation, are stimulated with various concentrations of the this compound test sample and reference standard. The binding of this compound to the hIR triggers the autophosphorylation of the receptor. Following cell fixation and permeabilization, the phosphorylated receptors are detected using a specific primary antibody against the phosphorylated tyrosine residues. A fluorescently labeled secondary antibody is then used for detection and quantification. A second fluorescent dye that binds to DNA is used for normalization to cell number. The fluorescent signals are measured using a plate reader, and the relative potency is calculated by comparing the dose-response curves of the test sample and the reference standard.
Materials and Equipment
Cell Line
-
CHO-K1 cell line stably overexpressing the human insulin receptor (e.g., CHO INSR 1284, ATCC® CRL-3307™).
Reagents
-
USP this compound Reference Standard
-
Complete cell culture medium (e.g., Ham's F-12/Glutamax supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 0.03% (v/v) hygromycin B)
-
Serum-free cell culture medium (e.g., Ham's F-12/Glutamax)
-
Phosphate-Buffered Saline (PBS)
-
Accutase
-
Trypan Blue
-
Bovine Serum Albumin (BSA)
-
Hydrochloric Acid (HCl), 0.01 N
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Primary Antibody: Anti-phosphotyrosine antibody
-
Secondary Antibody: Fluorescently labeled anti-species antibody (e.g., Alexa Fluor 488 conjugated)
-
Nuclear Stain: Hoechst 33342 or other DNA-binding dye
-
96-well black, clear-bottom tissue culture plates
Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Multichannel pipette
-
Multimodal plate reader with fluorescence detection capabilities (e.g., for Alexa Fluor 488 and Hoechst dyes)
-
Microscope
Experimental Protocol
Cell Culture and Seeding
-
Culture CHO-hIR cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-95% confluency, detach them using Accutase.
-
Determine cell concentration and viability using Trypan Blue exclusion.
-
Seed 18,000 viable cells per well in 200 µL of complete medium into 96-well black, clear-bottom plates.
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
Preparation of this compound Samples
-
CRITICAL STEP: Reconstitute the USP this compound Reference Standard (RS) and the test sample (TS) to a concentration of 100 U/mL in 0.01 N HCl.
-
Prepare a stock solution of 17 U/mL for both RS and TS in a suitable buffer (e.g., 0.1% w/v BSA in PBS).
-
Perform serial dilutions of the RS and TS in a 96-well polypropylene plate to generate a dose-response curve. A typical concentration range would be from a high concentration down to a low concentration in half-log or full-log steps.
Cell Treatment
-
On the day of the experiment, gently wash the cells once with PBS.
-
Starve the cells by adding 160 µL of serum-free medium to each well and incubate for 3-5 hours at 37°C with 5% CO2.
-
Carefully remove the serum-free medium and add 40 µL/well of the prepared insulin dilutions (RS and TS).
-
Incubate for 20 minutes at room temperature.
In-Cell Western Assay
-
Fixation: After incubation, discard the insulin solutions and add 150 µL of fixation solution to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Add 150 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Blocking: Wash the wells three times with PBS. Add 150 µL of blocking buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of the primary anti-phosphotyrosine antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody and Nuclear Stain Incubation: Wash the wells five times with PBS. Add 50 µL of the fluorescently labeled secondary antibody and the nuclear stain, both diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the wells five times with PBS, protected from light.
Data Acquisition and Analysis
-
Read the plate using a multimodal plate reader at the appropriate excitation and emission wavelengths for the secondary antibody (e.g., Ex/Em: 493/519 for Alexa Fluor 488) and the nuclear stain (e.g., Ex/Em: 361/486 for Hoechst 33342).
-
Normalization: Normalize the signal from the secondary antibody to the signal from the nuclear stain for each well to account for variations in cell number.
-
Data Analysis: Plot the normalized fluorescence intensity against the logarithm of the insulin concentration for both the RS and TS. Fit the data to a four-parameter logistic (4PL) model.
-
Relative Potency Calculation: The relative potency of the test sample compared to the reference standard is calculated using statistical software.
Data Presentation
The quantitative data from the bioassay should be summarized to compare the activity of the this compound test sample against the reference standard.
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| EC50 (U/mL) | [Calculated Value] | [Calculated Value] | - |
| Upper Asymptote | [Calculated Value] | [Calculated Value] | Parallelism Test |
| Lower Asymptote | [Calculated Value] | [Calculated Value] | Parallelism Test |
| Slope (Hill Slope) | [Calculated Value] | [Calculated Value] | Parallelism Test |
| Relative Potency (%) | 100% | [Calculated Value] | 80% - 125% |
| % CV | - | [Calculated Value] | ≤ 15% |
| Relative Bias (%) | - | [Calculated Value] | ≤ 10% |
Visualizations
This compound Signaling Pathway
The binding of this compound to the insulin receptor initiates a signaling cascade that mediates its metabolic effects. The primary pathway involves the autophosphorylation of the receptor, followed by the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins. This leads to the activation of two major downstream pathways: the PI3K/Akt pathway, which is crucial for glucose uptake and glycogen synthesis, and the MAPK/ERK pathway, which is involved in cell growth and proliferation.
Caption: this compound signaling pathway.
Experimental Workflow
The workflow for the in vitro cell-based bioassay for this compound involves a series of sequential steps from cell culture to data analysis.
Caption: Experimental workflow for the this compound bioassay.
References
Application Notes and Protocols for the Use of Insulin Lispro in Diabetic Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin Lispro is a rapid-acting human insulin analog that is widely used in the management of diabetes mellitus. Its fast onset and short duration of action make it a valuable tool for controlling postprandial glucose excursions. In preclinical research, this compound is utilized in various diabetic rodent models, such as streptozotocin (STZ)-induced diabetic rats and genetically diabetic mice (e.g., db/db mice), to investigate glucose metabolism, insulin sensitivity, and the efficacy of novel therapeutic agents.
These application notes provide detailed protocols for common experimental procedures involving this compound in diabetic rodent models, including the Insulin Tolerance Test (ITT) and the Glucose Tolerance Test (GTT). Additionally, this document presents quantitative data on expected blood glucose responses and outlines the key signaling pathways activated by this compound.
Data Presentation
The following tables summarize quantitative data on baseline blood glucose levels in common diabetic rodent models and the expected therapeutic dosages of this compound for experimental procedures.
Table 1: Baseline Blood Glucose Levels in Diabetic Rodent Models
| Rodent Model | Type of Diabetes | Typical Fasting Blood Glucose (mg/dL) | Typical Random-Fed Blood Glucose (mg/dL) | Reference |
| STZ-Induced Diabetic Rat | Type 1 (chemically induced) | >250 | 405 ± 20 | [1] |
| db/db Mouse | Type 2 (genetic) | 409 ± 53 | 434 ± 51 | [2] |
| Normal Wistar Rat (Control) | - | 80 - 120 | 100 - 140 | |
| Normal C57BL/6J Mouse (Control) | - | 80 - 130 | 140 - 200 |
Table 2: Recommended this compound Dosages for Experimental Protocols in Diabetic Rodents
| Experiment | Rodent Model | This compound Dosage (Subcutaneous) | Key Considerations | Reference |
| Insulin Tolerance Test (ITT) | Diabetic Mice | 0.5 - 2.0 IU/kg | Dose may need to be optimized based on the severity of insulin resistance. | [3] |
| Glucose Tolerance Test (GTT) | STZ-Induced Diabetic Rats | 1.0 - 4.0 IU/kg | Administered concurrently with a glucose challenge. | [4] |
| Glycemic Control | STZ-Induced Diabetic Rats | 5.0 IU/day (fractionated doses) | For maintaining near-normoglycemia; requires frequent monitoring. This is for NPH insulin but provides a starting point for Lispro dose adjustments. | [1] |
Experimental Protocols
Insulin Tolerance Test (ITT)
Objective: To assess peripheral insulin sensitivity by measuring the rate of glucose clearance from the circulation in response to an exogenous insulin challenge.
Materials:
-
Diabetic rodents (e.g., STZ-induced diabetic rats or db/db mice)
-
This compound (Humalog® or equivalent)
-
Sterile 0.9% saline
-
Glucometer and glucose test strips
-
Restraining device (as appropriate for the species)
-
Syringes (e.g., 28-30 gauge) for subcutaneous injection
-
Timer
Procedure:
-
Animal Preparation: Fast the animals for 4-6 hours prior to the experiment. Ensure free access to water.
-
Baseline Blood Glucose: At time 0 (just before insulin injection), obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Insulin Administration: Prepare a working solution of this compound in sterile saline to the desired concentration. Administer the this compound solution subcutaneously at a dose of 0.75 IU/kg body weight. The injection volume should be kept low (e.g., 5-10 µL/g body weight).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration versus time. The rate of glucose decline and the area under the curve (AUC) can be calculated to determine insulin sensitivity.
Glucose Tolerance Test (GTT) with this compound
Objective: To evaluate the ability of an animal to clear a glucose load from the bloodstream, with the concurrent administration of this compound to assess its glucoregulatory effects. This protocol is adapted from a general insulin GTT protocol for use with this compound.
Materials:
-
Diabetic rodents (e.g., STZ-induced diabetic rats)
-
This compound
-
D-glucose solution (e.g., 20% w/v in sterile water)
-
Sterile 0.9% saline
-
Glucometer and glucose test strips
-
Restraining device
-
Syringes for subcutaneous and intraperitoneal injections
-
Timer
Procedure:
-
Animal Preparation: Fast the animals overnight (12-16 hours). Ensure free access to water.
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.
-
Glucose and Insulin Administration: Administer a glucose solution (2 g/kg body weight) via intraperitoneal (IP) injection. Immediately following the glucose injection, administer this compound subcutaneously at the desired dose (e.g., 1, 2, or 4 IU/kg).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes post-injection and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration versus time. The peak glucose level, time to return to baseline, and the AUC are key parameters for assessing glucose tolerance and the effect of this compound.
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to its receptor.
Caption: this compound signaling pathway leading to glucose uptake.
Experimental Workflow for Insulin Tolerance Test (ITT)
The following diagram outlines the key steps in performing an Insulin Tolerance Test in diabetic rodents.
Caption: Experimental workflow for an Insulin Tolerance Test.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in diabetic rodent models. Adherence to these standardized procedures will enhance the reproducibility and reliability of experimental findings in diabetes research. It is crucial to note that specific parameters, such as animal strain, age, and the severity of the diabetic phenotype, may necessitate optimization of the provided protocols. Always ensure that all animal procedures are performed in accordance with institutional guidelines and regulations.
References
HPLC method for quantifying Insulin Lispro in formulations
An advanced HPLC method for the precise quantification of Insulin Lispro in pharmaceutical formulations is detailed in this application note. This protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reliable analytical procedure.
Application Note: HPLC Quantification of this compound
Introduction
This compound is a rapid-acting human insulin analog used in the management of diabetes mellitus. It is produced by recombinant DNA technology and differs from human insulin in the sequence of the B-chain, where the lysine and proline residues at positions 28 and 29 are reversed.[1] Accurate quantification of this compound in pharmaceutical formulations is critical for ensuring product quality, stability, and proper dosage.[2][3] This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in injectable solutions.
Principle
The method utilizes reversed-phase chromatography to separate this compound from excipients and potential degradation products. A C18 stationary phase is used with a mobile phase consisting of an acidic buffer and an organic modifier. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance at 214 nm, a wavelength at which the peptide bonds of the insulin molecule absorb strongly.[4][5] Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration standard.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) (analytical grade)
-
Sodium Sulfate (Na₂SO₄) (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
This compound formulation (e.g., 100 IU/mL injection)
2. Chromatographic Conditions
A summary of the HPLC system and parameters is provided below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex ODS-C18 (4.6 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1 M NaH₂PO₄, 0.05 M Na₂SO₄, and Acetonitrile (35:35:30, v/v/v), adjusted to pH 3.0 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Run Time | Approximately 18 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Preparation of Sample Solutions
-
Accurately pipette a volume of the this compound formulation equivalent to a known theoretical concentration.
-
Dilute the formulation with the mobile phase to obtain a final concentration within the linear range of the calibration curve (e.g., 20 µg/mL).
-
Filter the diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.
Quantitative Data Summary
The performance of the described HPLC method is summarized in the following table. The data is compiled from various studies to provide a representative overview of the method's capabilities.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time | Approximately 6.7 minutes |
| Limit of Detection (LOD) | 0.02 IU/mL |
| Limit of Quantification (LOQ) | 0.06 IU/mL |
| Recovery | 99.1% - 100.1% |
| Precision (RSD%) | < 2% |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC method for quantifying this compound.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. uspnf.com [uspnf.com]
- 2. Stability of this compound in insulin infusion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of U-10 and U-50 dilutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in Lispro Dry Powder Inhalation by HPLC [journal11.magtechjournal.com]
- 5. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols for the Quantitative Analysis of Insulin Lispro in Plasma by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin lispro, a rapid-acting human insulin analog, plays a crucial role in the management of diabetes mellitus. Accurate quantification of this compound in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of therapeutic proteins due to its high selectivity, sensitivity, and specificity.[1][2][3] This document provides detailed application notes and protocols for the robust and sensitive quantification of this compound in plasma using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for this compound analysis in plasma.
Table 1: LC-MS/MS Method Performance for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] | 50 pg/mL[1] | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | Not Specified | 100 ng/mL |
| Linear Dynamic Range | 0.1 - 2000 ng/mL | Not Specified | 0.1 - 100 ng/mL |
| Intra-day Precision (%CV) | < 15% | Not Specified | Meets acceptance criteria |
| Inter-day Precision (%CV) | < 15% | Not Specified | Meets acceptance criteria |
| Intra-day Accuracy (% of nominal) | ± 15% | Not Specified | Meets acceptance criteria |
| Inter-day Accuracy (% of nominal) | ± 15% | Not Specified | Meets acceptance criteria |
| Recovery | Not Specified | Not Specified | 63.1% - 68.1% |
| Internal Standard | Bovine Insulin | Not Specified | Bovine Insulin |
Table 2: Mass Spectrometry Parameters for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1162.5 | 217.2 | 50 | 40 |
| Bovine Insulin (IS) | 1157.5 | 136.0 | 60 | 18 |
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is a widely used and effective method for extracting this compound from plasma.
Materials:
-
Human or rat plasma
-
This compound and Bovine Insulin standards (Sigma-Aldrich)
-
Methanol/Acetonitrile (1:1, v/v) with 1% Acetic Acid
-
5% Ammonium Hydroxide in water
-
Mixed-mode or Oasis MAX µElution SPE plates
-
Centrifuge
-
96-well collection plates
Procedure:
-
Spiking: To 250 µL of plasma, add 25 µL of Bovine Insulin internal standard (final concentration 10 ng/mL) and vortex to mix. For calibration standards and quality control samples, spike with the appropriate concentrations of this compound.
-
Protein Precipitation: Add 250 µL of 1:1 methanol/acetonitrile containing 1% acetic acid to the plasma sample. Vortex thoroughly and then centrifuge at 13,000 rcf for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a 2-mL 96-well plate containing 900 µL of 5% concentrated ammonium hydroxide in water and mix.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate wells with methanol followed by water.
-
Load the diluted supernatant onto the conditioned SPE plate.
-
Wash the wells to remove interferences. A typical wash solution could be a low percentage of organic solvent in an aqueous buffer.
-
Elute the analyte and internal standard using an appropriate elution solvent (e.g., a higher percentage of organic solvent with a modifier like formic acid).
-
-
Final Sample Preparation: Dilute the eluent 1:1 (v/v) with water before injection into the LC-MS/MS system.
Liquid Chromatography (LC)
This section details a typical microLC method for the separation of this compound.
Instrumentation:
-
SCIEX M5 MicroLC system or equivalent
Columns:
-
Trapping Column: Phenomenex Luna C18(2) (20 x 0.3 mm, 5 µm, 100 Å)
-
Analytical Column: Phenomenex Kinetex XB-C18 (50 x 0.3 mm, 2.6 µm, 100 Å)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
LC Gradient and Conditions:
-
Mode: Trap-and-elute
-
Loading Pump Flow Rate: 50 µL/min
-
Analytical Pump Flow Rate: 5 µL/min
-
Column Temperature: 50°C
-
Injection Volume: 30 µL
Gradient Program:
| Time (min) | Loading Pump %B | Analytical Pump %B | Valve Position |
| 0.0 | 0 | 15 | LOAD |
| 2.0 | 0 | 15 | INJECT |
| 3.0 | - | Gradient Elution | INJECT |
(Note: The analytical gradient will need to be optimized for specific systems but typically involves a linear increase in %B to elute this compound.)
Mass Spectrometry (MS)
This section provides typical MS parameters for a triple quadrupole or a high-resolution mass spectrometer.
Instrumentation:
-
SCIEX ZenoTOF 7600 system, SCIEX 7500 system, or a Xevo TQ-S
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 600 °C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 1000 L/h
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM) or high-resolution MRM (MRMHR)
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in plasma.
This compound Signaling Pathway
References
Establishing a Stable Cell Line for Insulin Lispro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Lispro is a rapid-acting insulin analog crucial for the management of diabetes mellitus. Its production for research and therapeutic purposes relies on recombinant DNA technology. Establishing a stable cell line capable of consistent and high-level expression of this compound is a foundational step in this process. This document provides detailed application notes and protocols for the generation, selection, and characterization of a stable mammalian cell line, primarily focusing on the Chinese Hamster Ovary (CHO) cell system, for this compound research.
Host Cell Line Selection
The choice of a host cell line is critical for the successful production of a recombinant protein. Chinese Hamster Ovary (CHO) cells are the most predominantly used mammalian expression system for therapeutic proteins due to their ability to perform human-like post-translational modifications, their adaptability to suspension culture, and their established regulatory approval history. Other mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) cells can also be considered.
Data Presentation: Comparative Production Titers
Obtaining precise, publicly available data on the production titers of this compound in stable mammalian cell lines is challenging. The following table summarizes available data for this compound from E. coli expression systems and provides data for other relevant recombinant proteins produced in CHO cells to offer a comparative perspective on potential expression levels.
| Recombinant Protein | Expression System | Production Titer/Yield | Reference |
| This compound | E. coli | 475 mg/L of fermentation broth | [1] |
| Insulin-like Growth Factor I (IGF-I) | Stable CHO cells | 0.5-2 µg/10⁶ cells | [2] |
| Monoclonal Antibodies (general) | Fed-batch CHO cultures | 3-5 g/L | |
| Recombinant Human Growth Hormone (rhGH) | CHO cells | High purity and yield (specific titer not stated) | [3] |
Note: The data for IGF-I and monoclonal antibodies are provided as a general reference for protein expression levels achievable in stable CHO cell lines. Actual yields for this compound in a stable mammalian system will depend on multiple factors, including vector design, clone selection, and process optimization.
Experimental Workflow for Stable Cell Line Generation
The overall process for establishing a stable cell line for this compound production involves several key stages, from vector construction to the characterization of the final selected clone.
Caption: Experimental workflow for generating a stable cell line.
Detailed Experimental Protocols
Protocol 1: Vector Construction for this compound Expression
-
Gene Synthesis and Codon Optimization: Synthesize the DNA sequence encoding the human this compound precursor (proinsulin with the B28 Proline and B29 Lysine inversion). The sequence should be codon-optimized for high expression in Cricetulus griseus (Chinese hamster).
-
Vector Backbone Selection: Choose a mammalian expression vector containing a strong constitutive promoter (e.g., CMV or SV40), a polyadenylation signal, and a selectable marker gene (e.g., neomycin or puromycin resistance).
-
Cloning: Ligate the codon-optimized this compound precursor gene into the multiple cloning site of the expression vector.
-
Verification: Confirm the correct insertion and sequence of the this compound gene by restriction digestion and Sanger sequencing.
-
Plasmid Preparation: Prepare a large quantity of high-purity, endotoxin-free plasmid DNA for transfection. For stable integration, linearize the plasmid DNA with a restriction enzyme that cuts in a non-essential region of the vector.
Protocol 2: Transfection of CHO Cells
-
Cell Culture: Culture CHO-K1 cells in a suitable growth medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection Day: Seed the CHO-K1 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Procedure (Lipofection-based):
-
For each well, dilute the linearized plasmid DNA (e.g., 2.5 µg) in a serum-free medium.
-
In a separate tube, dilute a lipofection reagent (e.g., Lipofectamine™ 3000) in a serum-free medium.
-
Combine the diluted DNA and lipofection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-lipid complexes to the cells in the 6-well plate.
-
Incubate the cells for 48-72 hours post-transfection.
-
Protocol 3: Selection of Stable Transfectants
-
Initiation of Selection: 48-72 hours post-transfection, passage the cells into a larger culture vessel (e.g., T-75 flask) in a fresh growth medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance, puromycin). The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental CHO-K1 cell line.
-
Maintenance of Selection: Replace the selective medium every 3-4 days to remove dead cells and replenish nutrients.
-
Colony Formation: Continue the selection process for 2-3 weeks, or until distinct antibiotic-resistant colonies are visible.
-
Expansion of Polyclonal Population: Once a sufficient number of colonies have formed, expand the mixed population of resistant cells for cryopreservation and subsequent single-cell cloning.
Protocol 4: Single-Cell Cloning by Limiting Dilution
-
Cell Preparation: Trypsinize the polyclonal population of stably transfected cells and resuspend them in a fresh growth medium to create a single-cell suspension.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration of 0.5-1 cell per 100 µL.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. This statistically favors the isolation of single clones.
-
Incubation and Monitoring: Incubate the plates and monitor for the growth of single colonies in the wells. This may take 2-4 weeks.
-
Expansion: Once colonies are well-established, expand the monoclonal populations into larger culture vessels (e.g., 24-well plates, then 6-well plates, and finally T-25 flasks).
Protocol 5: Screening of High-Producing Clones by ELISA
-
Sample Collection: When the expanded clones reach 80-90% confluency in 24-well or 6-well plates, replace the culture medium and incubate for a defined period (e.g., 72 hours). Collect the conditioned medium for analysis.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for human insulin.
-
Block the plate to prevent non-specific binding.
-
Add the conditioned media samples from each clone to the wells.
-
Add a detection antibody (e.g., a biotinylated anti-human insulin antibody).
-
Add a streptavidin-HRP conjugate.
-
Add a TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Quantify the concentration of this compound in each sample using a standard curve generated with purified this compound. Select the top-performing clones for further characterization.
Protocol 6: Characterization of Selected Clones by Western Blot
-
Sample Preparation: Collect conditioned media from the high-producing clones and concentrate the protein if necessary.
-
SDS-PAGE: Separate the proteins in the samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human insulin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Confirm the presence and correct molecular weight of the secreted this compound precursor.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the insulin receptor and initiating a downstream signaling cascade.
Caption: this compound signaling cascade.
Functional Assays for this compound Activity
To ensure that the secreted this compound is biologically active, a functional assay is essential. A common method is to measure the stimulation of glucose uptake in a relevant cell line, such as differentiated 3T3-L1 adipocytes or skeletal muscle cells.
Protocol 7: Glucose Uptake Assay
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into adipocytes.
-
Serum Starvation: Before the assay, serum-starve the differentiated adipocytes for 2-4 hours.
-
Insulin Stimulation: Treat the cells with conditioned media from the high-producing clones or with purified this compound standards for a defined period (e.g., 30 minutes).
-
Glucose Uptake Measurement: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) and incubate for a short period.
-
Analysis: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader. Increased fluorescence indicates higher glucose uptake and thus, the biological activity of the secreted this compound.
Conclusion
The successful establishment of a stable cell line is a cornerstone for reliable and scalable production of this compound for research and development. The protocols and application notes provided herein offer a comprehensive guide for researchers to navigate the complexities of cell line development, from initial vector design to the characterization of high-producing, stable clones. Careful execution of these methodologies will facilitate the generation of robust cell lines essential for advancing this compound research.
References
- 1. High-Yield Biosynthesis Process for Producing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of recombinant human insulin-like growth factor I in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of recombinant human growth hormone from CHO cell culture supernatant by Gradiflow preparative electrophoresis technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Metabolic Effects of Insulin Lispro in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models and experimental protocols for investigating the metabolic effects of Insulin Lispro, a rapid-acting insulin analog. The information is intended to guide researchers in selecting appropriate models and designing robust preclinical studies.
Introduction to this compound
This compound is a recombinant human insulin analog that is equipotent to regular human insulin on a molar basis.[1] Its structure is modified by reversing the amino acids at positions 28 and 29 of the B-chain (lysine and proline).[2] This modification prevents the formation of insulin hexamers, leading to a more rapid absorption and onset of action compared to regular human insulin.[2] Consequently, this compound has a shorter duration of action, which helps in controlling postprandial glucose excursions with a reduced risk of late hypoglycemia.[3] Animal studies indicate that the metabolism of this compound is identical to that of regular human insulin.[1]
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining translatable data on the metabolic effects of this compound. Key considerations include the type of diabetes to be modeled (Type 1 or Type 2), the specific research question, and the physiological similarities to humans.
Table 1: Overview of Recommended Animal Models for this compound Studies
| Animal Model | Type of Diabetes | Key Characteristics & Applications | Advantages | Disadvantages |
| Rodents | ||||
| Rats (Sprague-Dawley, Wistar, Zucker Diabetic Fatty) | Type 1 (STZ-induced), Type 2 (ZDF) | Pharmacokinetic/pharmacodynamic (PK/PD) studies, glucose clamp studies, investigation of insulin signaling pathways. | Well-characterized, relatively low cost, established protocols. | Differences in insulin sensitivity and glucose metabolism compared to humans. |
| Mice (C57BL/6, NOD, db/db) | Type 1 (STZ-induced, NOD), Type 2 (db/db) | Similar to rats; genetic manipulation is easier, allowing for studies on specific gene functions in insulin action. | Small size allows for high-throughput screening, extensive genetic tools available. | Small blood volume can be challenging for frequent sampling. |
| Pigs (Domestic Swine, Minipigs) | Type 1 (STZ-induced) | PK/PD studies, meal tolerance tests, studies on subcutaneous absorption. | Similarities in skin, cardiovascular system, and gastrointestinal physiology to humans. | High cost and specialized housing requirements. |
| Dogs (Beagle) | Spontaneous Diabetes Mellitus | Clinical studies on glycemic control, particularly postprandial hyperglycemia. | Spontaneous diabetes in dogs shares some features with human diabetes. | Ethical considerations, high cost, and variability in disease presentation. |
| Non-Human Primates (Macaques) | Spontaneous Type 2-like Diabetes | Long-term efficacy and safety studies, investigation of diabetic complications. | Closest phylogenetic relationship to humans, similar metabolic profiles. | Significant ethical concerns, very high cost, and specialized care required. |
Quantitative Data Presentation
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in various animal models, providing a basis for inter-species comparison.
Table 2: Pharmacokinetic Parameters of Subcutaneous this compound in Different Animal Models
| Parameter | Rat | Mouse | Pig | Dog |
| Tmax (minutes) | ~30-60 | Not Available | ~60-90 | Not Available |
| Cmax (ng/mL) | 0.1 - 100 (linear range) | Not Available | Not Available | Not Available |
| Half-life (t½) (hours) | ~1 | Not Available | Not Available | Not Available |
| Bioavailability (%) | Not Available | Not Available | Not Available | Not Available |
Table 3: Pharmacodynamic Parameters of this compound in Different Animal Models
| Parameter | Rat | Mouse | Pig | Dog |
| Onset of Action (minutes) | Not Available | Not Available | Not Available | Not Available |
| Peak Effect (minutes) | Not Available | Not Available | Not Available | Not Available |
| Duration of Action (hours) | < 5 | Not Available | ~4-5 | Not Available |
| Glucose Infusion Rate (GIR) during Euglycemic Clamp | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Not Available |
Table 4: Comparison of this compound and Regular Human Insulin
| Feature | This compound | Regular Human Insulin |
| Absorption Rate | Faster | Slower |
| Onset of Action | More rapid | Slower |
| Time to Peak Concentration | Shorter | Longer |
| Duration of Action | Shorter | Longer |
| Hypoglycemia Risk | Lower incidence of late postprandial hypoglycemia | Higher risk of late postprandial hypoglycemia |
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo. The protocol involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while blood glucose is maintained at a normal level (euglycemia) by a variable glucose infusion. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.
Protocol for Rats:
-
Animal Preparation:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) 5-7 days prior to the clamp study to allow for recovery.
-
House rats individually and maintain on a standard diet.
-
Fast rats overnight (12-14 hours) before the experiment.
-
-
Clamp Procedure:
-
On the day of the experiment, connect the conscious, unrestrained rat to the infusion lines in a metabolic cage.
-
Basal Period (t = -90 to 0 min):
-
Infuse a tracer (e.g., [3-³H]glucose) to measure basal glucose turnover.
-
Collect blood samples at t = -15 and -5 min to determine basal glucose and insulin concentrations.
-
-
Clamp Period (t = 0 to 120 min):
-
Administer a priming dose of this compound followed by a continuous infusion (e.g., 4 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes.
-
Adjust the infusion rate of a 20% dextrose solution to maintain euglycemia (target blood glucose ~100-120 mg/dL).
-
Continue the tracer infusion to measure glucose turnover during the clamp.
-
Collect blood samples at steady-state (e.g., t = 80, 90, 100, 110, and 120 min) for the determination of plasma glucose, insulin, and tracer concentrations.
-
-
-
Data Analysis:
-
Calculate the glucose infusion rate (GIR) required to maintain euglycemia, expressed as mg/kg/min.
-
Calculate whole-body glucose uptake and hepatic glucose production using tracer data.
-
Meal Tolerance Test
This test evaluates the ability of this compound to control postprandial hyperglycemia.
Protocol for Pigs:
-
Animal Preparation:
-
Acclimatize pigs to handling and the experimental setting.
-
Fast pigs overnight (12-14 hours) with free access to water.
-
-
Test Procedure:
-
On the day of the test, obtain a baseline blood sample.
-
Administer a subcutaneous injection of this compound at a predetermined dose (e.g., 0.2 U/kg).
-
Immediately following the injection, provide a standardized meal. The composition of the meal should be controlled and recorded.
-
Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after the meal.
-
-
Data Analysis:
-
Measure plasma glucose and insulin concentrations in the collected samples.
-
Calculate the area under the curve (AUC) for glucose and insulin to assess the postprandial response.
-
Determine the time to peak glucose and insulin concentrations.
-
Body Composition Analysis
Dual-energy X-ray absorptiometry (DEXA) is a non-invasive technique to measure bone mineral density, lean body mass, and fat mass.
Protocol for Rodents:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
-
DEXA Scan:
-
Place the anesthetized animal in a prone position on the scanner bed.
-
Ensure the entire body is within the scanning area.
-
Perform the scan according to the manufacturer's instructions.
-
-
Data Analysis:
-
Use the accompanying software to analyze the scan and obtain values for bone mineral density (g/cm²), bone mineral content (g), lean mass (g), and fat mass (g).
-
Compare these parameters between different treatment groups.
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
This compound, like regular insulin, exerts its metabolic effects by binding to the insulin receptor, a receptor tyrosine kinase. This binding triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt pathway, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake into muscle and adipose tissue.
Caption: this compound signaling pathway leading to glucose uptake.
Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp
The following diagram illustrates the key steps involved in performing a hyperinsulinemic-euglycemic clamp study in a rodent model.
Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.
Logical Relationship: Animal Model Selection
The choice of an animal model for studying this compound depends on a hierarchical set of considerations, starting from the research question and leading to practical and ethical constraints.
Caption: Decision tree for animal model selection.
References
Application Notes and Protocols for Studying Insulin Lispro Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Insulin Lispro is a rapid-acting human insulin analog developed to more closely mimic the endogenous postprandial insulin response.[1][2] It is created by reversing the amino acid sequence of proline at B-28 and lysine at B-29 of the B-chain of human insulin.[1] This modification prevents the formation of insulin hexamers, allowing for faster dissociation into monomers, which are the biologically active form.[1][3] Consequently, this compound exhibits a more rapid onset of action compared to regular human insulin. In vitro studies have shown that the cellular actions of this compound, including its effects on glucose and amino acid transport, are very similar to those of human regular insulin, activating the same key signaling pathways. This document provides detailed protocols and cell culture conditions for investigating this compound signaling in vitro.
Recommended Cell Lines and Culture Conditions
The choice of cell line is critical for studying insulin signaling. Muscle, adipose, and liver cells are the primary targets of insulin in vivo. The following table summarizes commonly used cell lines for this purpose.
| Cell Line | Tissue of Origin | Key Characteristics & Media |
| L6 | Rat Skeletal Muscle | An excellent model for studying glucose and amino acid transport. Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS). |
| 3T3-L1 | Mouse Embryo (Adipocyte) | Differentiates into adipocytes, making it a key model for insulin-stimulated glucose uptake and adipogenesis. Culture in DMEM with 10% FBS. |
| HepG2 | Human Liver Carcinoma | A widely used model for studying insulin's metabolic effects on the liver. Culture in MEM supplemented with 10% FBS. |
| CHO-K1 (INSR) | Chinese Hamster Ovary | Often engineered to overexpress the human insulin receptor (INSR), providing a robust system for studying receptor-specific signaling events. Culture in F-12K Medium with 10% FBS. |
| MCF-7 / MCF-10A | Human Breast Epithelium | Used to study the mitogenic (growth-promoting) effects of insulin and its analogs. Culture in DMEM/F12 with appropriate supplements. |
Experimental Protocols
Protocol 1: Serum Starvation and this compound Stimulation
Serum starvation is a crucial step to reduce baseline signaling activity from growth factors present in serum, thereby synchronizing cells and ensuring a clear response to insulin stimulation.
Objective: To prepare cells for insulin signaling experiments by minimizing background pathway activation.
Methodology:
-
Culture cells to approximately 80-90% confluency in complete growth medium.
-
Gently wash the cell monolayer twice with sterile Phosphate-Buffered Saline (PBS).
-
Replace the growth medium with a serum-free medium (e.g., DMEM or medium specific to the cell line without FBS).
-
Incubate the cells in the serum-free medium for a period ranging from 3 to 24 hours. A common duration for myotubes is 3 hours, while other cell types may require overnight starvation (16-24 hours).
-
Following starvation, replace the medium with fresh serum-free medium containing the desired concentration of this compound (e.g., 1-100 nM).
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
After stimulation, immediately place the culture plates on ice and proceed with cell lysis for downstream analysis (e.g., Western Blotting) or other assays.
Protocol 2: Western Blotting for Akt and ERK Phosphorylation
Western blotting is used to detect the phosphorylation of key downstream targets of the insulin receptor, such as Akt (a central node in the metabolic pathway) and ERK (a key component of the mitogenic pathway).
Objective: To quantify the activation of PI3K/Akt and MAPK/ERK signaling pathways in response to this compound.
Methodology:
-
Perform serum starvation and this compound stimulation as described in Protocol 1.
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-total-Akt, anti-total-ERK).
-
Protocol 3: Glucose Uptake Assay
This assay measures the direct metabolic effect of insulin signaling: the transport of glucose into the cell.
Objective: To measure the rate of glucose uptake in response to this compound stimulation.
Methodology:
-
Seed cells (e.g., L6 myotubes or differentiated 3T3-L1 adipocytes) in a 96-well plate and culture until ready.
-
Serum starve the cells as described in Protocol 1 (typically 3-4 hours).
-
Wash the cells twice with a glucose-free buffer, such as HEPES-buffered saline (HBS).
-
Incubate the cells with various concentrations of this compound in HBS for 20-30 minutes at 37°C.
-
Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radiolabeled analog like 2-Deoxy-D-[³H]-glucose.
-
Incubate for the specified time (e.g., 30 minutes).
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the incorporated fluorescence or radioactivity using a plate reader or scintillation counter, respectively.
-
Normalize the uptake signal to the total protein content in each well.
Quantitative Data Summary
Studies comparing this compound to regular human insulin have shown that while their mechanisms are similar, their kinetics differ.
Table 1: Comparative Bioactivity of this compound vs. Regular Human Insulin
| Parameter | This compound | Regular Human Insulin | Cell Line / System | Reference |
| Receptor Binding Affinity | Similar | Similar | Multiple | |
| Metabolic Potency (Glucose Transport) | Similar | Similar | L6 Myotubes | |
| Mitogenic Potency (Cell Proliferation) | Similar | Similar | MCF-10A, MCF-7 | |
| Peak Action Time (In Vitro Stimulation) | Faster | Slower | Not specified | |
| Signal Pathway Activation (Akt/ERK) | Similar Potency | Similar Potency | L6 Myotubes |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound binds to the insulin receptor, triggering its autophosphorylation and the subsequent activation of two main signaling cascades: the PI3K-Akt pathway, which primarily mediates metabolic effects like glucose uptake, and the Ras-MAPK pathway, which is involved in cell growth and differentiation.
Caption: this compound canonical signaling pathways.
Experimental Workflow: Western Blot Analysis
The following diagram outlines the typical workflow for analyzing protein phosphorylation in response to this compound stimulation.
Caption: Western blot experimental workflow.
References
Application Note: Quantitative Analysis of Insulin Lispro in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Lispro, a rapid-acting human insulin analog, is a critical therapeutic agent for managing diabetes mellitus. Its pharmacokinetic and pharmacodynamic profiles are essential for optimizing glycemic control. Accurate quantification of this compound in biological matrices such as plasma and serum is paramount for both clinical monitoring and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Electrochemiluminescence Immunoassay (ECLIA).
The primary challenge in quantifying this compound lies in its high structural similarity to endogenous human insulin, differing only by the reversal of two amino acids (proline at B28 and lysine at B29).[1] This necessitates highly specific analytical methods to differentiate the analog from endogenous insulin and other insulin analogs that may be present. While immunoassays have been traditionally used, they can sometimes suffer from cross-reactivity.[1][2] LC-MS/MS offers superior selectivity and is increasingly becoming the method of choice for bioanalytical studies of insulin analogs.[3]
Analytical Methodologies
This section details the protocols for two robust methods for the quantification of this compound: LC-MS/MS and ECLIA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, enabling the differentiation from endogenous insulin.
Workflow for LC-MS/MS Analysis of this compound
Caption: General workflow for this compound quantification by LC-MS/MS.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Protein Precipitation: Precipitate proteins in the rat plasma sample.
-
Dilution: Dilute the supernatant 1:1 (v/v) with water to create the processed biological matrix.
-
Standard and Internal Standard (IS) Preparation: Prepare this compound and the internal standard (e.g., bovine insulin) in the processed rat plasma. Perform serial dilutions to create calibration curve standards.
-
Solid Phase Extraction (SPE): Process the samples using a mixed-mode SPE plate. Elute the analytes and dilute the eluents 1:1 (v/v) with water before injection.
2. Liquid Chromatography:
-
System: A SCIEX M5 MicroLC system in trap-and-elute mode.
-
Trap Column: Phenomenex Luna C18(2) (20 x 0.3 mm, 5 µm, 100 Å) at a flow rate of 50 µL/min.
-
Analytical Column: Phenomenex Kinetex XB-C18 (50 x 0.3 mm, 2.6 µm, 100 Å) at 50ºC with a flow rate of 5 µL/min.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Injection Volume: 30 µL.
3. Mass Spectrometry:
-
System: A ZenoTOF 7600 system with an OptiFlow Pro ion source.
-
Ionization Mode: Positive Zeno MRMHR (Multiple Reaction Monitoring High Resolution).
-
Precursor and Fragment Ions: For this compound, monitor the transition of m/z 1162.5 → 217.2. For bovine insulin (IS), use m/z 1157.5→136.0. The fragment ion m/z 217 is more specific for this compound than the tyrosine immonium ion (m/z 136).
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Quantitative Data Summary: LC-MS/MS
| Parameter | Value | Biological Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Rat Plasma | |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | Rat Plasma | |
| Linearity | 0.1 - 100 ng/mL | Rat Plasma | |
| Linearity Range | 4.3 orders of magnitude | Rat Plasma | |
| Accuracy at LLOQ | ±20% of nominal concentration | Rat Plasma | |
| Precision (%CV) at LLOQ | <20% | Rat Plasma | |
| Accuracy (other concentrations) | ±15% of nominal concentration | Rat Plasma | |
| Precision (%CV) (other concentrations) | <15% | Rat Plasma | |
| Recovery | 63.1% - 68.1% | Rat Plasma |
Electrochemiluminescence Immunoassay (ECLIA)
ECLIA offers a sensitive and specific non-competitive immunoassay format for the determination of this compound, with minimal cross-reactivity to endogenous insulin.
Workflow for ECLIA Analysis of this compound
Caption: General workflow for this compound quantification by ECLIA.
Experimental Protocol: ECLIA
1. Principle:
-
A non-competitive sandwich immunoassay format is used.
-
A biotinylated antibody specific to this compound is captured on a streptavidin-coated plate.
-
A second this compound-specific antibody, labeled with a ruthenium complex, is used for detection.
-
The electrochemiluminescent signal is proportional to the amount of this compound in the sample.
2. Reagents and Materials:
-
ECLIA instrument (e.g., Roche Elecsys).
-
Streptavidin-coated microplates.
-
Biotinylated guinea pig anti-insulin lispro antibody.
-
Ruthenylated anti-insulin lispro antibody.
-
This compound calibrators and controls.
-
Wash buffer and assay buffer.
3. Assay Procedure:
-
Pipette calibrators, controls, and samples into the streptavidin-coated microplate wells.
-
Add the biotinylated anti-insulin lispro antibody and incubate to allow for binding to the plate.
-
Add the ruthenylated anti-insulin lispro antibody and incubate to form the sandwich complex.
-
Wash the plate to remove unbound reagents.
-
Add the read buffer and measure the electrochemiluminescence signal on the ECLIA instrument.
4. Data Analysis and Quantification:
-
Generate a standard curve by plotting the ECL signal versus the concentration of the this compound calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their ECL signals from the standard curve.
Quantitative Data Summary: ECLIA
| Parameter | Value | Biological Matrix | Reference |
| Concentration Range | 50.0 - 5,000 pM | Human Serum/Plasma | |
| Dilution Performance | Robust up to 100,000 pM | Human Serum/Plasma | |
| Cross-reactivity with Human Insulin | Very low (<0.02%) | Not specified | |
| Cross-reactivity with other analogs | Low for Aspart, Glulisine, Detemir, Glargine | Not specified |
Conclusion
Both LC-MS/MS and ECLIA are powerful techniques for the quantitative analysis of this compound in biological matrices. The choice of method depends on the specific requirements of the study. LC-MS/MS offers unparalleled specificity and is ideal for pharmacokinetic studies where differentiation from endogenous insulin is critical. ECLIA provides a high-throughput and sensitive alternative, particularly suitable for large sample sets in clinical research, provided that the specificity of the antibodies is well-characterized. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of diabetes research and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a noncompetitive electrochemiluminescence-based immunoassay (ECLIA) for specific determination of this compound (Humalog®) in human serum to support pharmacokinetic assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Insulin Lispro Aggregation in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to insulin lispro aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a concern in our experiments?
This compound, a rapid-acting insulin analog, can self-associate to form non-native structures ranging from small oligomers to large amyloid fibrils.[1][2] This aggregation is a critical concern as it can lead to a loss of therapeutic efficacy, altered bioavailability, and potentially trigger immunogenic responses.[3][4][5] In experimental settings, aggregation can interfere with analytical measurements, leading to inaccurate and irreproducible results.
Q2: What are the primary factors that induce this compound aggregation in our solutions?
Several factors can induce or accelerate this compound aggregation in experimental solutions. These include:
-
Temperature: Elevated temperatures increase the rate of aggregation. Studies have shown that insulin degradation increases with rising temperature, and the combination of heat and agitation is particularly detrimental.
-
pH: this compound is more prone to aggregation at acidic pH (e.g., pH 2.0-3.0). At low pH, insulin tends to exist in a monomeric state which has a higher propensity for aggregation.
-
Mechanical Agitation: Shaking, stirring, or pumping of this compound solutions can induce aggregation, particularly at air-water interfaces.
-
Hydrophobic Surfaces: Contact with hydrophobic surfaces, such as certain types of plastics or glass vials, can promote aggregation.
-
Ionic Strength: Variations in the ionic strength of the solution can influence the rate of aggregation.
-
Excipient Concentration: The concentration of certain excipients, like phenolic preservatives (m-cresol, phenol) and zinc, plays a crucial role in the stability of this compound. Depletion of these preservatives can lead to dissociation of the stable hexameric form into aggregation-prone monomers and dimers.
Q3: How do common excipients in commercial formulations prevent aggregation?
Commercial this compound formulations contain specific excipients to maintain stability:
-
Zinc: Zinc ions promote the self-assembly of this compound monomers into a more stable hexameric structure. This hexameric form is less prone to aggregation than the monomeric or dimeric forms.
-
Phenolic Preservatives (m-cresol and phenol): These compounds serve a dual purpose. They act as antimicrobial agents and also stabilize the insulin hexamer. However, it's important to note that at high concentrations or under certain conditions, they can also have destabilizing effects.
Troubleshooting Guide
Problem: I am observing visible precipitation or turbidity in my this compound solution.
| Potential Cause | Troubleshooting Step |
| Elevated Temperature | Store this compound solutions at the recommended temperature, typically 2-8°C for long-term storage and protected from freezing. For ongoing experiments, maintain a controlled temperature and avoid prolonged exposure to room or elevated temperatures. |
| Inappropriate pH | Ensure the pH of your buffer system is within the optimal range for this compound stability (typically around neutral pH). Avoid acidic conditions unless specifically required by the experimental protocol, and if so, be aware of the increased aggregation risk. |
| Mechanical Stress | Minimize agitation. Use gentle mixing techniques (e.g., slow inversion instead of vigorous vortexing). If using pumps, ensure the materials are compatible and minimize shear stress. |
| Incompatible Container Surface | Use low-protein-binding tubes and containers. Consider using siliconized or PEGylated surfaces to reduce adsorption and surface-induced aggregation. |
| Excipient Depletion | If you are diluting a commercial formulation, be aware that you are also diluting the stabilizing excipients (zinc, m-cresol). This can destabilize the insulin hexamer and promote aggregation. Consider using a diluent that contains appropriate concentrations of these stabilizers. |
Problem: My analytical results (e.g., HPLC, DLS) show an increase in high molecular weight species over time.
| Potential Cause | Troubleshooting Step |
| Incubation Conditions | Re-evaluate your incubation temperature and duration. Shortening incubation times or lowering the temperature can help reduce the formation of aggregates. |
| Buffer Composition | The composition of your buffer can significantly impact stability. Ensure all components are compatible and consider the addition of stabilizing excipients. |
| Presence of Surfactants | The addition of non-ionic surfactants, such as Polysorbate 20 or Polysorbate 80, at low concentrations (e.g., 0.01-0.1%) can help prevent surface-induced aggregation. |
| Chelating Agents | If working with zinc-free this compound, the presence of chelating agents like EDTA can ensure the removal of zinc ions that might otherwise influence aggregation behavior. |
Data Presentation: Impact of Excipients on this compound Stability
The following table summarizes the role of various excipients in influencing the stability of this compound, based on findings from multiple studies.
| Excipient | Concentration | Effect on this compound | Reference(s) |
| Zinc | Molar excess relative to insulin | Promotes the formation of stable hexamers, reducing aggregation. | |
| m-Cresol | 2.7–3.2 mg/mL (in commercial formulations) | Stabilizes the hexameric structure and acts as a preservative. Depletion can lead to aggregation. | |
| Phenol | Used in combination with m-cresol | Similar to m-cresol, it stabilizes the hexamer and has preservative properties. | |
| Phenoxyethanol | Used as an alternative preservative | Can promote a high monomer content in zinc-free formulations, requiring an additional stabilizing agent. | |
| Polysorbate 20/80 | 0.01% - 0.1% | Act as surfactants to prevent surface-induced aggregation. | |
| Amphiphilic Acrylamide Copolymer | > 0.1 g/mL | Can stabilize monomeric zinc-free this compound formulations. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring this compound Fibrillation
This protocol outlines a common method for monitoring the formation of amyloid fibrils in real-time.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Glycine or appropriate buffer (e.g., pH 2.5 for accelerated aggregation)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare the this compound working solution in the desired buffer at the target concentration (e.g., 2 mg/mL).
-
Add ThT to the working solution to a final concentration of 10-25 µM.
-
Pipette replicates of the final solution into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Place the plate in a plate reader set to the desired temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid fibrils.
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying High Molecular Weight Species (HMWPs)
SEC is used to separate proteins based on their size and can quantify the percentage of aggregated this compound.
Materials:
-
This compound samples (control and experimental)
-
SEC column suitable for protein separation in the relevant molecular weight range.
-
HPLC system with a UV detector (214 nm or 280 nm).
-
Mobile phase (e.g., phosphate buffer with appropriate ionic strength).
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare your this compound samples by filtering them through a low-protein-binding filter (e.g., 0.22 µm).
-
Inject a defined volume of the sample onto the column.
-
Run the separation using an isocratic flow of the mobile phase.
-
Monitor the elution profile using the UV detector. Monomeric this compound will have a characteristic retention time. Aggregates (HMWPs) will elute earlier.
-
Integrate the peak areas for the monomer and the HMWPs.
-
Calculate the percentage of HMWPs relative to the total protein content.
Visualizations
Caption: this compound Aggregation Pathway.
Caption: Troubleshooting Workflow for this compound Aggregation.
Caption: Surfactants prevent aggregation at interfaces.
References
- 1. Insulin and Lispro Insulin: What is Common and Different in their Behavior? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Addressing Insulin Lispro degradation during in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Insulin Lispro during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during in vitro experiments?
A1: this compound degradation in vitro is primarily caused by a combination of physical and chemical factors. These include:
-
Temperature Fluctuations: Exposure to elevated temperatures (above 30°C) can accelerate degradation.[1][2][3] Studies have shown that while this compound can maintain stability for a limited time at temperatures up to 37°C, prolonged exposure leads to a loss of potency.[4][5]
-
pH Variations: this compound has an isoelectric point of approximately 5.4. At this pH, it is prone to precipitation. Deviations from the optimal pH range of its formulation (typically around 7.4) can lead to conformational changes and aggregation.
-
Mechanical Agitation: Vigorous shaking or stirring can induce the formation of fibrils and aggregates. This is particularly relevant in experiments involving continuous infusion systems or prolonged mixing.
-
Exposure to Hydrophobic Surfaces: Contact with certain plastics or other hydrophobic materials can promote the unfolding and aggregation of this compound monomers.
-
Enzymatic Degradation: If the in vitro system contains proteases (e.g., from cell lysates), enzymatic degradation of this compound can occur.
-
Presence of Destabilizing Excipients: The absence of stabilizing agents like zinc and phenolic preservatives (e.g., m-cresol), which are present in commercial formulations to promote the stable hexameric form, can lead to the dissociation into less stable monomers that are more prone to aggregation.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is a clear indicator of insulin aggregation or fibrillation. Do not use the solution for your experiment as the biological activity will be compromised. The likely causes are pH shifts toward the isoelectric point, exposure to high temperatures, or excessive agitation. It is recommended to discard the solution and prepare a fresh one, paying close attention to the handling and storage recommendations outlined in the troubleshooting guide below.
Q3: Can I use protease inhibitors in my cell-based assays with this compound?
A3: Yes, using a protease inhibitor cocktail is recommended, especially when working with cell lysates or other biological samples that may contain endogenous proteases. This will help prevent the enzymatic degradation of this compound. Ensure the chosen protease inhibitor cocktail is compatible with your downstream applications and does not interfere with the assay itself.
Q4: How can I assess the stability and potency of my this compound solution?
A4: The gold standard for assessing the stability, potency, and purity of this compound is High-Performance Liquid Chromatography (HPLC), specifically reversed-phase and size-exclusion chromatography. These methods can quantify the amount of active this compound and detect the presence of degradation products, such as high-molecular-weight proteins (HMWP) or polymers, which are indicative of aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | This compound degradation due to improper storage or handling. | - Store stock solutions at 2-8°C and protect from light. - For in-use solutions, maintain a temperature at or below 30°C if possible; for experiments at 37°C, limit the duration of exposure. - Avoid vigorous vortexing or shaking; mix gently by inversion. |
| Incorrect dilution of this compound. | - Follow a validated dilution protocol. Use a suitable diluent, such as 0.1% (w/v) BSA in PBS, to prevent adsorption to container surfaces. | |
| Visible precipitates or cloudy solution | pH of the solution is near the isoelectric point of this compound (~5.4). | - Ensure the buffer system maintains a physiological pH (around 7.4). - If dilution with acidic or basic solutions is necessary, perform it quickly and ensure the final pH is within the stable range. |
| Aggregation due to thermal or mechanical stress. | - Prepare fresh solutions and avoid repeated freeze-thaw cycles. - Minimize agitation during the experiment. | |
| Loss of potency over the course of a multi-day experiment | Gradual degradation at experimental temperature (e.g., 37°C). | - Prepare fresh this compound working solutions daily if possible. - If the experiment requires prolonged incubation, consider the stability data at that temperature to estimate the potential loss of potency. |
| Adsorption to plasticware. | - Use low-protein-binding tubes and plates. - Include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% in your buffers and media. | |
| Enzymatic degradation in cell culture or lysate. | - Add a broad-spectrum protease inhibitor cocktail to your experimental system. |
Quantitative Data on this compound Stability
Table 1: Stability of this compound Under Thermal and Mechanical Stress
| Temperature | Duration | Agitation | Potency Retention (%) | Increase in High-Molecular-Weight Proteins (HMWP) | Reference |
| 37°C | 48 hours | Simulated infusion | ≥ 96% | Not significant | |
| 37°C | 7 days | 100 strokes/min | 95-105% of label claim | Time-dependent increase, but within specifications | |
| 37°C | 14 days | Continuous shaking | Met USP criteria | Not specified | |
| 5°C | 32 days | Static storage | Maintained | Not specified | |
| 30°C | 32 days | Static storage | Maintained | Not specified |
Table 2: Effect of Dilution on this compound Stability
| Dilution | Storage Temperature | Duration | Stability Outcome | Reference |
| U-10 (10 units/mL) | 5°C and 30°C | 32 days | Maintained potency and purity | |
| U-50 (50 units/mL) | 5°C and 30°C | 32 days | Maintained potency and purity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is adapted from established in vitro bioassay procedures.
-
Reconstitution of Lyophilized this compound: If starting with a lyophilized powder, reconstitute in 0.01 N HCl to a stock concentration of 100 U/mL.
-
Preparation of Intermediate Stock Solution:
-
Dilute the 100 U/mL stock solution in a solution of 0.1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) to generate an intermediate stock of 10 U/mL.
-
Mix gently by inverting the tube several times. Do not vortex.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions from the 10 U/mL intermediate stock using 0.1% (w/v) BSA in PBS to achieve the desired final concentrations for your assay.
-
Prepare fresh working solutions for each experiment to ensure consistency.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Potency Assessment
This is a generalized protocol based on methods described in stability studies.
-
System: A reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer.
-
Detection: UV detection at approximately 214 nm.
-
Sample Preparation: Dilute this compound samples to a concentration within the linear range of the assay (e.g., 0.20–15 IU/ml).
-
Analysis:
-
Inject a known concentration of this compound standard to generate a calibration curve.
-
Inject the experimental samples.
-
Quantify the peak area corresponding to this compound to determine its concentration and potency relative to the standard.
-
Analyze for the appearance of new peaks, particularly at shorter retention times, which may indicate the formation of high-molecular-weight proteins (aggregates).
-
Visualizations
This compound Degradation Pathway
This diagram illustrates the logical progression from stable this compound to degraded forms under common in vitro stress conditions.
Caption: Logical workflow of this compound degradation.
Experimental Workflow for Assessing this compound Stability
This diagram outlines the key steps in an experiment designed to test the stability of this compound under stress conditions.
Caption: Workflow for this compound stability testing.
Insulin Receptor Signaling Pathway
This diagram illustrates the two main signaling cascades activated by this compound binding to its receptor: the PI3K/AKT pathway (metabolic effects) and the Ras/MAPK pathway (mitogenic effects).
Caption: Key insulin receptor signaling pathways.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Insulin Lispro Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing insulin lispro in in vivo animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue: Marked Hypoglycemia Observed After this compound Administration
Q1: We administered a calculated dose of this compound to our study animals (mice/rats), and a significant number are experiencing severe hypoglycemia (blood glucose <60 mg/dL). What are the potential causes and how can we troubleshoot this?
A1: Severe hypoglycemia is a common and critical issue in animal studies with exogenous insulin. Here are the potential causes and corrective actions:
-
Incorrect Dosage Calculation: this compound is a rapid-acting insulin analog, and even minor miscalculations can lead to significant drops in blood glucose.
-
Troubleshooting:
-
Double-check your dosage calculations, paying close attention to the units (U/kg vs. mg/kg) and the stock concentration of your this compound.
-
Ensure that the body weight of each animal is accurately measured before dose calculation.
-
Start with the lower end of the recommended dose range for your specific animal model and titrate upwards based on blood glucose monitoring.
-
-
-
Animal Strain and Sensitivity: Different strains of mice and rats can have varying sensitivities to insulin.
-
Troubleshooting:
-
Review the literature for established this compound dosage ranges for the specific strain you are using.
-
If limited data is available, conduct a pilot study with a small number of animals to determine the optimal dose range.
-
-
-
Fasting State of the Animal: Administering this compound to fasted animals without a subsequent glucose source will likely induce hypoglycemia.
-
Troubleshooting:
-
Ensure that the experimental protocol accounts for the animal's feeding schedule. If animals are fasted, provide a glucose source (e.g., oral gavage of dextrose or access to food) shortly after this compound administration.
-
-
-
Improper Insulin Handling and Dilution:
-
Troubleshooting:
-
Issue: Inconsistent or No Significant Change in Blood Glucose Levels Post-Administration
Q2: We are not observing the expected decrease in blood glucose levels after administering this compound. What could be the reason for this lack of response?
A2: A lack of response to this compound can be due to several factors, ranging from technical errors to biological resistance.
-
Insulin Inactivity:
-
Troubleshooting:
-
Check the expiration date of the this compound.
-
Ensure proper storage of the insulin vial (refrigerated, protected from light and extreme temperatures).
-
Once opened, this compound is typically stable for a specified period; refer to the manufacturer's instructions.
-
-
-
Subcutaneous Injection Technique:
-
Troubleshooting:
-
Ensure the injection is truly subcutaneous and not intradermal or intramuscular, as this can affect absorption.
-
Rotate injection sites to prevent lipohypertrophy, which can impair insulin absorption.[3]
-
-
-
Insulin Resistance:
-
Troubleshooting:
-
In some diabetic animal models, particularly those with obesity or features of type 2 diabetes, insulin resistance can be a significant factor.[4]
-
Higher doses of this compound may be required to overcome this resistance. A dose-response study may be necessary to determine the effective dose for your model.
-
Consider underlying conditions in the animal model that could contribute to insulin resistance, such as inflammation or other metabolic dysfunctions.[5]
-
-
-
Antibody Development:
-
Troubleshooting:
-
While less common with modern insulin analogs, long-term administration of exogenous insulin can lead to the development of anti-insulin antibodies, which can neutralize the effect of the administered insulin.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice and rats for a glucose tolerance test?
A1: The appropriate starting dose can vary depending on the animal strain, age, and metabolic state. However, a general starting point for subcutaneous administration in rodents is in the range of 0.5 to 1.0 U/kg body weight. It is highly recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: What is the recommended route of administration for this compound in animal studies?
A2: The most common routes of administration are subcutaneous (SC) and intravenous (IV).
-
Subcutaneous (SC): This route mimics the clinical use of this compound and provides a slower onset and longer duration of action compared to IV administration. It is the preferred route for studies investigating glycemic control over a period of time.
-
Intravenous (IV): This route results in a very rapid onset of action and is typically used in studies investigating the acute effects of insulin or in hyperinsulinemic-euglycemic clamp studies.
Q3: How should I properly handle and store this compound for my experiments?
A3:
-
Storage: Unopened vials of this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). Do not freeze.
-
In-use vials: Once a vial is opened, it can typically be stored at room temperature (up to 30°C or 86°F) for up to 28 days. Avoid direct sunlight and high temperatures.
-
Dilution: If you need to dilute this compound for accurate dosing in small animals, it is recommended to use a sterile diluent provided by the manufacturer. Studies have shown that diluted this compound can maintain its potency and purity for at least 32 days when stored at either 5°C or 30°C.
Q4: How frequently should I monitor blood glucose levels after this compound administration?
A4: Due to its rapid onset of action, frequent blood glucose monitoring is crucial, especially in the initial 1-2 hours post-administration. A typical monitoring schedule for a subcutaneous dose would be:
-
Baseline (before injection)
-
15, 30, 60, 90, and 120 minutes post-injection.
-
Subsequent measurements can be taken at longer intervals depending on the study's objectives.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Animals
| Parameter | Animal Model | Subcutaneous (SC) Administration | Intravenous (IV) Administration |
| Time to Peak Concentration (Tmax) | Rat | ~30-60 minutes | ~5-10 minutes |
| Duration of Action | Rat | 2-5 hours | ~1-2 hours |
| Half-life (t1/2) | Human (for reference) | ~1 hour | ~51-55 minutes |
Table 2: Starting Dose Ranges for this compound in Common Animal Models
| Animal Model | Route of Administration | Recommended Starting Dose (U/kg) | Reference |
| Mouse | Subcutaneous | 0.75 - 1.0 | General knowledge, pilot study recommended |
| Rat | Subcutaneous | 0.5 - 1.0 | |
| Rabbit | Intravenous | Dose-dependent | |
| Dog | Subcutaneous | 0.1 - 0.25 |
Note: These are starting doses and should be optimized for your specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: Subcutaneous this compound Administration in Mice
-
Animal Preparation: Acclimatize mice to handling and the experimental environment for at least 3-5 days prior to the study.
-
Dosage Calculation: Calculate the required dose of this compound based on the most recent body weight of each mouse.
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin on the back, slightly off the midline, to form a tent.
-
Insert a 28-30 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the calculated volume of this compound.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Immediately begin blood glucose monitoring according to your established time points.
Protocol 2: Blood Glucose Monitoring from Tail Vein in Mice/Rats
-
Animal Restraint: Place the animal in a suitable restraint device that allows access to the tail.
-
Tail Warming: Warm the tail using a heat lamp or warm water to promote vasodilation and facilitate blood collection.
-
Blood Collection:
-
Clean the tip of the tail with an alcohol swab.
-
Using a sterile lancet or a 25-gauge needle, make a small nick in one of the lateral tail veins.
-
Gently "milk" the tail from the base towards the tip to obtain a small drop of blood.
-
-
Glucose Measurement: Apply the blood drop to a glucose test strip and read the result using a calibrated glucometer.
-
Post-procedure Care: Apply gentle pressure to the puncture site with a clean gauze pad to stop the bleeding.
Mandatory Visualization
Insulin Signaling Pathway
Caption: this compound signaling pathway leading to glucose uptake and glycogen synthesis.
References
Troubleshooting low bioactivity in Insulin Lispro experiments
Welcome to the technical support center for Insulin Lispro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low bioactivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to unexpectedly low bioactivity of this compound in experimental settings.
Q1: My this compound is showing lower than expected activity in my cell-based assay. What are the potential causes?
A1: Several factors can contribute to reduced bioactivity of this compound in vitro. These can be broadly categorized into issues with the this compound stock itself, its preparation and handling, and the experimental setup.
-
Improper Storage: this compound is sensitive to temperature fluctuations. Storing it outside the recommended temperature range (refrigerated at 2°C to 8°C for unopened vials) can lead to degradation and loss of potency.[1][2][3][4] Do not freeze this compound, as this can also compromise its structure and function.[1]
-
Incorrect Handling and Preparation:
-
Dilution: When diluting this compound for experiments, it is crucial to use the appropriate diluent as specified in protocols. Using an incompatible diluent can affect its stability and bioactivity.
-
Mixing: Avoid vigorous shaking or vortexing of the this compound solution, as this can cause aggregation and reduce its biological activity. Gentle mixing is recommended.
-
Adsorption to Surfaces: Insulin can adsorb to the surfaces of plasticware and glassware, such as IV tubing and infusion bags, which can reduce the effective concentration in your experiment.
-
-
Aggregation: this compound has a reduced tendency for self-association compared to regular human insulin, which contributes to its rapid action. However, under certain conditions (e.g., improper storage, agitation), it can still form aggregates, which are less bioactive.
-
Chemical Degradation: Exposure to direct heat and light can cause chemical degradation of the insulin molecule, leading to a loss of bioactivity.
-
Reagent Quality: The quality of other reagents used in the assay, such as cell culture media and buffers, can also impact the experimental outcome.
-
Cell Health and Receptor Expression: The responsiveness of the cell line to insulin is critical. Ensure that the cells are healthy, within a suitable passage number, and express a sufficient number of insulin receptors.
Q2: How can I verify the bioactivity of my this compound stock?
A2: To confirm the bioactivity of your this compound, you can perform a validated in vitro bioassay. A common method is an in-cell western assay that measures the phosphorylation of the insulin receptor upon stimulation with insulin. This assay directly assesses the initial step in the insulin signaling cascade. You can compare the activity of your this compound stock to a certified reference standard to determine its relative potency.
Q3: What are the proper storage and handling procedures for this compound to maintain its bioactivity?
A3: Adhering to proper storage and handling guidelines is critical for preserving the bioactivity of this compound.
| Condition | Unopened Vials/Pens | Opened Vials/Pens | Diluted Solutions |
| Refrigerated (2°C to 8°C) | Store until the expiration date. | Can be stored for 28 days. | Diluted solutions may be stored refrigerated for varying durations depending on the diluent; for example, dilutions in 0.9% Sodium Chloride for IV administration are stable for 48 hours. |
| Room Temperature (Up to 30°C) | Can be stored for up to 28 days. | Opened vials can be stored for 28 days; opened pens for 10-28 days depending on the brand. | Diluted solutions have limited stability at room temperature (e.g., 14 days for some subcutaneous dilutions). |
| General Precautions | Protect from direct heat and light. Do not freeze. | Do not refrigerate opened pens. | Stability depends on the specific diluent used. |
Q4: Can repeated freeze-thaw cycles affect this compound's bioactivity?
A4: Yes, this compound should not be frozen. Freezing and subsequent thawing can disrupt the protein's three-dimensional structure, leading to aggregation and a significant loss of biological activity.
Q5: My experiment involves mixing this compound with other substances. Could this be affecting its activity?
A5: Mixing this compound with other substances can indeed affect its bioactivity. While it can be mixed with NPH insulin for subcutaneous injection, it should be drawn into the syringe first and administered immediately. For continuous subcutaneous infusion, this compound should not be mixed with any other insulin. Co-administration with certain drugs can also increase or decrease its glucose-lowering effect. For in vitro experiments, ensure that any buffers or media are compatible and will not cause precipitation or degradation of the insulin.
Experimental Protocols
In Vitro Bioactivity Assay: In-Cell Western
This protocol provides a method to assess the biological activity of this compound by measuring insulin-induced autophosphorylation of the insulin receptor in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture a suitable cell line overexpressing the human insulin receptor (e.g., CHO-K1 cells stably over-expressing human insulin receptor) in complete medium.
-
When cells reach 80-95% confluency, detach them using a gentle dissociation reagent.
-
Determine cell concentration and viability.
-
Seed the cells into 96-well plates at a predetermined density and incubate for 2 days to allow for adherence and recovery.
2. Sample Preparation:
-
Prepare a stock solution of USP this compound reference standard.
-
Dilute the this compound samples to be tested to a working concentration in an appropriate buffer (e.g., 0.1% w/v BSA in PBS).
-
Prepare a serial dilution plate for both the reference standard and the test samples.
3. Cell Treatment and Fixation:
-
On the day of the experiment, remove the culture medium from the cells and wash each well with PBS.
-
Starve the cells by incubating them in serum-free medium for 3-5 hours.
-
Add the diluted this compound standard and test samples to the appropriate wells and incubate for 20 minutes at 37°C to stimulate receptor phosphorylation.
-
Discard the treatment media, wash with PBS, and fix the cells with a 3.7% formaldehyde solution.
4. Immunodetection and Imaging:
-
Permeabilize the fixed cells with a suitable permeabilization buffer.
-
Block non-specific binding sites.
-
Incubate the cells with a primary antibody specific for the phosphorylated insulin receptor.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Use a cell staining dye to normalize for cell number.
-
Acquire images and quantify the fluorescence intensity using a multi-mode plate reader.
5. Data Analysis:
-
Normalize the phosphorylation signal to the cell number signal.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the EC50 for both the reference standard and the test samples.
-
Calculate the relative potency of the test sample compared to the reference standard.
Visualizations
Insulin Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Bioactivity Assay
Caption: In-Cell Western experimental workflow.
Troubleshooting Logic for Low Bioactivity
Caption: Troubleshooting workflow for low bioactivity.
References
- 1. Humalog (this compound (Human Analog)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound (Admelog, Humalog, Lyumjev): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. This compound Injection: MedlinePlus Drug Information [medlineplus.gov]
- 4. Humalog (this compound): Side effects, dosage, and more [medicalnewstoday.com]
Impact of temperature on Insulin Lispro stability in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on Insulin Lispro stability in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing step-by-step guidance for resolution.
Issue 1: Unexpected Loss of this compound Activity in an In-Vitro Assay
-
Symptom: The biological activity of this compound in your cell-based assay is significantly lower than expected.
-
Possible Causes & Troubleshooting Steps:
-
Improper Storage: Verify that the this compound stock solution has been stored at the recommended temperature of 2-8°C for unopened vials and that in-use vials have not exceeded 28 days at room temperature (below 30°C).[1][2][3][4] Unopened vials can be stored until the expiration date if refrigerated.[1]
-
Temperature Excursions: Review temperature logs for storage units to identify any periods of exposure to freezing or high temperatures. Insulin efficacy can decrease when exposed to high temperatures. However, some studies have shown that this compound can remain stable for a limited time with temperature fluctuations between 25°C and 37°C.
-
Chemical Degradation: Elevated temperatures can accelerate chemical degradation, such as deamidation and the formation of high molecular weight proteins (HMWPs). Consider analyzing the purity of your this compound stock using High-Performance Liquid Chromatography (HPLC).
-
Aggregation: Temperature stress can induce the formation of soluble aggregates and fibrils, which are biologically inactive. Visually inspect the solution for any cloudiness or precipitation.
-
Issue 2: Observing Precipitation or Cloudiness in the this compound Stock Solution
-
Symptom: The this compound solution, which should be clear, appears cloudy or contains visible particles.
-
Possible Causes & Troubleshooting Steps:
-
Aggregation/Fibrillation: This is a primary indicator of protein aggregation. Factors like exposure to high temperatures, agitation, or contact with hydrophobic surfaces can trigger this.
-
pH Shift: Although less common with buffered formulations, a significant shift in pH can lead to precipitation. Verify the pH of your solution.
-
Contamination: Microbial contamination can also cause cloudiness. Ensure aseptic techniques were used during handling.
-
Action: Do not use the solution. Discard the vial and obtain a fresh stock. To investigate the cause, you can perform a Thioflavin T (ThT) assay to confirm the presence of amyloid fibrils.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for this compound in the lab?
Unopened vials, cartridges, and pens of this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). They should not be frozen. Once in use, vials can be kept at room temperature, below 30°C (86°F), for up to 28 days.
Q2: How do temperature excursions outside the recommended range affect this compound stability?
Exposure to temperatures above 30°C can accelerate the degradation of this compound, leading to a loss of potency. The primary degradation pathways at elevated temperatures are deamidation and the formation of covalent dimers and higher-order polymers. Freezing should also be avoided as it can denature the protein. However, studies have shown that this compound can maintain stability during short-term exposure to oscillating temperatures between 25°C and 37°C.
Q3: What are the main chemical degradation products of this compound at elevated temperatures?
The main chemical degradation products include:
-
A21-desamido insulin: Formed primarily in acidic conditions.
-
B3-desamido insulin: The primary degradation mechanism at neutral pH.
-
High Molecular Weight Proteins (HMWPs): Covalent dimers and polymers formed through intermolecular reactions.
Q4: How can I detect aggregation of this compound in my samples?
-
Visual Inspection: The simplest method is to check for cloudiness or precipitation.
-
Thioflavin T (ThT) Assay: This is a fluorescence-based assay that specifically binds to amyloid fibrils, a common form of insulin aggregates.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to detect the presence of high molecular weight aggregates.
-
Dynamic Light Scattering (DLS): This method can be used to determine the size distribution of particles in the solution, identifying the presence of aggregates.
Q5: What is the impact of excipients on the temperature stability of this compound?
Excipients play a crucial role in maintaining the stability of this compound formulations.
-
Zinc: Helps in the formation of stable hexamers.
-
Phenolic preservatives (e.g., m-cresol): Stabilize the hexameric structure and prevent microbial growth.
-
Tonicity-adjusting agents (e.g., glycerin): Ensure the formulation is isotonic.
-
Buffers (e.g., phosphate buffer): Maintain the optimal pH for stability.
Recent research has explored the use of novel excipients, such as certain copolymers, to enhance the stability of monomeric insulin formulations.
Data Presentation
Table 1: Temperature-Dependent Degradation of this compound
| Temperature | Duration | Degradation Products | Method of Detection | Reference |
| 37°C | 7 days | Time-dependent increase in HMWP and other chemical transformation products | HPLC | |
| 37°C | 14 days | Potency remained within U.S. Pharmacopeia criteria | HPLC | |
| 37°C | 28 days | Potential for significant loss of potency | In vitro and in vivo assays | |
| 37°C | 30 days | Progressive conversion into soluble aggregates (hydrodynamic diameter ~15 nm) | SEC, DLS, Raman Spectroscopy | |
| 25°C - 37°C (oscillating) | 4 weeks | Remained stable | HPLC | |
| 25°C - 37°C (oscillating) | up to 12 weeks | No loss of insulin activity | Not specified |
Table 2: Recommended Storage Conditions for this compound
| Condition | Temperature Range | Duration | Reference |
| Unopened | 2°C to 8°C (36°F to 46°F) | Until expiration date | |
| In-use (Vial) | Below 30°C (86°F) | Up to 28 days | |
| In-use (Pen/Cartridge) | Below 30°C (86°F) | Up to 28 days |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for this compound Purity and Potency
-
Objective: To quantify the amount of active this compound and detect the presence of degradation products.
-
Methodology: Reversed-phase HPLC (RP-HPLC) and size-exclusion HPLC (SE-HPLC) are commonly used.
-
RP-HPLC: Separates this compound from its degradation products (e.g., desamido forms) based on hydrophobicity.
-
Column: C18 column (e.g., Jupiter 5 µ C18 300 Å, 250 × 4.6 mm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium sulfate with phosphoric acid, pH 2.3) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at ~214 nm or ~280 nm.
-
Temperature: Column temperature is typically maintained around 40°C.
-
-
SE-HPLC: Separates molecules based on size to detect high molecular weight proteins (HMWPs) or aggregates.
-
Column: A silica-based column with a specific pore size suitable for protein separation.
-
Mobile Phase: An aqueous buffer, often containing a salt to minimize non-specific interactions.
-
Detection: UV absorbance at ~214 nm or ~280 nm.
-
-
2. Thioflavin T (ThT) Assay for Fibril Formation
-
Objective: To detect the presence of amyloid-like fibrils, a common form of insulin aggregates.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The exact concentration should be determined spectrophotometrically.
-
Sample Preparation: Dilute the this compound sample to be tested in the same buffer.
-
Assay: Mix the diluted this compound sample with the ThT working solution in a black 96-well plate.
-
Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.
-
Interpretation: An increase in fluorescence intensity compared to a non-aggregated control indicates the presence of amyloid fibrils.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting common stability issues.
Caption: Insulin signaling pathway and the impact of degradation.
References
Technical Support Center: Minimizing Insulin Lispro Adsorption
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of insulin lispro to laboratory ware during experimental procedures. Adsorption can lead to significant loss of product and inaccurate experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide
This guide addresses common problems related to this compound loss during experiments, likely due to adsorption.
Problem: Inconsistent or lower than expected this compound concentration in samples.
This is a primary indicator of adsorption to labware. The extent of adsorption can vary based on several factors. Refer to the table below for a summary of influencing factors and mitigation strategies.
| Factor | Influence on Adsorption | Mitigation Strategy |
| Labware Material | Hydrophobic surfaces (e.g., polystyrene, PVC) tend to adsorb more insulin than hydrophilic surfaces.[1] Polypropylene generally shows low insulin adsorption.[2] | Use polypropylene or borosilicate glass labware.[2] For critical applications, consider surface-passivated ware. |
| Insulin Concentration | Adsorption is more significant at lower insulin concentrations due to a higher surface area to volume ratio being exposed.[2] | If the experimental design allows, work with higher concentrations of this compound. When using infusion sets, flushing with a higher concentration solution before the experiment can help saturate adsorption sites. |
| pH of the Solution | Adsorption is influenced by the electrostatic interactions between this compound and the labware surface, which are pH-dependent. | Maintain a pH that minimizes the charge-based interaction with the specific labware. Note that the isoelectric point of this compound is approximately 5.4.[3] |
| Temperature | A slight decrease in adsorption has been observed with an increase in temperature. | While temperature adjustments may not be the primary method for control, be aware of its potential, albeit minor, effect. |
| Presence of Surfactants | Non-ionic surfactants can compete with this compound for binding sites on hydrophobic surfaces, thereby reducing adsorption. | Add a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your solutions. |
| Flow Rate (for infusion systems) | Lower flow rates can lead to greater insulin adsorption to infusion lines. | When using infusion systems, higher flow rates can decrease the contact time and reduce adsorption. |
Quantitative Data on Insulin Adsorption to Various Materials
The following table summarizes quantitative data on insulin adsorption to different labware materials from various studies.
| Material | Insulin Concentration | Adsorption/Loss (%) | Conditions | Reference |
| Polyvinyl Chloride (PVC) Infusion Set | 100 IU in 100 mL 0.9% NaCl | 57% | 24 hours | |
| Polypropylene (PP) Bag | 100 IU in 100 mL 0.9% NaCl | ≤ 5% | 24 hours | |
| Teflon Disks | 100 U/mL in phosphate buffer | High (4.0 x 10⁴ µU/cm²) | 30 min, room temp, pH 7.4 | |
| Glass Beads | 100 U/mL in phosphate buffer | Low (3.0 x 10³ µU/cm²) | 30 min, room temp, pH 7.4 | |
| Plastic Containers | 300 µU in 1L 5% dextrose | 75% | Initial (time 0) | |
| Glass Containers | 300 µU in 1L 5% dextrose | 50% | Initial (time 0) |
Frequently Asked Questions (FAQs)
Q1: Which type of plastic labware is best for working with this compound?
A1: Polypropylene (PP) is generally recommended as it exhibits lower insulin adsorption compared to other plastics like polyvinyl chloride (PVC) or polystyrene.
Q2: Does the concentration of my this compound solution affect adsorption?
A2: Yes, adsorption is more pronounced at lower concentrations. If you are seeing significant loss, and your protocol allows, consider working at a higher concentration.
Q3: Can I prevent adsorption by treating my labware?
A3: Yes, surface passivation is an effective method. Coating surfaces with materials like polyethylene glycol (PEG) can create a hydrophilic layer that repels protein adsorption.
Q4: Are there any additives I can use in my buffer to reduce adsorption?
A4: Adding a small amount of a non-ionic surfactant, such as Tween-20 (around 0.05%), to your buffer can significantly reduce adsorption to hydrophobic plastic surfaces.
Q5: How does pH affect this compound adsorption?
A5: The pH of your solution influences the surface charge of both the this compound molecule and the labware. Adsorption can be minimized by adjusting the pH to reduce electrostatic attraction. The isoelectric point of this compound is about 5.4.
Q6: Is there a difference in adsorption between glass and plastic?
A6: Generally, hydrophobic plastics like polystyrene tend to adsorb more insulin than hydrophilic glass. However, some studies have shown significant adsorption to glass as well. Polypropylene is often a better choice than standard glass or other plastics.
Experimental Protocols
Protocol 1: Quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for the quantitative analysis of this compound. Specific parameters may need to be optimized for your system.
Materials:
-
RP-HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M phosphate buffer solution, pH 2.3
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Sample diluent (e.g., mobile phase)
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 40°C.
-
Set the UV detection wavelength to 214 nm.
-
Use an isocratic elution with a mobile phase composition of, for example, 74% Mobile Phase A and 26% Mobile Phase B. (Note: Gradient elution may also be used and might be necessary to separate from excipients like m-cresol).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial dilutions to create a series of standards in the desired concentration range (e.g., 0.1 to 3.5 IU/mL).
-
-
Sample Preparation:
-
Dilute your experimental samples with the sample diluent to fall within the range of the standard curve.
-
-
Analysis:
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in your samples by interpolating their peak areas from the standard curve.
-
Protocol 2: Surface Passivation of Glass Labware with Polyethylene Glycol (PEG)
This protocol describes a method to coat glass surfaces with PEG to minimize protein adsorption.
Materials:
-
Glass labware (e.g., microscope slides, vials)
-
Acetone
-
Potassium hydroxide (KOH)
-
Piranha solution (use with extreme caution in a fume hood)
-
3-aminopropyltriethoxysilane (APTES)
-
Methoxy PEG succinimidyl valerate (mPEG-SVA)
-
Biotin-PEG-SVA (optional, for specific binding applications)
-
100 mM Sodium Bicarbonate buffer (pH 8.5)
-
Nitrogen gas for drying
Procedure:
-
Cleaning the Glass Surface:
-
Thoroughly clean the glassware with detergent and water.
-
Sonicate in acetone for 20 minutes.
-
Rinse with Milli-Q water.
-
Etch the surface with KOH and then with Piranha solution to create a high density of hydroxyl groups. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a chemical fume hood).
-
-
Amino-Silanization:
-
Treat the cleaned glass surface with APTES to introduce amine groups.
-
-
PEGylation:
-
Prepare a solution of mPEG-SVA (and Biotin-PEG-SVA if needed) in 100 mM sodium bicarbonate buffer.
-
Apply the PEG solution to the aminated glass surface and incubate. A two-round PEGylation process can improve the quality of the passivation.
-
The first round can be an overnight incubation.
-
After rinsing, a second, shorter incubation (e.g., 30 minutes to 2 hours) can be performed.
-
-
Final Steps:
-
Rinse the PEGylated labware thoroughly with Milli-Q water.
-
Dry the labware under a stream of nitrogen gas.
-
Store in a clean, dry environment until use.
-
Visualizations
Caption: A general workflow for an experiment involving this compound, highlighting key decision points to minimize adsorption.
References
Technical Support Center: Insulin Lispro Quantification Assays
Welcome to the technical support center for Insulin Lispro quantification assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound depend on the analytical method used. For immunoassays, the main issue is cross-reactivity with endogenous human insulin and other insulin analogs due to their high structural similarity.[1][2] For liquid chromatography-mass spectrometry (LC-MS/MS) methods, key challenges include achieving sufficient sensitivity due to the high molecular weight and low ionization efficiency of insulin analogs, managing matrix effects from complex biological samples, and chromatographically separating this compound from human insulin, as they are isobaric.[3][4][5]
Q2: Which analytical method is better for this compound quantification: immunoassay or LC-MS/MS?
A2: Both methods have their advantages and disadvantages. Immunoassays can be high-throughput and do not require extensive sample preparation, but they can suffer from a lack of specificity due to cross-reactivity. LC-MS/MS offers higher specificity and accuracy, allowing for the differentiation of this compound from other insulin analogs and endogenous insulin. However, LC-MS/MS methods can be more complex to develop and require specialized instrumentation. The choice of method depends on the specific requirements of the study, such as the need for specificity, sample throughput, and available resources.
Q3: How can I minimize cross-reactivity in my this compound immunoassay?
A3: To minimize cross-reactivity, it is crucial to select an antibody that is highly specific for this compound. Some commercial ELISA kits are specifically designed and validated for this compound quantification with minimal cross-reactivity to human insulin and other analogs. It is important to carefully review the manufacturer's data on cross-reactivity. If cross-reactivity remains an issue, consider using a different assay kit or switching to a more specific method like LC-MS/MS.
Q4: What is the expected Lower Limit of Quantification (LLOQ) for this compound assays?
A4: The LLOQ can vary significantly depending on the assay method and instrumentation. For sensitive LC-MS/MS methods, LLOQs as low as 0.1 ng/mL in plasma have been reported. For immunoassays, the LLOQ is typically in the low pmol/L range. It is essential to validate the LLOQ in your own laboratory to ensure it meets the requirements of your study.
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | - Insufficient washing- Non-specific binding of antibodies- Contaminated reagents | - Increase the number of wash steps or the volume of wash buffer.- Add a blocking agent (e.g., BSA) to the sample diluent.- Use fresh, high-purity reagents. |
| Low or no signal | - Inactive reagents (e.g., expired kit, improper storage)- Incorrect assay procedure- Low concentration of this compound in the sample | - Check the expiration dates and storage conditions of all kit components.- Carefully review and follow the manufacturer's protocol.- Concentrate the sample or use a more sensitive assay. |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times or temperatures- Edge effects on the microplate | - Ensure accurate and consistent pipetting.- Maintain uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
| Inaccurate results (higher than expected) | - Cross-reactivity with endogenous insulin or other insulin analogs | - Use a more specific antibody or a different assay kit.- Consider using LC-MS/MS for confirmation. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor sensitivity (low signal-to-noise ratio) | - Low ionization efficiency- Suboptimal MS parameters- Inefficient sample clean-up | - Optimize electrospray ionization (ESI) source conditions (e.g., temperature, gas flows).- Perform tuning and optimization of MS parameters (e.g., collision energy).- Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction). |
| Matrix effects (ion suppression or enhancement) | - Co-eluting endogenous components from the biological matrix (e.g., phospholipids) | - Improve chromatographic separation to separate this compound from interfering matrix components.- Optimize the sample preparation method to effectively remove matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inability to differentiate this compound from human insulin | - Co-elution of the two molecules, which have the same mass. | - Develop a high-resolution chromatographic method that can separate the two isomers.- Utilize specific fragment ions in the MS/MS method that are unique to this compound. |
| Carryover | - Adsorption of the analyte to the LC system components. | - Use a more effective wash solvent in the autosampler.- Inject blank samples after high-concentration samples to assess and mitigate carryover. |
Quantitative Data Summary
Table 1: Performance Characteristics of an LC-MS/MS Assay for this compound in Rat Plasma.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Linearity (orders of magnitude) | 4.3 |
| Accuracy at LLOQ | ±20% of nominal concentration |
| Precision (%CV) at LLOQ | <20% |
| Accuracy (other concentrations) | ±15% of nominal concentration |
| Precision (%CV) (other concentrations) | <15% |
Table 2: Cross-reactivity of Insulin Analogs in Different Immunoassays.
| Insulin Analog | Immulite® 2000 | Advia Centaur® XP | Elecsys® E170 |
| This compound | Significant Interference | Significant Interference | Not Significant |
| Insulin Aspart | Significant Interference | Significant Interference | Not Significant |
| Insulin Glargine | Significant Interference | Significant Interference | Significant Interference |
| Insulin Detemir | Significant Interference | Significant Interference | Not Significant |
| Insulin Glulisine | Not Significant | Not Significant | Not Significant |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma
-
Protein Precipitation:
-
To a 50 µL plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., bovine insulin).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE plate with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with an appropriate wash solution to remove interfering substances.
-
Elute the this compound and the internal standard with an elution solvent (e.g., a mixture of acetonitrile and formic acid).
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Inject the sample into the LC-MS/MS system.
-
Protocol 2: In-Cell Western Assay for this compound Bioactivity
-
Cell Culture and Starvation:
-
Seed cells (e.g., L6-hIR cells) in a 96-well plate and grow to confluence.
-
Prior to the assay, starve the cells in a serum-free medium for 3-5 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound standard and samples.
-
Add the diluted this compound to the starved cells and incubate for a specified time (e.g., 15 minutes) at 37°C to stimulate insulin receptor phosphorylation.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with 4% paraformaldehyde.
-
Wash the cells and permeabilize them with a buffer containing Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody against the phosphorylated insulin receptor.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Detection and Analysis:
-
Use a fluorescence plate reader to quantify the signal from the secondary antibody.
-
Normalize the signal to the cell number using a DNA stain.
-
Generate a dose-response curve to determine the bioactivity of the this compound samples.
-
Visualizations
References
Strategies to improve the solubility of Insulin Lispro in buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Insulin Lispro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
The solubility of insulin, including this compound, is significantly influenced by pH. Generally, this compound exhibits higher solubility at acidic pH (around 2-3) and alkaline pH, while its solubility is lowest near its isoelectric point (pI), which is approximately 5.4.[1][2] For most research applications requiring a physiological pH, it is common to dissolve this compound in a slightly acidic solution first (e.g., dilute HCl) and then adjust the pH to the desired neutral range by adding a buffer.[3]
Q2: How does ionic strength affect the solubility of this compound?
The effect of ionic strength on this compound solubility can be complex. While physiological ionic strength is necessary for many biological assays, high salt concentrations can sometimes lead to aggregation and precipitation, a phenomenon known as "salting out". Conversely, some salts at specific concentrations can improve solubility.[4] It is crucial to empirically determine the optimal ionic strength for your specific buffer system and experimental conditions.
Q3: My this compound solution is cloudy. What could be the cause?
Cloudiness or turbidity in your this compound solution is a strong indicator of precipitation or aggregation.[3] Several factors can contribute to this issue:
-
pH near the isoelectric point (pI): As mentioned, this compound is least soluble near its pI of ~5.4. Ensure your buffer pH is sufficiently far from this value.
-
Improper dissolution: this compound should be fully dissolved, often by starting with a small amount of acidic solution, before bringing it to the final volume and pH with your buffer.
-
High temperature: Elevated temperatures can promote aggregation and should be avoided during storage and handling.
-
Agitation: Vigorous shaking or stirring can induce aggregation at air-water interfaces. Gentle mixing is recommended.
-
Buffer components: Certain ions or excipients in your buffer may be incompatible with this compound, leading to precipitation.
Q4: Can I use buffers other than phosphate buffer?
Yes, other buffers can be used, but their compatibility should be verified. Tris and bicarbonate buffers have been reported to improve insulin solubility. However, it is essential to consider the potential interactions of the buffer components with this compound and other excipients in your formulation.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect initial pH | Dissolve the this compound powder in a small volume of dilute hydrochloric acid (e.g., 0.01 N HCl) to ensure a low pH environment where it is more soluble. |
| Insufficient mixing | Use gentle swirling or inversion to mix. Avoid vigorous vortexing or shaking, which can cause foaming and aggregation. |
| Low-quality water | Use high-purity, sterile water (e.g., Water for Injection, WFI) to prepare all solutions and buffers. |
Issue 2: Precipitate forms after adding buffer to the dissolved this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| pH shock | Add the buffer to the acidic this compound solution slowly and with gentle mixing to avoid rapid pH changes that can cause localized precipitation. |
| Buffer incompatibility | Test different buffer systems (e.g., Tris-HCl) or modify the concentration of existing buffer components. |
| Final pH near pI | Ensure the final pH of the solution is well above or below the isoelectric point of this compound (~5.4). |
Issue 3: Solution becomes cloudy over time during storage.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Microbial growth | If not for immediate use, sterile filter the solution and store it at 2-8°C. Consider adding an antimicrobial preservative like metacresol or phenoxyethanol if compatible with your experiment. |
| Aggregation | This can be a complex issue related to the formulation. Consider the addition of stabilizing excipients. |
| Temperature fluctuations | Store the solution at a constant, recommended temperature (typically 2-8°C) and avoid freeze-thaw cycles. |
Strategies to Enhance this compound Solubility and Stability
For researchers developing novel formulations or requiring enhanced stability, several strategies can be employed. These often involve the inclusion of various excipients that serve different functions.
Key Excipients and Their Roles:
| Excipient Category | Examples | Function |
| Tonicity Modifiers | Glycerol, Sodium Chloride | Adjust the tonicity of the formulation to be isotonic with physiological fluids. |
| Preservatives | Metacresol, Phenol, Phenoxyethanol | Prevent microbial growth in multi-dose formulations. Note: These can also influence the association state of insulin. |
| Stabilizers | Zinc Oxide, Polysorbate 20 | Zinc promotes the formation of stable hexamers, while surfactants like Polysorbate 20 can prevent surface-induced aggregation. |
| Novel Excipients | Amphiphilic copolymers, CB-PEG | These are being explored to stabilize the monomeric form of this compound for ultra-fast-acting formulations. |
Quantitative Data on this compound Association State with Different Excipients:
The association state of this compound (monomer, dimer, or hexamer) is a critical factor for both stability and absorption rate. The monomeric form is absorbed fastest but is also the most prone to aggregation. The following table summarizes the influence of various excipients on the association state of zinc-free this compound in a phosphate buffer.
| Formulation | Monomer (%) | Dimer (%) | Hexamer (%) |
| Phosphate Buffer + 0.9% NaCl | 48 | 52 | 0 |
| Phosphate Buffer + 2.6% Glycerol | 66 | 34 | 0 |
| Phosphate Buffer + 2.6% Glycerol + 0.315% Metacresol | 39 | 36 | 25 |
| Phosphate Buffer + 2.6% Glycerol + 0.85% Phenoxyethanol | 57 | 43 | 0 |
| Commercial Humalog® (contains zinc and metacresol) | <1 | 18 | 81 |
Data adapted from studies on zinc-free this compound formulations. The presence of zinc in commercial formulations significantly favors the hexameric state for improved stability in the vial.
Experimental Protocols & Workflows
Protocol 1: Basic Dissolution of this compound
This protocol outlines the fundamental steps for dissolving lyophilized this compound powder for general research use.
Caption: Workflow for the basic dissolution of this compound powder.
Protocol 2: Assessing Solubility by UV-Vis Spectroscopy
A common method to determine the concentration of soluble protein is by measuring its absorbance at 280 nm.
Caption: Workflow for determining this compound solubility using UV-Vis.
Logical Relationship of Factors Affecting Solubility and Aggregation
The interplay between various factors ultimately determines whether this compound remains soluble and active or aggregates and precipitates.
Caption: Factors influencing the solubility and aggregation of this compound.
References
Identifying and mitigating interference in Insulin Lispro ELISAs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Insulin Lispro ELISAs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of interference in an this compound ELISA?
Interference in immunoassays can lead to inaccurate quantification of this compound, causing either falsely elevated or decreased results.[1] The primary sources of interference include:
-
Endogenous Factors: These are substances present in the sample matrix itself. Common examples include heterophilic antibodies (like Human Anti-Mouse Antibodies - HAMA), rheumatoid factor, autoantibodies against insulin, and high levels of lipids (lipemia) or free hemoglobin from ruptured red blood cells (hemolysis).[1][2][3][4]
-
Exogenous Factors: These are substances introduced during sample collection or processing. Examples include anticoagulants, components from sample collection tubes, and improper sample storage leading to analyte degradation.
-
Cross-Reactivity: This occurs when the assay antibodies bind to molecules that are structurally similar to this compound, such as endogenous human insulin or other synthetic insulin analogs (e.g., Aspart, Glargine).
Q2: My negative control wells show a high background signal. What are the likely causes and solutions?
A high background signal can obscure the distinction between low-concentration samples and true negatives, reducing assay sensitivity. Common causes include:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the microplate wells.
-
Inadequate Washing: Residual unbound antibody-enzyme conjugates may remain in the wells, leading to a signal upon substrate addition.
-
Contamination: Reagents, buffers, or the microplate washer can be contaminated with the enzyme conjugate or other substances. The TMB substrate is also light-sensitive and can auto-oxidize if not protected from light.
-
Improper Incubation: Incubation times that are too long or temperatures that are too high can promote non-specific binding.
Troubleshooting Steps:
-
Optimize Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Consider using a different blocking agent, such as normal serum from the same species as the secondary antibody.
-
Improve Washing: Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step. Adding a 30-second soak time between washes can also be effective.
-
Check Reagents: Ensure the TMB substrate is colorless before use. Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination.
-
Verify Incubation Conditions: Adhere strictly to the incubation times and temperatures specified in the kit protocol.
Q3: My results are inconsistent when I test different dilutions of the same sample. What does this indicate?
A lack of parallelism, where the dose-response curves of the serially diluted sample and the standard are not parallel, strongly suggests the presence of matrix effects. The sample matrix contains interfering substances that are diluted out along with the analyte, causing a non-linear change in the measured concentration.
Troubleshooting Workflow for Non-Parallelism
Caption: Troubleshooting logic for non-parallel sample dilutions.
Q4: How can I identify and mitigate interference from heterophilic antibodies?
Heterophilic antibodies are human antibodies that can bind to the animal immunoglobulins used in an ELISA, typically by bridging the capture and detection antibodies, leading to a false-positive signal.
Identification:
-
Non-Linear Dilution: As mentioned above, the interference effect may not be linear upon dilution.
-
Use of Blocking Agents: Re-assaying the sample after pre-incubation with a commercial heterophilic antibody blocking reagent or non-specific animal IgG should neutralize the interference.
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can often lower the concentration of interfering antibodies below the level where they impact the assay.
-
Blocking Agents: Incorporate blocking agents, such as HAMA blockers or non-immune IgG from the same species as the kit antibodies, into the assay buffer.
-
Sample Pre-treatment: Use specialized blocking tubes (e.g., Heteroblock tubes) that contain blocking reagents to pre-treat the sample before adding it to the ELISA plate.
Q5: My samples are hemolyzed or lipemic. How will this affect my this compound ELISA results?
-
Hemolysis: The release of hemoglobin and other intracellular components from red blood cells can interfere with the assay. Hemoglobin has peroxidase-like activity, which can cause a false-positive signal in HRP-based ELISAs. For assays measuring labile analytes like insulin, proteolytic enzymes released from erythrocytes can degrade the target, leading to falsely low results. Studies on some ELISA kits have shown significant interference at hemoglobin concentrations as low as 1 g/L.
-
Lipemia: High concentrations of lipids in samples (chyle) can physically mask antigens or antibodies, blocking the antigen-antibody binding reaction. This can lead to either falsely high or low results depending on the assay format and the nature of the interference.
Mitigation Strategies:
-
Sample Quality: The best approach is to avoid using hemolyzed or lipemic samples. Collect samples from fasting patients to minimize lipemia.
-
Ultracentrifugation: For lipemic samples, ultracentrifugation is an effective method to remove lipids before running the assay.
Q6: How significant is cross-reactivity with other insulin analogs in a specific this compound ELISA?
Cross-reactivity varies significantly between different ELISA kits and manufacturers due to the specificity of the monoclonal antibodies used. Some kits are highly specific for this compound with no detectable cross-reactivity to human insulin or other analogs like Glargine, Aspart, or Detemir. Other assays may show significant cross-reactivity.
Quantitative Data on Interference
Table 1: Cross-Reactivity of Insulin Analogs in Different Immunoassays
| Insulin Analog | Mercodia Iso-Insulin ELISA (% Cross-Reactivity) | Immulite® 2000 (% Interference) | Elecsys® E170 (% Interference) |
| This compound | 112% | Significant | Not Significant |
| Insulin Aspart | 100% | Significant | Not Significant |
| Insulin Glargine | 58% | Significant | 986.2% |
| Insulin Detemir | 28% | Significant | Not Significant |
| Insulin Glulisine | 123% | Not Significant | Not Significant |
Note: Data is compiled from multiple sources and assay performance may vary. Always consult the manufacturer's datasheet for your specific kit.
Table 2: Impact of Endogenous Interferences on Immunoassays
| Interferent | Analyte Measured | Interferent Concentration | Observed Bias | Reference |
| Hemolysis | Resistin & MPO | 1 g/L Hemoglobin | +66.7% & +58.7% | |
| Lipemia | Resistin & MPO | 4.66 mmol/L Triglycerides | -12.2% & +33.8% |
Visualized Workflows and Pathways
Standard Sandwich ELISA Workflow
Caption: Key steps in a typical this compound sandwich ELISA protocol.
Mechanism of Heterophilic Antibody Interference
Caption: How heterophilic antibodies can cause a false-positive signal.
This compound Signaling Pathway
Caption: Simplified PI3K/Akt signaling cascade initiated by this compound.
Key Experimental Protocols
Protocol 1: Serial Dilution for Testing Sample Parallelism
This protocol is designed to determine if the sample exhibits matrix effects.
-
Initial Dilution: Perform an initial 1:2 dilution of the test sample by mixing equal volumes of the sample and the assay's standard diluent buffer (e.g., 150 µL sample + 150 µL diluent).
-
Prepare Serial Dilutions: Create a series of further dilutions from the initial 1:2 mix. For example, create 1:4, 1:8, 1:16, and 1:32 dilutions.
-
To make a 1:4 dilution, mix one part of the 1:2 diluted sample with one part diluent.
-
Continue this pattern for subsequent dilutions. Use a fresh pipette tip for each dilution step.
-
-
Assay Dilutions: Run each dilution in the ELISA in duplicate or triplicate, according to the kit's instructions.
-
Data Analysis:
-
Calculate the concentration of this compound for each dilution based on the standard curve.
-
Multiply the calculated concentration by the corresponding dilution factor (e.g., result for 1:8 dilution is multiplied by 8).
-
Evaluation: If the assay is free of matrix effects, the final, back-calculated concentrations from all dilutions should be consistent (typically within a ±20% variance). A significant trend (e.g., concentration increasing or decreasing with the dilution factor) indicates a lack of parallelism.
-
Protocol 2: Use of Blocking Agents to Mitigate Interference
This protocol describes how to use a general protein-based blocker to reduce non-specific binding.
-
Reagent Preparation: Prepare a blocking solution. A common and effective blocker is 1% to 5% Bovine Serum Albumin (BSA) in a wash buffer (e.g., PBS with 0.05% Tween 20). Ensure the BSA is certified IgG-free and protease-free to avoid introducing new interferences.
-
Plate Coating: Coat the microplate wells with the capture antibody as per the standard protocol.
-
Washing: Wash the plate to remove unbound capture antibody.
-
Blocking Step:
-
Add at least 300 µL of the prepared blocking solution to each well, ensuring the surface is completely covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Final Wash: Wash the plate thoroughly to remove excess blocking agent before adding the samples and standards.
-
Proceed with Assay: Continue with the remaining ELISA steps as described by the manufacturer.
Protocol 3: Sample Pre-treatment via Ultracentrifugation for Lipemic Samples
This method physically removes lipids from serum or plasma.
-
Sample Transfer: Transfer the lipemic sample(s) to an appropriate ultracentrifuge tube.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >100,000 x g) for 15-30 minutes at 4°C. The exact speed and time may require optimization based on the rotor and centrifuge model.
-
Lipid Removal: After centrifugation, a solid layer of fat will be present at the top of the tube. Carefully aspirate the clear infranatant (the sample plasma/serum) from below the lipid layer using a clean pipette, being careful not to disturb the lipid layer.
-
Assay: Use the clarified infranatant for the ELISA. Note the initial sample volume to correctly report the final concentration. This method has been shown to be reliable for ensuring result accuracy when lipemic interference is suspected.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Immunoassay Interference Due to Human Antimouse Antibodies in a Patient With Ketotic Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Heterophilic antibody interference affecting multiple hormone assays: Is it due to rheumatoid factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of In Vitro Potency: Insulin Lispro vs. Insulin Aspart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two rapid-acting insulin analogs, Insulin Lispro and Insulin Aspart. The following sections present a summary of their relative potencies in key biological assays, detailed experimental methodologies, and visualizations of the insulin signaling pathway and a representative experimental workflow.
Quantitative Potency Comparison
The in vitro potencies of this compound and Insulin Aspart have been extensively studied and are generally found to be very similar to each other and to native human insulin. Minor differences have been reported in some assays, as detailed in the table below. The data presented is a synthesis from multiple in vitro studies, with a primary reference being the comprehensive analysis by Kurtzhals et al. (2000) in Diabetes.
| Parameter | Assay | This compound (Relative Potency to Human Insulin) | Insulin Aspart (Relative Potency to Human Insulin) | Reference |
| Receptor Binding Affinity | ||||
| Insulin Receptor (IR) | Competitive Binding Assay | ~100% | ~100% | [1] |
| IGF-1 Receptor (IGF-1R) | Competitive Binding Assay | Slightly elevated (~150%) | ~100% | [1] |
| Metabolic Potency | ||||
| Lipogenesis | Glucose incorporation into lipids in primary mouse adipocytes | ~100% | ~100% | [2] |
| Glucose Uptake | Glucose transport in L6 myotubes | Similar to human insulin | Similar to human insulin | [2] |
| Mitogenic Potency | ||||
| DNA Synthesis | [³H]thymidine incorporation in human osteosarcoma cells (Saos/B10) | ~100% | ~100% | [1] |
| Cell Proliferation | Cell growth assays in various cell lines | Similar to human insulin | Similar to human insulin |
Note: The relative potencies are expressed as a percentage of the potency of regular human insulin under similar in vitro conditions. The exact values can vary slightly depending on the specific cell line and experimental setup used.
Insulin Signaling Pathway
Insulin exerts its metabolic and mitogenic effects through a complex signaling cascade initiated by its binding to the insulin receptor. The two major downstream pathways are the PI3K/Akt pathway, which is primarily responsible for metabolic effects, and the MAPK/ERK pathway, which is involved in mitogenic responses.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the potency of insulin analogs.
Receptor Binding Affinity Assay (Competitive Binding)
This assay measures the ability of this compound or Insulin Aspart to compete with radiolabeled insulin for binding to the insulin receptor.
Methodology:
-
Preparation of Receptors: Membranes from cells overexpressing the human insulin receptor (e.g., CHO-IR cells) are prepared and purified.
-
Competitive Binding: A constant amount of radiolabeled insulin (e.g., [125I]-insulin) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled insulin (human insulin standard, this compound, or Insulin Aspart).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radiolabeled insulin are then separated, typically by filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The concentration of the insulin analog that inhibits 50% of the specific binding of the radiolabeled insulin (IC50) is determined. The relative affinity is calculated by comparing the IC50 of the analog to that of the human insulin standard.
Metabolic Potency Assay (Lipogenesis in Adipocytes)
This assay assesses the ability of insulin analogs to stimulate the conversion of glucose into lipids in fat cells.
Methodology:
-
Cell Culture: Primary adipocytes are isolated from rodent adipose tissue or a suitable cell line (e.g., 3T3-L1) is differentiated into adipocytes.
-
Insulin Stimulation: The adipocytes are incubated with increasing concentrations of human insulin, this compound, or Insulin Aspart.
-
Radiolabeled Glucose Addition: A radiolabeled glucose tracer (e.g., [3H]-glucose) is added to the cells.
-
Lipid Extraction: After an incubation period, the reaction is stopped, and total lipids are extracted from the cells.
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated for each insulin. The relative metabolic potency is determined by comparing the EC50 of the analog to that of the human insulin standard.
Mitogenic Potency Assay ([³H]thymidine Incorporation)
This assay measures the effect of insulin analogs on DNA synthesis, a hallmark of cell proliferation.
Methodology:
-
Cell Culture: A cell line sensitive to the mitogenic effects of insulin, such as human osteosarcoma cells (Saos-2), is cultured in appropriate media.
-
Serum Starvation: Cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.
-
Insulin Stimulation: The synchronized cells are then treated with various concentrations of human insulin, this compound, or Insulin Aspart.
-
Radiolabeling: [³H]thymidine is added to the culture medium, which is incorporated into newly synthesized DNA.
-
DNA Precipitation and Washing: After incubation, the cells are harvested, and the DNA is precipitated and washed to remove unincorporated [³H]thymidine.
-
Quantification: The radioactivity of the precipitated DNA is measured using a scintillation counter.
-
Data Analysis: The EC50 for the stimulation of DNA synthesis is determined for each insulin, and the relative mitogenic potency is calculated relative to the human insulin standard.
In Vitro Assay Workflow
The following diagram illustrates a general workflow for the in vitro comparison of this compound and Insulin Aspart.
References
- 1. Correlations of receptor binding and metabolic and mitogenic potencies of insulin analogs designed for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in bioactivity between human insulin and insulin analogues approved for therapeutic use- compilation of reports from the past 20 years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Insulin Lispro and Regular Human Insulin for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of Insulin Lispro, a rapid-acting insulin analog, and regular human insulin. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction: Structural and Mechanistic Differences
This compound is a genetically engineered analog of human insulin.[1] The key structural difference lies in the inversion of two amino acids on the B-chain: proline at position B28 is swapped with lysine at position B29.[2][3][4] This modification, while seemingly minor, fundamentally alters the insulin's pharmacokinetic profile. Regular human insulin has a tendency to self-associate into hexamers, which slows its absorption into the bloodstream.[2] The amino acid reversal in this compound weakens this self-association, allowing for more rapid dissolution into monomers and dimers after subcutaneous injection and, consequently, a faster onset of action.
Both insulins exert their effects through the same insulin signaling pathway to regulate glucose homeostasis. Upon binding to the insulin receptor, a cascade of intracellular events is triggered, primarily through the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane in muscle and fat cells, facilitating glucose uptake from the blood.
Pharmacokinetic and Pharmacodynamic Profiles
The primary distinction between this compound and regular human insulin lies in their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. This compound's rapid absorption and elimination profile is designed to mimic the natural physiological insulin response to a meal more closely than regular human insulin.
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Data
| Parameter | This compound (Rapid-Acting) | Regular Human Insulin (Short-Acting) |
| Onset of Action | ~15 minutes | 30 - 60 minutes |
| Peak Action | 30 - 90 minutes | 2 - 4 hours |
| Duration of Action | 2 - 5 hours | 5 - 8 hours |
| Administration Time | Within 15 minutes before or immediately after a meal | 30 - 45 minutes before a meal |
| Half-life (t½) | ~1 hour | ~1.5 hours |
Efficacy in Glycemic Control
Numerous clinical trials have demonstrated that this compound provides superior postprandial (after-meal) glucose control compared to regular human insulin.
Table 2: Summary of Efficacy Data from Clinical Trials
| Outcome Measure | Key Findings | Citations |
| Postprandial Glucose (PPG) Control | This compound consistently results in significantly lower 1-hour and 2-hour postprandial blood glucose levels and smaller glucose excursions compared to regular human insulin. In one study, the postprandial rise in serum glucose was reduced at one hour by 1.3 mmol/L and at two hours by 2.0 mmol/L with this compound. | |
| Glycosylated Hemoglobin (HbA1c) | Many studies show that this compound achieves similar or slightly better HbA1c levels compared to regular human insulin. One meta-analysis found no significant difference in long-term glycemic control as measured by HbA1c. However, when used in an external pump, this compound was associated with a significantly lower HbA1c than buffered regular human insulin (7.41% vs. 7.65%). |
Safety Profile: Hypoglycemia Risk
The risk of hypoglycemia is a critical consideration in insulin therapy. Due to its shorter duration of action, this compound is associated with a different hypoglycemia profile than regular human insulin.
Table 3: Comparative Hypoglycemia Incidence
| Type of Hypoglycemia | Key Findings | Citations |
| Overall Hypoglycemia | The overall incidence of hypoglycemia with this compound is generally similar to or lower than that with regular human insulin. | |
| Nocturnal Hypoglycemia | This compound is consistently associated with a lower incidence of nocturnal (overnight) hypoglycemic episodes. This is attributed to its shorter duration of action, which reduces the amount of active insulin circulating between meals and overnight. | |
| Severe Hypoglycemia | The incidence of severe hypoglycemia with this compound is similar to or lower than with regular human insulin. One study noted a significant reduction in all-day severe hypoglycemia with this compound treatment. |
Experimental Protocols
The comparison of this compound and regular human insulin is typically conducted through randomized controlled trials (RCTs), often with a crossover design.
Key Methodological Components:
-
Study Design: Multicenter, randomized, open-label, parallel-group or crossover trials are common. Crossover designs, where patients receive both treatments in a sequential, randomized order, are particularly powerful as they allow each patient to serve as their own control.
-
Patient Population: Studies include patients with Type 1 or Type 2 diabetes, with specific inclusion criteria such as age, duration of diabetes, and baseline HbA1c levels.
-
Intervention: The experimental group receives this compound immediately before meals, while the control group receives regular human insulin 30-45 minutes before meals. Both groups typically continue on a stable basal insulin regimen (e.g., NPH, glargine).
-
Data Collection & Endpoints:
-
Primary Endpoints: Often include the change in HbA1c from baseline and the 2-hour postprandial glucose levels.
-
Secondary Endpoints: Typically include the frequency and severity of hypoglycemic events (documented by self-monitored blood glucose), 8-point blood glucose profiles, and patient-reported outcomes like treatment satisfaction.
-
Data Collection: Involves regular clinic visits for HbA1c measurement and patient diaries for recording blood glucose levels, insulin doses, and adverse events.
-
Conclusion
The structural modification of this compound directly translates into a distinct clinical profile compared to regular human insulin. Its rapid onset and shorter duration of action offer superior control of postprandial glucose excursions and a reduced risk of nocturnal hypoglycemia. While both insulins demonstrate comparable efficacy in overall long-term glycemic control as measured by HbA1c, the pharmacokinetic advantages of this compound provide greater flexibility and a safety profile that more closely mimics physiological insulin secretion. These characteristics are critical for drug development professionals to consider when designing new insulin therapies and for researchers investigating strategies to optimize glycemic management.
References
A Comparative Guide to a New Insulin Lispro Biosimilar: Demonstrating Efficacy and Bioequivalence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Insulin Lispro biosimilar with its reference product, Humalog. The following sections detail the comparative efficacy, safety, and immunogenicity, supported by robust experimental data. This document is intended to provide an objective analysis for researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety
Clinical trials have demonstrated the bioequivalence of the new this compound biosimilar and Humalog. The primary endpoints in these studies were focused on pharmacokinetic (PK) and pharmacodynamic (PD) parameters, as well as long-term efficacy and safety.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Equivalence
The bioequivalence of the this compound biosimilar and Humalog was established in randomized, double-blind, crossover studies. A key methodology employed was the hyperinsulinemic euglycemic clamp technique, a gold-standard for assessing insulin action.[1][2]
The results demonstrated that the PK and PD profiles of the biosimilar and the reference product are comparable. The 90% confidence intervals for the ratio of geometric means for key PK parameters (AUCins and Cins max) and PD parameters (AUCGIR and GIRmax) fell within the pre-specified equivalence range of 80-125%.[1][3][4]
| Parameter | Description | Biosimilar vs. Humalog (Ratio of Geometric Means) | 90% Confidence Interval | Conclusion |
| AUCins | Total insulin exposure | 91% - 100% | Within 80-125% | Bioequivalent |
| Cins max | Maximum insulin concentration | 94% - 99% | Within 80-125% | Bioequivalent |
| AUCGIR | Total glucose infusion rate | 106% - 107% | Within 80-125% | Bioequivalent |
| GIRmax | Maximum glucose infusion rate | 107% - 108% | Within 80-125% | Bioequivalent |
Long-Term Efficacy and Safety
Long-term, randomized, open-label clinical trials, such as the SORELLA 1 and SORELLA 2 studies, have confirmed the comparable efficacy and safety of the this compound biosimilar (SAR342434 or Admelog) and Humalog in patients with Type 1 and Type 2 diabetes.
In these studies, the change in HbA1c from baseline after 26 weeks was similar between the two treatment groups, meeting the non-inferiority margin. Furthermore, there were no significant differences in fasting plasma glucose, self-monitored plasma glucose profiles, or the incidence of hypoglycemic events between the biosimilar and Humalog groups.
| Parameter | Study Population | Biosimilar Change from Baseline | Humalog Change from Baseline | Conclusion |
| HbA1c Reduction | Type 1 Diabetes (SORELLA 1) | -0.42% | -0.47% | Similar Efficacy |
| HbA1c Reduction | Type 2 Diabetes (SORELLA 2) | -0.92% | -0.85% | Similar Efficacy |
Immunogenicity
The potential for an immune response to a biological product is a critical consideration. Studies have shown that the immunogenicity profile of the this compound biosimilar is similar to that of Humalog. The incidence and prevalence of anti-insulin antibodies (AIA) did not differ significantly between the treatment groups in long-term studies. Importantly, the presence of AIAs did not correlate with any clinically meaningful differences in efficacy or safety.
| Parameter | Biosimilar Group | Humalog Group | Conclusion |
| Treatment-Emergent AIA Response | 18.8% | 14.5% | No significant difference |
| Hypersensitivity Reactions | No significant difference | No significant difference | Similar safety profile |
Experimental Protocols
Hyperinsulinemic Euglycemic Clamp Study
This technique is a crucial method for assessing the pharmacokinetic and pharmacodynamic properties of insulin products.
Methodology:
-
Subject Preparation: Healthy volunteers or patients with diabetes are admitted to a clinical research unit.
-
Insulin Infusion: A continuous intravenous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.
-
Glucose Monitoring: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).
-
Glucose Infusion: A variable intravenous infusion of glucose is administered to maintain a constant blood glucose level (euglycemia).
-
Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time. Blood samples are collected to determine insulin concentrations.
-
Parameter Calculation: Key PK parameters (e.g., AUCins, Cins max) and PD parameters (e.g., AUCGIR, GIRmax) are calculated from the collected data.
Signaling Pathways and Experimental Workflow
To visually represent the biological and experimental processes, the following diagrams have been generated using Graphviz.
References
Cross-Reactivity of Anti-Insulin Lispro Antibodies with Other Insulins: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the cross-reactivity of anti-insulin lispro antibodies with human insulin and other insulin analogs. Aimed at researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and illustrates associated biological pathways to facilitate a deeper understanding of the immunogenic profile of insulin lispro.
Introduction
This compound, a rapid-acting insulin analog, is widely used in the management of diabetes mellitus. As with many therapeutic proteins, treatment with this compound can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). A critical aspect of this immunogenicity is the potential for these antibodies to cross-react with endogenous human insulin and other therapeutic insulin analogs. This cross-reactivity can have clinical implications, potentially affecting glycemic control and treatment efficacy. This guide presents a comparative analysis of the cross-reactivity profiles of anti-insulin lispro antibodies, supported by experimental data from published studies.
Quantitative Analysis of Cross-Reactivity
The extent of cross-reactivity of anti-insulin lispro antibodies with other insulins has been quantified in several studies. The following table summarizes the percentage of patients on this compound therapy who developed antibodies that also bind to human insulin and other insulin analogs.
| Insulin Analog | Patient Population | Percentage of Patients with Cross-Reacting Antibodies | Study Reference |
| Human Insulin | Type 1 Diabetes (T1DM) | 87.2% - 94.7% | SORELLA 1[1][2] |
| Type 2 Diabetes (T2DM) | 80.3% - 96.8% | SORELLA 2[1][2] | |
| T2DM (in vitro) | "Complete cross-reactivity" | [3] | |
| Insulin Glargine | T1DM | 84.4% - 92.7% | SORELLA 1 |
| T2DM | 81.0% - 89.9% | SORELLA 2 | |
| Insulin Glargine Metabolite M1 | T1DM | 71.0% - 79.7% | SORELLA 1 |
| T2DM | 65.2% - 85.5% | SORELLA 2 |
Table 1: Summary of Cross-Reactivity Data for Anti-Insulin Lispro Antibodies.
Impact on Insulin Signaling Pathways
The binding of anti-insulin antibodies to insulin can potentially interfere with the insulin signaling cascade. This interference may occur at the initial step of insulin binding to its receptor, thereby affecting downstream signaling events crucial for glucose metabolism. The primary signaling pathways initiated by insulin receptor activation are the PI3K/Akt pathway, which is central to most metabolic actions of insulin, and the MAPK/ERK pathway, which is involved in regulating gene expression and cell growth.
While direct experimental evidence detailing the specific inhibitory effects of anti-insulin lispro antibodies on these pathways is limited, the formation of insulin-antibody complexes is hypothesized to sterically hinder the binding of insulin to the α-subunit of the insulin receptor. This would consequently reduce the autophosphorylation of the β-subunit and subsequent phosphorylation of insulin receptor substrates (IRS), leading to attenuated downstream signaling.
Figure 1: Potential interference of anti-insulin antibodies with the insulin signaling pathway.
Experimental Protocols
The assessment of antibody cross-reactivity is crucial for understanding the immunogenic potential of therapeutic proteins. Below are detailed methodologies for two common techniques used to evaluate the cross-reactivity of anti-insulin lispro antibodies.
Figure 2: General workflow for assessing antibody cross-reactivity.
Competitive ELISA for Cross-Reactivity Assessment
Principle: This immunoassay measures the ability of different insulin analogs to compete with this compound for binding to anti-insulin lispro antibodies present in a patient's serum. A decrease in signal in the presence of a competitor insulin indicates cross-reactivity.
Methodology:
-
Coating: Microtiter plates are coated with a saturating concentration of this compound and incubated overnight at 4°C.
-
Washing: Plates are washed with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Patient serum (containing anti-insulin lispro antibodies) is pre-incubated with varying concentrations of competitor insulins (e.g., human insulin, insulin aspart, insulin glargine) or with buffer alone (control). These mixtures are then added to the coated wells and incubated for 2 hours at room temperature.
-
Washing: Plates are washed to remove unbound antibodies and competitor insulins.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color is allowed to develop.
-
Stopping Reaction: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cross-reactivity is calculated by comparing the inhibition curves of the different competitor insulins.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between an antibody and its antigen. This provides detailed information on the affinity and stability of the antibody-antigen interaction.
Methodology:
-
Sensor Chip Preparation: An appropriate sensor chip (e.g., CM5) is activated, and this compound is immobilized onto the surface.
-
System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).
-
Antibody Capture: Patient serum containing anti-insulin lispro antibodies is injected over the sensor surface, allowing the antibodies to be captured by the immobilized this compound.
-
Association Phase: A solution containing a specific concentration of an insulin analog (e.g., human insulin, insulin aspart) is injected over the sensor surface, and the binding to the captured antibodies is monitored in real-time.
-
Dissociation Phase: The running buffer is flowed over the surface, and the dissociation of the insulin analog from the antibody is monitored.
-
Regeneration: The sensor surface is regenerated using a low pH buffer to remove the bound antibodies, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the KD values for different insulin analogs.
Conclusion
The available data indicates that anti-insulin lispro antibodies exhibit a high degree of cross-reactivity with human insulin and other insulin analogs, such as insulin glargine. This is an important consideration in the clinical management of patients on insulin therapy and in the development of new insulin analogs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of antibody cross-reactivity, enabling a more thorough characterization of the immunogenic profile of insulin-based therapeutics. Further research is warranted to fully elucidate the impact of this cross-reactivity on the insulin signaling pathway and its clinical consequences.
References
- 1. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Anti-Insulin Antibodies and Adverse Events with Biosimilar this compound Compared with Humalog this compound in People with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. photos.labwrench.com [photos.labwrench.com]
A Head-to-Head Comparison of Insulin Lispro and Insulin Glulisine for Researchers and Drug Development Professionals
An objective analysis of two rapid-acting insulin analogs, Insulin Lispro and Insulin Glulisine, this guide synthesizes key performance data from head-to-head clinical studies. It delves into their pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, supported by detailed experimental methodologies and visual representations of their mechanism of action.
Introduction
This compound and Insulin Glulisine are rapid-acting insulin analogs designed to mimic the endogenous prandial insulin response, thereby controlling post-meal glucose excursions in individuals with diabetes mellitus. Their development has been a significant advancement in diabetes management, offering more flexibility and convenience compared to regular human insulin. Both analogs feature modifications to the human insulin amino acid sequence, which reduces their tendency to form hexamers, leading to faster absorption and onset of action.[1]
This compound is created by reversing the amino acid sequence at positions B28 and B29 of the insulin beta-chain (proline and lysine).[2] In contrast, Insulin Glulisine is characterized by the substitution of asparagine with lysine at position B3 and lysine with glutamic acid at position B29.[2] These structural differences, along with formulation excipients, influence their respective pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of these two widely used insulin analogs, presenting data from comparative studies to inform research and development in diabetology.
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of insulin analogs are crucial for their clinical effect. Euglycemic clamp studies are the gold standard for assessing these parameters, allowing for a detailed characterization of their time-action profiles.[3]
Pharmacokinetics:
Pharmacokinetic studies have demonstrated that both this compound and Insulin Glulisine have a rapid onset of action compared to regular human insulin. However, some studies suggest a slightly faster absorption and earlier onset for Insulin Glulisine.
In a study involving obese subjects with Type 2 diabetes, Insulin Glulisine showed a significantly faster absorption rate in the first 30 minutes post-meal compared to this compound.[4] Another study reported the time to peak concentration (Tmax) for Insulin Glulisine to be 51 minutes, compared to 58 minutes for this compound.
Pharmacodynamics:
The pharmacodynamic profiles generally mirror the pharmacokinetic findings. Insulin Glulisine has been shown to have a greater early metabolic action than this compound. In a glucose clamp study, the glucose infusion rate area under the curve (GIR-AUC) between 0 and 1 hour was significantly greater for Insulin Glulisine at both 0.2 U/kg and 0.4 U/kg doses. However, the total metabolic effect of both insulins was not different.
Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters:
| Parameter | This compound | Insulin Glulisine | Reference |
| Time to Peak Concentration (Tmax) | ~58 min | ~51 min | |
| GIR-AUC (0-1h) at 0.2 U/kg | 83.1 +/- 72.8 mg/kg | 102.3 +/- 75.1 mg/kg | |
| GIR-AUC (0-1h) at 0.4 U/kg | 112.3 +/- 70.8 mg/kg | 158.0 +/- 100.0 mg/kg | |
| Time to 10% of total INS-AUC at 0.2 U/kg | 0.8 +/- 0.2 h | 0.7 +/- 0.2 h | |
| Time to 10% of total INS-AUC at 0.4 U/kg | 0.9 +/- 0.2 h | 0.8 +/- 0.2 h |
Clinical Efficacy and Safety
Multiple clinical trials have compared the efficacy and safety of this compound and Insulin Glulisine in various patient populations, including adults and children with Type 1 and Type 2 diabetes.
Glycemic Control:
Head-to-head studies have consistently shown that Insulin Glulisine provides equivalent glycemic control to this compound. A 26-week study in adults with Type 1 diabetes demonstrated a similar reduction in mean HbA1c in both treatment groups. Similarly, a study in pediatric patients with Type 1 diabetes found that Insulin Glulisine was as effective as this compound in changing HbA1c from baseline to endpoint.
Safety Profile:
The safety profiles of this compound and Insulin Glulisine are comparable, with a similar incidence of adverse events.
-
Hypoglycemia: There is no relevant difference in the reporting of symptomatic, nocturnal, or severe hypoglycemia between the two insulin analogs.
-
Insulin Pump Use: Both insulins are used in continuous subcutaneous insulin infusion (CSII) pumps. However, some studies have reported higher rates of infusion set occlusion with Insulin Glulisine compared to this compound and Insulin Aspart. One study reported occlusion rates of 15.7% for Lispro and 40.9% for Glulisine.
Summary of Clinical Outcomes:
| Outcome | This compound | Insulin Glulisine | Reference |
| HbA1c Change from Baseline (26-week study) | -0.14% | -0.14% | |
| Incidence of Severe Hypoglycemia | Similar | Similar | |
| Infusion Set Occlusion Rate in CSII | 15.7% | 40.9% |
Mechanism of Action and Signaling Pathway
Both this compound and Insulin Glulisine exert their effects by binding to the insulin receptor, a transmembrane protein with tyrosine kinase activity. This binding initiates a cascade of intracellular signaling events that ultimately lead to glucose uptake and metabolism.
The insulin receptor consists of two extracellular alpha subunits and two transmembrane beta subunits. Upon insulin binding, the beta subunits autophosphorylate, activating the receptor's kinase domain. This leads to the phosphorylation of intracellular substrate proteins, primarily the insulin receptor substrate (IRS) proteins.
Phosphorylated IRS proteins serve as docking sites for other signaling molecules, leading to the activation of two main signaling pathways:
-
PI3K/Akt Pathway: This is the primary pathway for the metabolic actions of insulin. It leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into muscle and fat cells.
-
Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression and cell growth and proliferation.
Caption: Insulin signaling pathway initiated by this compound or Glulisine.
Experimental Protocols
The primary experimental method for comparing the pharmacodynamics of this compound and Insulin Glulisine is the euglycemic clamp technique . This method allows for the precise measurement of insulin action over time.
Euglycemic Clamp Study Protocol:
A typical euglycemic clamp study comparing this compound and Insulin Glulisine would involve the following steps:
-
Subject Preparation: Subjects, often individuals with Type 1 diabetes to minimize the influence of endogenous insulin, are admitted to a clinical research facility. An overnight intravenous insulin infusion may be used to stabilize blood glucose levels before the clamp procedure.
-
Catheter Placement: Two intravenous catheters are inserted. One is for the infusion of insulin and glucose, and the other, in the contralateral arm, is for blood sampling.
-
Insulin Administration: A single subcutaneous dose of either this compound or Insulin Glulisine is administered to the subject.
-
Glucose Clamping: The study aims to maintain a constant blood glucose level (euglycemia), typically around 90-100 mg/dL. Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
Glucose Infusion: A variable-rate intravenous infusion of glucose is administered. The glucose infusion rate (GIR) is adjusted based on the blood glucose measurements to maintain the target glucose level. The GIR reflects the whole-body glucose uptake and is a direct measure of the insulin's metabolic activity.
-
Blood Sampling: Blood samples are collected at regular intervals to measure plasma insulin concentrations (for pharmacokinetic analysis) and other metabolic parameters.
-
Data Analysis: The GIR over time is plotted to generate a pharmacodynamic profile. Key parameters such as the area under the GIR curve (AUC-GIR), maximum GIR (GIRmax), and time to maximum GIR are calculated and compared between the two insulins.
Caption: A simplified workflow of a euglycemic clamp study.
Conclusion
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Comparable Efficacy and Safety of Insulin Glulisine and this compound When Given as Part of a Basal–Bolus Insulin Regimen in a 26-Week Trial in Pediatric Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. A comparison of preprandial insulin glulisine versus this compound in people with Type 2 diabetes over a 12-h period - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Delivery Methods of Insulin Lispro in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various in vivo delivery methods for Insulin Lispro, a rapid-acting insulin analog, based on experimental data from animal models. The following sections detail the performance of different administration routes, offering insights into their pharmacokinetic and pharmacodynamic profiles.
Performance Comparison of this compound Delivery Methods
The efficacy of this compound is significantly influenced by its delivery method. This section summarizes the key pharmacokinetic and pharmacodynamic parameters observed in various animal studies, comparing subcutaneous, intravenous, intramuscular, pulmonary, and transdermal administration routes.
| Delivery Method | Animal Model | Key Findings | Reference |
| Subcutaneous (SC) | - | Bioavailability ranges from 55% to 77%. Time to peak concentration is approximately 1 to 2 hours, with a duration of action around 5 hours.[1] | [1] |
| Intravenous (IV) | Rabbits | Serves as a reference for bioavailability studies. Clearance is dose-dependent.[1][2] | [1] |
| Intramuscular (IM) | Dogs with Diabetic Ketoacidosis (DKA) | As effective and safe as continuous intravenous regular insulin for treating canine DKA. The time to resolution of ketosis was significantly shorter with IM this compound compared to IV regular insulin. | |
| Pulmonary | Sprague-Dawley Rats | Showed a prompt reduction in blood glucose levels. This compound demonstrated a better tendency for hypoglycemic effect compared to biosynthetic human insulin. Formulations with specific excipients like alanine and alginate can be viable alternatives to subcutaneous injections. | |
| Intradermal (Microneedle) | - | Achieves faster insulin absorption and action compared to subcutaneous injection. | |
| Transdermal | Diabetic Rats | A lipid-based system (Biphasix) successfully delivered insulin, resulting in a significant and sustained decrease in blood glucose. Bioavailability was estimated to be between 21.5% and 39.5%. |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and replication. This section outlines the experimental protocols from key studies.
Intramuscular vs. Intravenous Delivery in Dogs with DKA
-
Objective: To compare the efficacy and safety of intramuscular (IM) this compound versus continuous intravenous (IV) regular insulin for the treatment of canine diabetic ketoacidosis (DKA).
-
Animal Model: Dogs diagnosed with DKA.
-
Procedure:
-
Group L (IM this compound): Received an initial dose of 0.25 U/kg. The goal was to achieve a blood glucose drop of at least 10% within the hour. If not achieved, the dose was repeated hourly. Once blood glucose was ≤250 mg/dL, the dose was reduced to 0.125 U/kg every 3 hours.
-
Group R (IV Regular Insulin): Treated according to a previously established continuous rate infusion protocol.
-
-
Key Parameters Measured: Time to resolution of hyperglycemia, ketosis, and acidemia; incidence of adverse events (hypoglycemia, hypokalemia, hypophosphatemia).
Pulmonary Delivery in Sprague-Dawley Rats
-
Objective: To compare the pulmonary absorption characteristics of this compound and biosynthetic human insulin.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Insulin solutions (this compound or Biosynthetic Human Insulin) were administered via the pulmonary route at different doses.
-
Blood glucose levels were monitored to assess the pharmacodynamic effects.
-
-
Key Parameters Measured: Blood glucose levels over time, hypoglycemic effect.
Transdermal Delivery in Diabetic Rats
-
Objective: To evaluate the pharmacological effects of a novel lipid-based transdermal insulin delivery system.
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Procedure:
-
Transdermal patches containing a Biphasix-insulin formulation (10 mg recombinant human insulin) were applied to the shaved abdominal skin.
-
Blood glucose was monitored every 2-4 hours.
-
Serum insulin levels were analyzed by ELISA.
-
-
Key Parameters Measured: Blood glucose levels, serum insulin levels, duration of response, and bioavailability.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in these studies, the following diagrams illustrate a typical experimental workflow and the insulin signaling pathway.
Caption: A generalized workflow for in vivo comparison of this compound delivery methods.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
References
A Comparative Analysis of the Immunogenicity of Insulin Lispro and Its Biosimilars
For Researchers, Scientists, and Drug Development Professionals
The advent of biosimilar insulin lispro offers a promising avenue for expanding access to this essential diabetes medication. A critical aspect of establishing the biosimilarity of these complex biologics is a thorough comparison of their immunogenicity against the reference product. This guide provides an objective comparison of the immunogenicity of originator this compound (Humalog®) and its biosimilars, supported by experimental data from key clinical trials.
Quantitative Immunogenicity Data
Clinical trials have demonstrated a comparable immunogenicity profile between this compound and its biosimilars. The incidence of anti-drug antibodies (ADAs) is a key metric in these assessments. The following table summarizes ADA incidence data from major clinical studies.
| Clinical Trial | Product | Patient Population | ADA Incidence (%) | Citation |
| SORELLA 1 | SAR342434 (Admelog®) | Type 1 Diabetes | Treatment-Emergent ADA: 30.8% | [1][2] |
| This compound (Humalog®) | Type 1 Diabetes | Treatment-Emergent ADA: 29.2% | [1][2] | |
| SORELLA 2 | SAR342434 (Admelog®) | Type 2 Diabetes | Treatment-Emergent ADA: 38.4% | [1] |
| This compound (Humalog®) | Type 2 Diabetes | Treatment-Emergent ADA: 36.7% | ||
| RinLis® Study | RinLis® | Not Specified | No significant difference observed | |
| This compound (Humalog®) | Not Specified | No significant difference observed |
Note: Treatment-emergent ADAs refer to antibodies that developed or showed a significant increase in titer during the study period.
In both the SORELLA 1 and SORELLA 2 studies, the percentages of patients who developed treatment-emergent anti-insulin antibodies (AIAs) were similar between the biosimilar (SAR-Lis) and the reference this compound (Ly-Lis) groups. Furthermore, no clinically meaningful differences in glycemic control, rates of hypoglycemia, or adverse events were observed between the treatment groups, irrespective of ADA status. Studies on the biosimilar RinLis® also concluded that there was no difference in the frequency of immune response compared to Humalog® after 26 weeks of therapy.
Experimental Protocols
The assessment of immunogenicity is a multi-tiered process involving screening, confirmatory, and characterization assays. Below are representative methodologies for the key experiments cited in the comparative studies.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assays (ELISA-based)
A common method for detecting ADAs against this compound is the Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: This assay is based on the "bridging" format. ADAs in a patient sample act as a bridge, binding to this compound coated on a microplate well and to a labeled this compound conjugate in solution.
-
Screening Assay Protocol:
-
Coating: Microtiter plates are coated with this compound.
-
Sample Incubation: Patient serum or plasma samples are added to the wells and incubated. If ADAs are present, they will bind to the coated this compound.
-
Washing: The plate is washed to remove unbound components.
-
Conjugate Addition: Enzyme-labeled (e.g., horseradish peroxidase - HRP) this compound is added and incubated. This conjugate will bind to the captured ADAs.
-
Washing: Another wash step is performed to remove unbound conjugate.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a detectable signal (e.g., color change).
-
Detection: The signal intensity is measured using a plate reader and is proportional to the amount of ADAs in the sample.
-
-
Confirmatory Assay Protocol: To confirm the specificity of the binding, samples that screen positive are re-assayed with the addition of an excess of unlabeled this compound. A significant reduction in the signal indicates that the initial result was due to specific binding to this compound.
Neutralizing Antibody (NAb) Assay (Cell-Based)
Neutralizing antibodies can inhibit the biological activity of this compound. Cell-based assays are employed to detect their presence.
-
Principle: This assay measures the ability of ADAs in a patient sample to inhibit this compound-induced cellular responses, such as receptor phosphorylation or glucose uptake.
-
Protocol Outline:
-
Cell Culture: Insulin-sensitive cells (e.g., CHO cells overexpressing the human insulin receptor) are cultured.
-
Sample Pre-incubation: Patient serum is pre-incubated with a fixed, sub-maximal concentration of this compound. If NAbs are present, they will bind to the this compound.
-
Cell Stimulation: The pre-incubated mixture is added to the cultured cells.
-
Response Measurement: The cellular response is measured. For example, the level of insulin receptor phosphorylation can be quantified using an ELISA-based method. A reduction in the signal compared to a control sample (without NAbs) indicates the presence of neutralizing antibodies.
-
Confirmation: The neutralizing activity can be confirmed by immunodepleting the antibodies from the sample and observing a restoration of the cellular response.
-
Visualizations
This compound Signaling Pathway
This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor and initiating a cascade of intracellular signaling events. This pathway is crucial for glucose metabolism.
Caption: this compound signaling pathway leading to glucose uptake and metabolic effects.
Experimental Workflow for Immunogenicity Assessment
The evaluation of ADAs follows a systematic, tiered approach to ensure the accuracy and reliability of the results.
Caption: Tiered workflow for the detection and characterization of anti-drug antibodies.
References
A Benchmark Analysis of a Novel Ultra-Sensitive Mass Spectrometry Method for the Quantification of Insulin Lispro
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of diabetes management and pharmaceutical development, the precise and reliable quantification of insulin analogs like Insulin Lispro is paramount. As a rapid-acting insulin analog, its accurate measurement in various biological matrices is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive benchmark analysis of a new, ultra-sensitive mass spectrometry method against established analytical techniques for this compound, offering a detailed comparison of their performance and methodologies.
Established Methods for this compound Analysis
Traditional methods for the analysis of this compound have primarily relied on High-Performance Liquid Chromatography (HPLC) and conventional Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques have been the cornerstone of quality control and bioanalysis in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of proteins and peptides. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach, offering good resolution and reproducibility for analyzing the purity and concentration of the drug substance.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides higher selectivity and sensitivity compared to HPLC with UV detection. This has made it a preferred method for bioanalytical applications where low concentrations of this compound need to be quantified in complex biological matrices like plasma.[3]
A New Frontier in Sensitivity: The ZenoTOF 7600 System
A novel analytical method employing the ZenoTOF 7600 system, a type of accurate mass spectrometer, has emerged as a highly sensitive and selective platform for the quantification of this compound.[4] This technique, referred to here as the "New Ultra-Sensitive MS Method," addresses key analytical challenges such as low ionization and fragmentation efficiency that can limit the sensitivity of conventional LC-MS/MS methods for large molecules like insulin analogs.[4]
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the established and new analytical methods for this compound, based on available experimental data.
| Parameter | Established HPLC Method | Established LC-MS/MS Method | New Ultra-Sensitive MS Method (ZenoTOF 7600) |
| Linearity Range | 0.1 to 3.5 UI/mL | 0.1 to 100 ng/mL | 0.1 to 100 ng/mL (up to 4.3 orders of magnitude) |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but linearity is confirmed | Not explicitly stated, but linearity is confirmed |
| Lower Limit of Quantification (LLOQ) | 0.06 UI/mL | 0.1 ng/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.02 UI/mL | Not explicitly stated | Not explicitly stated |
| Precision (CV%) | < 1% (Intra- and Inter-day) | < 13% | < 20% at LLOQ |
| Accuracy (% Recovery) | 100.99% | 87-111% | ±20% of nominal concentration at LLOQ |
Experimental Protocols
Established HPLC Method Protocol
This protocol is based on a validated HPLC method for the determination of this compound in pharmaceutical preparations.
-
Sample Preparation:
-
Dilute the this compound sample with the mobile phase to achieve a concentration within the calibration range (e.g., 0.1 to 3.5 UI/mL).
-
Filter the solution through a 0.2 µm membrane before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 214 nm.
-
Established LC-MS/MS Method Protocol
This protocol is representative of a typical LC-MS/MS method for the quantification of this compound in plasma.
-
Sample Preparation:
-
Spike rat plasma with this compound and an internal standard (e.g., bovine insulin).
-
Perform protein precipitation.
-
Collect the supernatant and process it using mixed-mode solid-phase extraction (SPE).
-
Dilute the eluent with water before injection.
-
-
LC-MS/MS Conditions:
-
LC System: ExionLC™ system.
-
Mass Spectrometer: SCIEX Triple Quad 7500 LC-MS/MS System.
-
The specific fragment ion used for quantification is the y2 ion of the B chain to differentiate it from human insulin.
-
New Ultra-Sensitive MS Method Protocol (ZenoTOF 7600 System)
This protocol outlines the workflow for the highly sensitive quantification of this compound in rat plasma using the ZenoTOF 7600 system.
-
Sample Preparation:
-
Precipitate proteins in the rat plasma sample.
-
Dilute the supernatant 1:1 (v/v) with water to create the processed biological matrix.
-
Prepare calibration curve standards by serial dilution in the processed matrix.
-
Process the samples using mixed-mode solid-phase extraction (SPE).
-
Dilute the eluents from the SPE plate 1:1 (v/v) with water before injection.
-
-
Chromatography:
-
LC System: SCIEX M5 MicroLC system in trap-and-elute mode.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Injection Volume: 30 µL.
-
-
Mass Spectrometry:
-
System: ZenoTOF 7600 system.
-
Ion Source: OptiFlow Pro ion source under microflow conditions.
-
Visualizing the Methodologies
To better illustrate the workflows, the following diagrams are provided.
Caption: Workflow of the new ultra-sensitive MS method.
Caption: Logical comparison of analytical methods.
Conclusion
The established HPLC and LC-MS/MS methods provide reliable and robust frameworks for the analysis of this compound. HPLC remains a valuable tool for routine quality control due to its simplicity and high throughput. Conventional LC-MS/MS offers the necessary sensitivity and selectivity for most bioanalytical applications.
The new ultra-sensitive mass spectrometry method, exemplified by the ZenoTOF 7600 system, represents a significant advancement in the field. Its exceptional sensitivity and selectivity make it particularly well-suited for challenging applications, such as pharmacokinetic studies requiring very low detection limits or when sample volume is limited. While the initial investment and operational complexity may be higher, the superior performance of this new method can provide invaluable data for critical stages of drug development and research, ultimately leading to a more comprehensive understanding of this compound's behavior in biological systems. The choice of method will ultimately depend on the specific requirements of the analysis, balancing the need for sensitivity, throughput, and cost.
References
- 1. Quantitation of Humalog Insulin by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analysis of this compound by HPLC: Ingenta Connect [ingentaconnect.com]
- 3. Analytical Methods for Human Insulin and Its Analogues [creativebiomart.net]
- 4. sciex.com [sciex.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Insulin Lispro
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. This extends beyond groundbreaking discoveries to the meticulous management of all chemical and biological materials, including the proper disposal of pharmaceutical products like Insulin Lispro. Adherence to stringent disposal protocols is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound in a research setting, ensuring the protection of personnel and the ecosystem.
Understanding the Regulatory Landscape: Why this compound Requires Special Handling
This compound, a rapid-acting human insulin analog, is widely used in diabetes research and drug development. While the protein itself is a biological molecule, commercial formulations contain preservatives that classify it as hazardous waste. The primary component of concern is meta-cresol (m-cresol) , a preservative that is toxic and exceeds the regulatory limit of 200 parts per million (ppm) set by the Environmental Protection Agency (EPA). Most commercial this compound formulations contain m-cresol concentrations ranging from 1,700 to 3,000 ppm, categorizing them under the RCRA (Resource Conservation and Recovery Act) hazardous waste code D024 .
Therefore, all non-empty vials, cartridges, pens, and any labware significantly contaminated with this compound must be managed as hazardous pharmaceutical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations that may supplement federal guidelines.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the disposal of this compound in a laboratory setting. This information is intended to aid in planning and cost estimation for waste management.
| Parameter | Value/Range | Notes |
| m-cresol Concentration in this compound | 1,700 - 3,000 ppm | Exceeds the EPA's hazardous waste threshold of 200 ppm. |
| RCRA Hazardous Waste Code | D024 | For waste containing cresol at or above the regulatory limit. |
| Estimated Disposal Cost (Hazardous Pharmaceutical Waste) | $6 - $10 per pound | Costs can vary based on the waste management vendor, location, and volume.[1] |
| Alkaline Hydrolysis Efficacy | >99% degradation | Effective for protein and chemical breakdown, but requires specialized equipment. |
| Bleach (Sodium Hypochlorite) Inactivation Efficacy | Variable; dependent on concentration and contact time | Can be an effective denaturing agent for the protein component. |
| Autoclaving Efficacy on this compound | Ineffective for chemical breakdown | While it can denature the protein, it does not degrade the hazardous m-cresol. |
Procedural Guidance for this compound Disposal
The proper disposal of this compound follows a multi-step process that emphasizes segregation, documentation, and the use of certified waste management services. The following procedures provide a direct answer to operational questions regarding the handling of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safety and compliance.
-
Sharps Waste: All needles, syringes, and other sharp objects contaminated with this compound must be immediately placed in an FDA-cleared, puncture-resistant sharps container. These containers should be clearly labeled as "Hazardous Pharmaceutical Sharps Waste."
-
Liquid Waste: Unused or expired this compound solutions, as well as buffer solutions containing significant concentrations of the drug, should be collected in a dedicated, leak-proof, and clearly labeled hazardous chemical waste container. The label should include "Hazardous Pharmaceutical Waste," "this compound," and the RCRA code "D024."
-
Solid Waste: Vials, cartridges, and pens that are not completely empty, along with contaminated labware such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag. These containers must also be clearly labeled.
-
Empty Containers: Vials, cartridges, and pens that are completely empty (i.e., no visible liquid and not capable of dispensing another dose) may, in some jurisdictions, be disposed of as non-hazardous solid waste. However, it is best practice and often required to manage them as hazardous waste to avoid any compliance issues. Always confirm with your institution's EHS department.
Step 2: On-Site Inactivation (Optional and Requires Validation)
For laboratories with the appropriate facilities and safety protocols, chemical inactivation of the this compound protein prior to disposal can be considered. This does not negate the need to dispose of the waste as hazardous due to the m-cresol content, but it does render the biological component inert.
Note: Any inactivation protocol must be thoroughly validated within your laboratory to ensure its effectiveness.
A common method for protein denaturation is alkaline hydrolysis. A simplified, lab-scale procedure is as follows:
-
Preparation: In a designated chemical fume hood, and wearing appropriate Personal Protective Equipment (PPE) including safety goggles, a lab coat, and chemical-resistant gloves, carefully transfer the this compound waste solution to a suitable container.
-
Alkaline Treatment: Slowly add a 1M sodium hydroxide (NaOH) solution to the waste to achieve a final concentration of at least 0.1M NaOH.
-
Incubation: Loosely cap the container to prevent pressure buildup and allow it to stand at room temperature for at least 24 hours. This will hydrolyze the peptide bonds and denature the insulin protein.
-
Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1M hydrochloric acid).
-
Disposal: The neutralized solution must still be collected and disposed of as hazardous chemical waste due to the presence of m-cresol and the resulting salts.
Step 3: Storage and Documentation
All hazardous waste containers must be kept closed except when adding waste. They should be stored in a designated, secure satellite accumulation area within the laboratory. Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.
Step 4: Disposal by a Certified Vendor
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department, which will contract with a certified hazardous waste management company. These companies are equipped to transport and dispose of hazardous pharmaceuticals in compliance with all federal, state, and local regulations.
Experimental Protocol: Verification of this compound Inactivation
To ensure that an inactivation method is effective, it is essential to have a validated experimental protocol to verify the degradation of the this compound protein. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.
Objective: To quantify the remaining intact this compound after a chemical inactivation procedure.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard of known concentration
-
Samples of this compound waste before and after the inactivation procedure
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a series of standards of known concentrations of this compound in the mobile phase A to create a calibration curve.
-
Sample Preparation:
-
Take an aliquot of the this compound waste before the inactivation procedure and dilute it with mobile phase A to a concentration within the range of the calibration curve.
-
Take an aliquot of the this compound waste after the inactivation and neutralization procedure and dilute it similarly.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the column temperature to 40°C.
-
Use a flow rate of 1.0 mL/min.
-
Employ a gradient elution, for example:
-
0-5 min: 25% B
-
5-25 min: 25-50% B
-
25-30 min: 50-25% B
-
30-35 min: 25% B
-
-
Set the UV detector to 214 nm.
-
Inject equal volumes of the standards and samples.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the standard.
-
Integrate the peak area for all samples.
-
Use the calibration curve to determine the concentration of this compound in the "before" and "after" samples.
-
Calculate the percentage degradation as follows: % Degradation = [(Concentration_before - Concentration_after) / Concentration_before] * 100
-
A successful inactivation should result in a degradation of >99%.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship. This commitment to responsible chemical handling builds trust and reinforces the integrity of the scientific enterprise.
References
Essential Safety and Logistical Information for Handling Insulin Lispro
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling Insulin Lispro. This guide provides comprehensive, immediate, and actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure and prevent contamination when working with this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1][2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during reconstitution of lyophilized powder or handling larger volumes.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended.[2] For handling concentrated solutions, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Respiratory Protection | Respirator | Necessary when working with lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be determined by a risk assessment. |
Occupational Exposure Limits
While this compound is not classified as a hazardous chemical, occupational exposure limits have been established for the crystalline form.
| Component | Type | Value | Form |
| Insulin, Lispro Crystals | TWA (12hrs) | 120 µg/m³ | Respirable |
| Insulin, Lispro Crystals | STEG (15min) | 600 µg/m³ | Respirable |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Wash off with soap and water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops and persists. |
| Eye Contact | Immediately flush eyes with plenty of water. Seek medical attention. |
| Ingestion | Consult a physician. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Open handling is not recommended; use appropriate engineering controls such as a fume hood or ventilated enclosure.
-
Store this compound refrigerated as per manufacturer's instructions.
Spill Response: In case of a spill, avoid inhalation of mists or aerosols. Use absorbent material to contain and clean up the spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
